Elexacaftor
説明
Structure
3D Structure
特性
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHVFSOIWFBTE-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027907 | |
| Record name | Elexacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
| Record name | Elexacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2216712-66-0 | |
| Record name | Elexacaftor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elexacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elexacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELEXACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elexacaftor's Mechanism of Action on F508del-CFTR: A Technical Guide for Researchers
Abstract
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies has revolutionized the treatment of cystic fibrosis (CF). The triple-combination regimen of Elexacaftor, Tezacaftor, and Ivacaftor (Trikafta®) has demonstrated remarkable efficacy in patients with at least one F508del mutation, the most common genetic cause of CF. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound, in concert with Tezacaftor and Ivacaftor, rescues the function of the F508del-CFTR protein. We will dissect the pathophysiology of the F508del mutation, elucidate the distinct and synergistic roles of the three modulators, and provide detailed protocols for key in vitro assays essential for studying CFTR correction and function. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this breakthrough therapeutic strategy.
Part 1: The Challenge of F508del-CFTR in Cystic Fibrosis
The CFTR Protein: Structure and Function
The CFTR protein is an ATP-binding cassette (ABC) transporter that functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[1][2] Its structure comprises two membrane-spanning domains (MSDs), two nucleotide-binding domains (NBDs), and a unique regulatory (R) domain.[3] The proper folding and trafficking of CFTR to the cell membrane are critical for its function in maintaining ion and fluid homeostasis across epithelial surfaces.
The F508del Mutation: A Multi-faceted Processing Defect
The deletion of phenylalanine at position 508 (F508del) in NBD1 is the most prevalent CF-causing mutation.[4][5] This single amino acid deletion leads to a severe protein misfolding and processing defect.[6] The F508del-CFTR protein is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and is targeted for premature degradation by the proteasome.[7][8] Consequently, only a minimal amount of F508del-CFTR reaches the cell surface. The small fraction of the protein that does escape the ER exhibits both reduced channel gating and increased turnover, further impairing its function.[6]
The Unfolded Protein Response and F508del-CFTR Degradation
The misfolded F508del-CFTR is retained in the ER, triggering the unfolded protein response (UPR). Molecular chaperones, such as Hsp70, play a role in recognizing and targeting the aberrant protein for ubiquitylation and subsequent degradation.[8][9] This efficient degradation pathway is a major hurdle for therapeutic interventions aimed at rescuing F508del-CFTR.
Part 2: this compound: A Novel Corrector Targeting the Core Defect
Mechanism of Action: Allosteric Stabilization of F508del-CFTR
This compound (VX-445) is a "next-generation" CFTR corrector that addresses the primary folding defect of F508del-CFTR.[4] It acts as a pharmacological chaperone, directly binding to the mutant protein and facilitating its proper conformation. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a distinct site on the CFTR protein, separate from other correctors like Tezacaftor.[1][10] This binding allosterically stabilizes the protein, allowing it to bypass the ER quality control and traffic to the cell surface.[11]
Key Binding Sites and Molecular Interactions
Recent cryo-EM structures have provided unprecedented insight into the binding pockets of the triple-combination drugs.[1][10] this compound binds within a pocket formed by transmembrane helices 10 and 11 and the N-terminal lasso motif of the F508del-CFTR protein.[3][8][11] This interaction is thought to stabilize the interface between the two membrane-spanning domains (MSDs), a critical step in the proper assembly of the protein.[11]
Synergistic Correction with Tezacaftor
Tezacaftor (VX-661) is another CFTR corrector that works in concert with this compound. Tezacaftor binds to a different site on the F508del-CFTR protein, primarily interacting with the first membrane-spanning domain (MSD1).[11][12] By stabilizing different domains of the protein, this compound and Tezacaftor have a synergistic effect on the correction of F508del-CFTR folding and trafficking.[1][10] This dual-corrector approach leads to a greater amount of the mutant protein reaching the cell surface compared to either corrector alone.[1]
Part 3: Restoring Function: The Role of Ivacaftor in the Trikafta Regimen
Potentiation of Channel Gating
While correctors increase the quantity of F508del-CFTR at the cell surface, the protein still exhibits a gating defect, meaning the channel does not open as frequently as wild-type CFTR.[6] This is where Ivacaftor (VX-770), a CFTR potentiator, plays a crucial role. Ivacaftor binds to the transmembrane region of the CFTR protein and increases the channel's open probability, allowing for a greater flow of chloride ions.[2][13]
The Power of Triple Combination: this compound/Tezacaftor/Ivacaftor (ETI)
The combination of two distinct correctors (this compound and Tezacaftor) and a potentiator (Ivacaftor) results in a multi-pronged attack on the defects of F508del-CFTR.[1][10] this compound and Tezacaftor work together to increase the amount of F508del-CFTR at the cell surface, and Ivacaftor then enhances the function of these rescued channels.[10] This synergistic mechanism leads to a significant restoration of CFTR function, resulting in the profound clinical benefits observed in patients treated with Trikafta.[6][14]
Part 4: In Vitro Validation: Methodologies for Assessing Corrector Efficacy
Protocol: Assessing CFTR Protein Maturation via Western Blotting
Rationale: Western blotting is a fundamental technique to assess the efficacy of CFTR correctors by visualizing the glycosylation state of the CFTR protein. Immature, core-glycosylated CFTR (Band B) resides in the ER, while mature, complex-glycosylated CFTR (Band C) has trafficked through the Golgi apparatus.[15] An effective corrector will increase the ratio of Band C to Band B.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR. Treat cells with the desired concentrations of this compound and/or Tezacaftor for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins on a 6% Tris-Glycine SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities for Band B and Band C. Calculate the C/(B+C) ratio to determine the maturation efficiency.
Protocol: Visualizing CFTR Trafficking with Immunofluorescence
Rationale: Immunofluorescence microscopy allows for the direct visualization of CFTR protein localization within the cell. This technique can confirm that corrector treatment promotes the trafficking of F508del-CFTR from the ER to the apical membrane of polarized epithelial cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow polarized HBE cells expressing F508del-CFTR on permeable supports. Treat with correctors as described for Western blotting.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary CFTR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the permeable supports on microscope slides.
-
Imaging: Visualize the cells using a confocal microscope. Apical localization of CFTR will appear as a distinct signal at the top surface of the cell monolayer.
Protocol: Measuring CFTR Channel Function with the Ussing Chamber Assay
Rationale: The Ussing chamber is the gold-standard assay for measuring ion transport across epithelial monolayers. It directly assesses the function of CFTR channels at the cell surface by measuring the short-circuit current (Isc), a quantitative measure of net ion flow.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow polarized HBE cells expressing F508del-CFTR on permeable supports until a high transepithelial electrical resistance (TEER) is achieved. Treat with correctors for 24-48 hours.
-
Mounting in Ussing Chamber: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers. Bathe both sides with Krebs-bicarbonate Ringer solution and maintain at 37°C with continuous gassing (95% O2/5% CO2).
-
Baseline Measurement: Measure the baseline Isc.
-
Pharmacological Stimulation and Inhibition:
-
Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption.
-
Add a cAMP agonist (e.g., forskolin) to stimulate CFTR channel activity.
-
Add a CFTR potentiator (e.g., Ivacaftor) to the apical chamber to further activate the corrected F508del-CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to forskolin and the potentiator reflects the functional rescue of F508del-CFTR.
Data Presentation
| Treatment Group | CFTR Maturation (Band C / Total) | Apical CFTR Fluorescence (Arbitrary Units) | Forskolin-Stimulated Isc (µA/cm²) |
| Vehicle (DMSO) | Low | Baseline | Minimal |
| This compound | Moderate Increase | Increased | Moderate Increase |
| Tezacaftor | Slight Increase | Slightly Increased | Slight Increase |
| This compound + Tezacaftor | Significant Increase | Significantly Increased | Significant Increase |
| This compound + Tezacaftor + Ivacaftor | Significant Increase | Significantly Increased | Markedly Increased |
This table represents expected qualitative outcomes based on published literature. Actual quantitative values will vary depending on the specific cell model and experimental conditions.
Visualizations
Caption: F508del-CFTR processing defect and modulator intervention.
Caption: Synergistic mechanism of this compound, Tezacaftor, and Ivacaftor.
Caption: Western Blotting Workflow for CFTR Maturation.
Part 5: Conclusion and Future Directions
The development of this compound in combination with Tezacaftor and Ivacaftor represents a paradigm shift in the treatment of CF for the majority of patients. This technical guide has outlined the molecular basis for the efficacy of this triple-combination therapy, focusing on the synergistic mechanisms of correction and potentiation. The provided experimental protocols serve as a foundation for researchers to further investigate the nuances of CFTR modulation and to develop even more effective therapies. Future research will likely focus on understanding the long-term effects of these modulators, overcoming residual CFTR dysfunction, and extending modulator therapies to patients with rare CFTR mutations. The continued application of the techniques described herein will be instrumental in advancing the field of CF research and improving the lives of all individuals with this disease.
References
-
Fiedorczuk, K., & Chen, J. (2022). Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators. Science, 378(6617), 284-290. [Link]
-
Fiedorczuk, K., & Chen, J. (2022). Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators. PubMed, 36264792. [Link]
-
Eckford, P. D., Li, C., Ramjeesingh, M., & Bear, C. E. (2012). Cystic fibrosis transmembrane conductance regulator (CFTR) potentiator VX-770 (ivacaftor) opens the defective channel gate of F508del-CFTR in a phosphorylation-dependent but ATP-independent manner. The Journal of biological chemistry, 287(44), 36639–36649. [Link]
-
Grund, M. D., et al. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Pharmacology, 14, 1136155. [Link]
-
Gloeckner, C., et al. (2006). The Hsp90-Cdc37-Cdk4-pRb-E2F1 pathway regulates cell cycle progression. Cell Cycle, 5(1), 78-83. [Link]
-
Lucente, A., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. ResearchGate. [Link]
-
Chen, J. (2018). Cryo-EM structure of dephosphorylated, ATP-free CFTR. ResearchGate. [Link]
-
Lucente, A., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. National Institutes of Health. [Link]
-
Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Cystic Fibrosis Foundation. [Link]
-
De Marco, G., et al. (2021). New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach. National Institutes of Health. [Link]
-
Veiga, M. I., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. MDPI. [Link]
-
Pranke, I. M., et al. (2023). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. MDPI. [Link]
-
Novaira, H. J., et al. (2007). Detection of CFTR protein by immunoprecipitation and Western blot analysis in CaCo-2 cells. ResearchGate. [Link]
-
De Boeck, K., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. National Institutes of Health. [Link]
-
Grund, M. D., et al. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers Media. [Link]
-
Physiologic Instruments. (2025). What is the Benchmark Tool for Cystic Fibrosis Ion Transport Research? Physiologic Instruments. [Link]
-
Sharma, M., et al. (2020). Optimization of western blotting for the detection of proteins of different molecular weight. National Institutes of Health. [Link]
-
Graeber, S. Y., et al. (2024). Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot. National Institutes of Health. [Link]
-
Hudson, R. P., et al. (2023). This compound/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. bioRxiv. [Link]
-
Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells). Arigo Biolaboratories. [Link]
-
Latorre, I. J., et al. (2013). Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells. National Institutes of Health. [Link]
-
Laselva, O., et al. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. ResearchGate. [Link]
-
Laselva, O., et al. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. PubMed. [Link]
-
Zemanick, E. T., et al. (2021). A Phase 3 Open-Label Study of this compound/Tezacaftor/Ivacaftor in Children 6 through 11 Years of Age with Cystic Fibrosis and at Least One F508del Allele. National Institutes of Health. [Link]
-
Zhang, Y., et al. (2024). This compound–tezacaftor–ivacaftor for cystic fibrosis with Phe508del mutation: Evidence from randomized controlled trials. National Institutes of Health. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Western Blot. CFTR Antibody Distribution Program. [Link]
-
Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. ScienceDirect. [Link]
-
Hudson, R. P., et al. (2017). Direct Binding of the Corrector VX-809 to Human CFTR NBD1: Evidence of an Allosteric Coupling between the Binding Site and the NBD1:CL4 Interface. Molecular Pharmacology, 92(2), 124-135. [Link]
-
He, L., et al. (2021). A Phase 3, Open-Label, Rollover Study of this compound/Tezacaftor/Ivacaftor in Patients with Cystic Fibrosis and at Least One F508del Allele. American Journal of Respiratory and Critical Care Medicine, 203(7), 868-877. [Link]
-
Middleton, P. G., et al. (2019). This compound–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. New England Journal of Medicine, 381(19), 1809-1819. [Link]
-
Rowe, S. M., et al. (2017). Efficacy and safety of tezacaftor–ivacaftor in patients with cystic fibrosis homozygous for Phe508del. The Lancet Respiratory Medicine, 5(11), 857-868. [Link]
-
Taylor-Cousar, J. L., et al. (2017). Tezacaftor–Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del. New England Journal of Medicine, 377(21), 2013-2023. [Link]
-
Van Goor, F., et al. (2011). Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences, 108(46), 18843-18848. [Link]
-
Lewis, H. A., et al. (2004). Structure of nucleotide-binding domain 1 of the cystic fibrosis transmembrane conductance regulator. The EMBO journal, 23(2), 282-293. [Link]
-
Vertex Pharmaceuticals. (2023). TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor) Prescribing Information. [Link]
-
Sorscher, E. J., & Accurso, F. J. (2019). The burden of proof: what is the value of a CFTR modulator? American journal of respiratory and critical care medicine, 199(2), 131-132. [Link]
-
Clancy, J. P., et al. (2019). Clinical evidence for the utility of nasal potential difference in the assessment of cystic fibrosis transmembrane conductance regulator function. Journal of Cystic Fibrosis, 18, S23-S30. [Link]
Sources
- 1. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 13. researchgate.net [researchgate.net]
- 14. cff.org [cff.org]
- 15. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of Elexacaftor with CFTR Domains
Preamble: Redefining the Correction of F508del-CFTR
The advent of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators has revolutionized the treatment of Cystic Fibrosis (CF), shifting the paradigm from symptom management to addressing the underlying molecular pathology. The most significant leap forward has been the development of the triple-combination therapy, Trikafta (Elexacaftor/Tezacaftor/Ivacaftor), which has demonstrated remarkable efficacy in patients with at least one F508del mutation, the most common CF-causing variant.[1][2][3] This guide provides a detailed exploration of the molecular mechanics of this compound (ELX, VX-445), the cornerstone of this therapeutic regimen. We will dissect its specific interactions with CFTR domains, its synergistic relationship with other modulators, and the experimental frameworks used to elucidate these intricate mechanisms.
The CFTR Architectural Landscape: A Prerequisite for Understanding Modulator Action
To comprehend how this compound functions, one must first appreciate the complex, multi-domain architecture of the CFTR protein. CFTR is a member of the ATP-binding cassette (ABC) transporter superfamily, comprising two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a unique regulatory (R) domain.[4][5] An N-terminal lasso motif is also critical for proper folding and assembly.[6] The F508del mutation in NBD1 disrupts the intricate process of domain assembly, leading to protein misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation.[7]
Caption: Linear representation of CFTR's multi-domain structure.
This compound's Binding Locus: A Novel Site for Allosteric Correction
Unlike earlier correctors that primarily targeted the N-terminal half of CFTR, this compound utilizes a distinct binding site, a key to its potent and synergistic action. Cryo-electron microscopy (cryo-EM) studies have definitively mapped this interaction.
This compound binds within a hydrophobic pocket formed at the interface of the two halves of the protein, creating a "triangular belt" around the TMDs when combined with Tezacaftor and Ivacaftor.[6][8] Specifically, the this compound binding site involves amino acid residues from:
-
Transmembrane Helix 10 (TM10) and 11 (TM11) located in the second transmembrane domain (TMD2/MSD2).[6][8][9]
-
Transmembrane Helix 2 (TM2) from the first transmembrane domain (TMD1/MSD1).[8]
This unique binding position allows this compound to act as a "molecular glue," stabilizing the interface between TMD1 and TMD2. This is a critical step in the domain assembly pathway that is disrupted by the F508del mutation. Biochemical analyses confirm that this compound specifically improves the expression and maturation of the MSD2 domain.[9][10][11] This mechanism classifies this compound as a Type III corrector , acting allosterically to facilitate the proper assembly of multiple domains.[12][13]
The Trikafta Synergy: A Multi-Pronged Approach to F508del-CFTR Rescue
The true therapeutic power of this compound is unlocked through its synergy with Tezacaftor (TEZ, VX-661) and Ivacaftor (IVA, VX-770). Each molecule has a distinct binding site and mechanism of action, which together orchestrate a more complete rescue of the mutant protein.[14]
-
Tezacaftor (Type I Corrector): Binds early in the biosynthetic process to a site within TMD1 (involving TM helices 1, 2, 3, and 6).[8][13] This action stabilizes TMD1, preventing its premature degradation and facilitating its interaction with NBD1.[6]
-
This compound (Type III Corrector): Binds at a later stage of assembly to the TMD1/TMD2 interface as described above.[6] It stabilizes the overall TMD bundle, an action that is significantly more effective once TMD1 has been initially stabilized by Tezacaftor.[12]
-
Ivacaftor (Potentiator): Binds to a cleft formed by TM helices 4, 5, and 8.[6][8] This interaction does not correct protein folding but instead potentiates the channel's open probability once the corrected CFTR protein reaches the cell surface.[15]
This complementary action explains why the triple combination is far more effective than dual or single-agent therapies for F508del. Tezacaftor provides the initial scaffold, and this compound locks the domains into a more native-like conformation, allowing the protein to escape ER degradation and traffic to the cell membrane where Ivacaftor can then activate it.
Caption: Distinct binding sites of the three Trikafta components on CFTR.
Quantifying the Impact: From Protein Maturation to Channel Function
The molecular interactions of this compound translate into measurable improvements in F508del-CFTR processing and function. The combination of this compound and Tezacaftor synergistically restores F508del-CFTR protein processing and subsequent chloride channel function.[12] Notably, this compound also possesses a secondary potentiator activity, further boosting the function of the corrected channel at the cell surface.[16][17][18]
| Parameter | F508del-CFTR with ELX/TEZ Correction | Reference |
| Chloride Channel Function | Restored to ~62% of Wild-Type CFTR in homozygous nasal epithelia | [12][19] |
| Protein Maturation (Band C) | Significantly increased compared to untreated or single correctors | [17][20] |
| Plasma Membrane Density | Reached ~45% of Wild-Type levels in CFBE41o- cells | [18] |
| Channel Function (Isc) | Reached ~90% of Wild-Type levels in CFBE41o- cells | [18] |
| Sweat Chloride Concentration | Reduced by 41.8 mmol/liter vs. placebo in clinical trials | [1] |
| ppFEV1 | Increased by 14.3 percentage points vs. placebo in clinical trials | [1] |
Key Experimental Methodologies: A Guide to Interrogating this compound-CFTR Interactions
Validating the mechanism of action for a molecule like this compound requires a multi-faceted experimental approach. Each technique provides a different piece of the puzzle, from static structure to dynamic function.
Cryo-Electron Microscopy (Cryo-EM)
Causality: To precisely identify the binding site of this compound and visualize the conformational changes it induces in the F508del-CFTR structure, high-resolution structural methods are paramount. Cryo-EM allows for the determination of near-atomic structures of membrane proteins in their lipid environment.[6][8]
Protocol Outline:
-
Protein Expression & Purification: Express recombinant human F508del-CFTR in a suitable system (e.g., HEK293 cells). Purify the protein using affinity chromatography, ensuring it is solubilized in a mild detergent micelle.
-
Complex Formation: Incubate the purified F508del-CFTR with a molar excess of this compound, Tezacaftor, and Ivacaftor to ensure saturation of binding sites.
-
Grid Preparation: Apply the protein-drug complex to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.
-
Data Collection: Collect thousands of images (micrographs) of the frozen, randomly oriented particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing & 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map.
-
Model Building & Analysis: Build an atomic model into the cryo-EM map. The resulting structure will reveal the precise location of the bound drug molecules and the corrected conformation of the protein.[5][6]
Biochemical Analysis of CFTR Maturation (Western Blot)
Causality: To verify that this compound's structural correction translates into improved protein processing and trafficking through the ER and Golgi, it is essential to quantify the ratio of mature (fully glycosylated) to immature (core-glycosylated) CFTR.
Caption: Workflow for assessing CFTR maturation via Western Blot.
Protocol Outline:
-
Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing F508del-CFTR. Treat cells with this compound (typically 1-3 µM) for 24-48 hours.[17][21]
-
Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Separation: Separate protein lysates by SDS-PAGE. The immature, core-glycosylated form (Band B) migrates faster (~150 kDa) than the mature, complex-glycosylated form (Band C) that has passed through the Golgi (~170-180 kDa).
-
Immunoblotting: Transfer proteins to a membrane and probe with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify the intensity of Band B and Band C using densitometry. An effective corrector like this compound will show a significant increase in the C/(B+C) ratio.[9]
Functional Analysis of CFTR Channel Activity (Ussing Chamber)
Causality: The ultimate validation of a CFTR corrector is its ability to restore chloride ion transport across an epithelial monolayer. The Ussing chamber assay measures this transepithelial ion flow as a short-circuit current (Isc).
Protocol Outline:
-
Culture Monolayers: Grow primary human airway epithelial cells from CF patients on permeable supports until a polarized, high-resistance monolayer is formed.
-
Corrector Incubation: Treat the monolayers with this compound/Tezacaftor for 24-48 hours to allow for correction and trafficking of F508del-CFTR to the apical membrane.
-
Mounting and Measurement: Mount the permeable supports in an Ussing chamber. Bathe the apical and basolateral sides with appropriate buffers and measure the short-circuit current (Isc).
-
Pharmacological Activation/Inhibition Sequence:
-
Add a sodium channel inhibitor (e.g., amiloride) to the apical side to isolate chloride currents.
-
Add a cAMP agonist (e.g., forskolin) to stimulate PKA-dependent activation of CFTR.
-
Add a potentiator (e.g., Ivacaftor) to maximally open the corrected channels at the membrane.[21]
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.[18]
-
-
Data Analysis: The magnitude of the forskolin- and potentiator-stimulated, inhibitor-sensitive Isc is a direct measure of functional CFTR at the cell surface.
In Silico Analysis (Molecular Dynamics Simulations)
Causality: While cryo-EM provides a static snapshot, molecular dynamics (MD) simulations can predict the dynamic behavior of this compound's interaction with CFTR over time. This computational approach helps to understand how the drug stabilizes specific conformations and influences domain-domain communication.[22][23]
Protocol Outline:
-
System Setup: Begin with the cryo-EM structure of the this compound-bound CFTR. Embed this structure in a simulated lipid bilayer with appropriate water and ion concentrations.
-
Parameterization: Assign force field parameters to the protein, lipids, water, ions, and the this compound molecule.
-
Equilibration: Run a series of short simulations to allow the system to relax and reach a stable temperature and pressure.
-
Production Run: Execute a long-timescale simulation (nanoseconds to microseconds) to observe the dynamic motions of the protein and the stability of the drug-protein interaction.
-
Trajectory Analysis: Analyze the simulation trajectory to measure key metrics, such as root-mean-square deviation (RMSD) to assess structural stability, hydrogen bond lifetimes between this compound and CFTR residues, and correlated motions between different domains.[22]
Conclusion and Future Perspectives
This compound represents a triumph of structure-guided drug design. Its unique mechanism, centered on a novel binding site at the TMD1/TMD2/Lasso Motif interface, provides a powerful allosteric correction of the F508del-CFTR defect. This action, synergistic with the TMD1-stabilizing effect of Tezacaftor, leads to unprecedented levels of protein maturation and functional restoration. The methodologies outlined herein—from cryo-EM to Ussing chamber assays—form the essential toolkit for dissecting these molecular interactions and are crucial for the continued development of next-generation modulators. Future research will likely focus on understanding how this compound affects rare mutations, optimizing combination therapies, and elucidating the long-term structural and cellular consequences of sustained CFTR correction.
References
-
Veit, G., Roldan, A., Hancock, M. A., et al. (2020). Allosteric folding correction of F508del and rare CFTR mutants by this compound-tezacaftor-ivacaftor (Trikafta) combination. JCI Insight, 5(18). [Link]
-
Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. Journal of Cystic Fibrosis, 20(1). [Link]
-
Tümmler, B. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Pharmacology. [Link]
-
Veit, G., Roldan, A., Hancock, M. A., et al. (2020). Allosteric folding correction of F508del and rare CFTR mutants by this compound-tezacaftor-ivacaftor (Trikafta) combination. PubMed, [Link]
-
Fiedorczuk, K., & Chen, J. (2022). Molecular Structures Reveal Synergistic Rescue of ΔF508 CFTR by Trikafta Modulators. National Institutes of Health. [Link]
-
Trzcińska-Daneluti, A. M., et al. (2024). The F508del-CFTR trafficking correctors this compound and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells. PubMed. [Link]
-
Becq, F., et al. (2022). The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor. ResearchGate. [Link]
-
Laselva, O., et al. (2023). Effect of this compound and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells. American Physiological Society Journal. [Link]
-
Vertex Pharmaceuticals. (n.d.). Mechanism of Action | TRIKAFTA®. TRIKAFTA HCP. [Link]
-
Clifford, R., et al. (2023). Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to this compound/tezacaftor/ivacaftor in a Q1291H/F508del patient. PubMed Central. [Link]
-
Clifford, R., et al. (2023). Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to this compound/tezacaftor/ivacaftor in a Q1291H/F508del patient. PubMed. [Link]
-
Bongiorno, R., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. PMC - NIH. [Link]
-
Bongiorno, R., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. ResearchGate. [Link]
-
Zhang, X., et al. (2023). This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. PMC - NIH. [Link]
-
Taylor-Cousar, J. L. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. PMC - NIH. [Link]
-
Middleton, P. G., et al. (2019). This compound-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. PubMed. [Link]
-
Mair, D., et al. (2021). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. ResearchGate. [Link]
-
Pereira, M., & Amaral, M. D. (2023). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. MDPI. [Link]
-
Shanthi, G., et al. (2023). Transition modeling simulation design for ivacaftor to this compound/tezacaftor/ivacaftor. ResearchGate. [Link]
-
Laselva, O., & Bear, C. E. (2024). Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. National Institutes of Health. [Link]
-
Mair, D., et al. (2021). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Clifford, R., et al. (2023). Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to this compound/tezacaftor/ivacaftor in a Q1291H/F508del patient. Semantic Scholar. [Link]
-
Heijerman, H. G. M., et al. (2019). Efficacy and safety of the this compound plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial. The Lancet. [Link]
-
Taylor-Cousar, J. L. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. PubMed. [Link]
-
Zhang, Y., et al. (2025). This compound/Tezacaftor/Ivacaftor Supports Treatment for CF with ΔI1023-V1024-CFTR. PubMed. [Link]
-
Zhang, X., et al. (2023). This compound/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. bioRxiv. [Link]
-
Bongiorno, R., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. MDPI. [Link]
-
Schaupp, L., et al. (2023). Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during this compound-tezacaftor-ivacaftor therapy. PMC - NIH. [Link]
-
Tordai, H., et al. (n.d.). Molecular dynamics of the cryo-EM CFTR structure. bioRxiv. [Link]
-
Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. PMC - NIH. [Link]
Sources
- 1. This compound-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Allosteric folding correction of F508del and rare CFTR mutants by this compound-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trikaftahcp.com [trikaftahcp.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. This compound co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.monash.edu [research.monash.edu]
- 20. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during this compound-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to this compound/tezacaftor/ivacaftor in a Q1291H/F508del patient - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to this compound/tezacaftor/ivacaftor in a Q1291H/F508del patient - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Elexacaftor's Effect on CFTR Protein Folding and Trafficking
<-3a--22_top_c-3a_--22_elexacaftor_27s_effect_on_cftr_protein_folding_and_trafficking_22_>
Audience: Researchers, scientists, and drug development professionals.
Part 1: The Core Challenge: Misfolding and Trafficking Defects of the CFTR Protein
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride and bicarbonate channel on the surface of epithelial cells, playing a crucial role in maintaining the balance of salt and water.[1][2]
The most common mutation, present in approximately 90% of individuals with CF, is the deletion of a single phenylalanine residue at position 508 (F508del).[3] This mutation disrupts the proper folding of the CFTR protein.[4][5] The cell's quality control machinery recognizes the misfolded F508del-CFTR protein and targets it for premature degradation, preventing it from reaching the cell surface to perform its function.[6][7] This results in a reduced quantity of functional CFTR channels, leading to the thick, sticky mucus characteristic of CF.[1]
The folding of the CFTR protein is a complex, multi-step process involving several domains: two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain.[2][8] The F508del mutation primarily destabilizes the first nucleotide-binding domain (NBD1), which in turn disrupts the proper assembly of the entire protein.[4][5]
Part 2: Elexacaftor's Corrective Mechanism on CFTR Protein
This compound (VX-445) is a next-generation CFTR corrector that directly targets the F508del-CFTR protein to address its folding and trafficking defects.[9][10] It is a key component of the triple-combination therapy Trikafta® (this compound/tezacaftor/ivacaftor), which has shown significant clinical efficacy.[11][12][13]
A Synergistic Approach to Correction:
This compound works in concert with another corrector, tezacaftor, to rescue the F508del-CFTR protein.[9][14] While the precise binding site of this compound is still under investigation, it is understood to act as a type III corrector, synergistically enhancing the effects of type I or II correctors like tezacaftor.[15]
-
This compound (VX-445): This molecule is believed to bind to and stabilize the second membrane-spanning domain (MSD2) of the CFTR protein.[10] This interaction helps to correct the misfolding caused by the F508del mutation, allowing the protein to bypass the cell's quality control checkpoints.[16]
-
Tezacaftor (VX-661): This corrector is thought to bind to the first membrane-spanning domain (MSD1) of the CFTR protein.[17] By stabilizing this domain, tezacaftor facilitates the proper folding and assembly of the protein.[1][9]
The combined action of this compound and tezacaftor addresses multiple structural defects in the F508del-CFTR protein, leading to a more effective rescue of its processing and trafficking to the cell surface.[18][19]
The Role of Ivacaftor:
Once the corrected F508del-CFTR protein reaches the cell surface, a third drug, ivacaftor, comes into play. Ivacaftor is a "potentiator" that enhances the channel's opening probability, allowing for increased chloride and bicarbonate transport.[1][9][18]
A simplified diagram of this compound's effect on CFTR protein trafficking.Part 3: Experimental Validation of this compound's Effects
Several laboratory techniques are used to study and confirm the effects of this compound on CFTR protein folding and trafficking.
Biochemical Assays: Western Blotting
Western blotting is a key technique used to assess the maturation of the CFTR protein.[20] It distinguishes between the immature, core-glycosylated form of CFTR found in the endoplasmic reticulum (Band B) and the mature, complex-glycosylated form that has trafficked to the cell surface (Band C).[7] Treatment with this compound and tezacaftor results in a significant increase in the mature Band C form of F508del-CFTR, indicating successful correction and trafficking.[21]
Table 1: Representative Western Blot Quantification
| Treatment | Immature CFTR (Band B) | Mature CFTR (Band C) |
| Vehicle (Untreated) | High | Low / Absent |
| This compound/Tezacaftor | Decreased | Significantly Increased |
Imaging Techniques: Immunofluorescence
Immunofluorescence microscopy allows for the direct visualization of the CFTR protein's location within the cell.[22][23] In untreated cells expressing F508del-CFTR, the protein is primarily localized within the endoplasmic reticulum. Following treatment with this compound and tezacaftor, a clear increase in CFTR staining is observed at the apical membrane of the cells, confirming its successful trafficking to the cell surface.[21][24]
Functional Assays: Electrophysiology
Ultimately, the goal of CFTR correction is to restore its function as an ion channel. Electrophysiological techniques, such as the Ussing chamber and patch-clamp assays, are used to measure the transport of chloride and bicarbonate ions across the cell membrane.[25][26][27] These assays demonstrate that the F508del-CFTR protein corrected by this compound and tezacaftor, and potentiated by ivacaftor, is indeed functional and can mediate a significant increase in ion transport.[3][21][28]
Experimental Workflow for Evaluating CFTR Correctors:
A typical workflow for assessing the efficacy of CFTR correctors.
Part 4: Conclusion
This compound, in combination with tezacaftor and ivacaftor, represents a landmark achievement in the treatment of Cystic Fibrosis.[29] By addressing the root cause of the disease – the misfolding and trafficking of the F508del-CFTR protein – this triple-combination therapy has led to unprecedented improvements in lung function, nutritional status, and overall quality of life for a large proportion of the CF population.[30][31][32] The synergistic mechanism of these drugs highlights the power of a multi-faceted approach to correcting complex protein folding defects and provides a strong foundation for the development of future therapies for CF and other protein misfolding diseases.[33][34][35]
References
- Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - MDPI. (n.d.).
- CFTR Assays - Cystic Fibrosis Foundation. (n.d.).
- This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC - NIH. (n.d.).
- S65 Impact of this compound/tezacaftor/ivacaftor triple combination therapy on health-related quality of life in people with cystic fibrosis heterozygous for F508del and a minimal function mutation (F/MF): results from a Phase 3 clinical study | Thorax. (n.d.).
- Role of N-linked oligosaccharides in the biosynthetic processing of the cystic fibrosis membrane conductance regulator - Company of Biologists journals. (2008, September 1).
- CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC - PubMed Central. (n.d.).
- Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC - NIH. (n.d.).
- N-glycans are direct determinants of CFTR folding and stability in secretory and endocytic membrane traffic - Rockefeller University Press. (2009, March 23).
- Safety and Efficacy of this compound/Tezacaftor/Ivacaftor for 24 Weeks or Longer in People with Cystic Fibrosis and One or More F508del Alleles: Interim Results of an Open-Label Phase 3 Clinical Trial | American Journal of Respiratory and Critical Care Medicine. (n.d.).
- This compound Added to Current Therapies Provides Benefit for Most Patients with Cystic Fibrosis. (2019, November 5).
- Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC - NIH. (2022, January 27).
- Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). (n.d.).
- Diagnostic tools and CFTR functional assays in cystic fibrosis: utility and availability in Switzerland | Swiss Medical Weekly. (n.d.).
- This compound/tezacaftor/ivacaftor in children aged ≥6 years with cystic fibrosis heterozygous for F508del and a minimal function mutation: results from a 96-week open-label extension study - ERS Publications. (n.d.).
- Step-wise CFTR folding pathway. (A) CFTR folding begins... - ResearchGate. (n.d.).
- Mechanisms of CFTR Folding at the Endoplasmic Reticulum - Frontiers. (2012, December 12).
- High-throughput functional assay in cystic fibrosis patient-derived organoids allows drug repurposing - ERS Publications. (n.d.).
- CFTR natural glycosylation sites are not required for cellular... | Download Scientific Diagram - ResearchGate. (n.d.).
- Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study - PubMed. (2023, December 7).
- Review of CFTR modulators 2020 - PubMed. (n.d.).
- What are CFTR modulators and how do they work? (2024, June 21).
- Development of CFTR Structure | Semantic Scholar. (n.d.).
- CFTR - Johns Hopkins Cystic Fibrosis Center. (n.d.).
- CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC - NIH. (n.d.).
- Glycosylation and the cystic fibrosis transmembrane conductance regulator - PMC. (n.d.).
- This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PubMed. (2023, August 16).
- (PDF) The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - ResearchGate. (n.d.).
- Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles | American Journal of Respiratory and Critical Care Medicine. (2021, October 2).
- This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC - NIH. (n.d.).
- CFTR functional assays in drug development - Taylor & Francis Online. (2017, October 13).
- Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Cystic Fibrosis: A Review of Registry-Based Evidence - MDPI. (n.d.).
- Allosteric folding correction of F508del and rare CFTR mutants by this compound-tezacaftor-ivacaftor (Trikafta) combination - PubMed. (2020, September 17).
- Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles - SFB 1449. (n.d.).
- The F508del-CFTR trafficking correctors this compound and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PubMed. (2024, December 19).
- Mechanism of action of combination treatment of this compound and Tezacaftor - ResearchGate. (n.d.).
- Application Notes and Protocols for Immunofluorescence Staining of CFTR in TAK-661 Treated Cells - Benchchem. (n.d.).
- Imaging CFTR protein localization in cultured cells and tissues - PubMed - NIH. (n.d.).
- Imaging CFTR Protein Localization in Cultured Cells and Tissues. (2011).
- This compound is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - ResearchGate. (n.d.).
- Biochemical methods to assess CFTR expression and membrane localization - PubMed. (n.d.).
- Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - MDPI. (n.d.).
- Cell Staining - CFTR Antibody Distribution Program. (n.d.).
Sources
- 1. What are CFTR modulators and how do they work? [synapse.patsnap.com]
- 2. hopkinscf.org [hopkinscf.org]
- 3. atsjournals.org [atsjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanisms of CFTR Folding at the Endoplasmic Reticulum [frontiersin.org]
- 6. Development of CFTR Structure | Semantic Scholar [semanticscholar.org]
- 7. Glycosylation and the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thorax.bmj.com [thorax.bmj.com]
- 12. atsjournals.org [atsjournals.org]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 15. Allosteric folding correction of F508del and rare CFTR mutants by this compound-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. trikaftahcp.com [trikaftahcp.com]
- 19. researchgate.net [researchgate.net]
- 20. Biochemical methods to assess CFTR expression and membrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Imaging CFTR protein localization in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imaging CFTR Protein Localization in Cultured Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell Staining | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 25. cff.org [cff.org]
- 26. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Diagnostic tools and CFTR functional assays in cystic fibrosis: utility and availability in Switzerland | Swiss Medical Weekly [smw.ch]
- 28. tandfonline.com [tandfonline.com]
- 29. Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Cystic Fibrosis: A Review of Registry-Based Evidence [mdpi.com]
- 30. This compound/tezacaftor/ivacaftor in children aged ≥6 years with cystic fibrosis heterozygous for F508del and a minimal function mutation: results from a 96-week open-label extension study | European Respiratory Society [publications.ersnet.org]
- 31. Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles • CRC 1449 DYNAMIC HYDROGELS AT BIOINTERFACES [sfb1449.de]
- 33. Review of CFTR modulators 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
Foundational Understanding: Cystic Fibrosis and the Role of CFTR Modulation
An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Elexacaftor
For researchers, scientists, and drug development professionals, this guide provides a deep dive into the preclinical pharmacodynamic evaluation of this compound, a cornerstone of modern cystic fibrosis therapy. We will move beyond mere protocols to explore the scientific rationale behind the experimental models and assays that defined its efficacy profile, paving the way for its revolutionary clinical impact.
Cystic Fibrosis (CF) is a monogenic autosomal recessive disease caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate ion channel on the apical surface of epithelial cells.[3][4] CF-causing mutations are categorized into classes based on their impact on CFTR protein synthesis, processing, or function.[4]
The most prevalent mutation, occurring in approximately 85% of patients, is the deletion of phenylalanine at position 508 (F508del).[5] This is a Class II mutation, leading to a misfolded protein that is recognized by the cell's quality control machinery and prematurely degraded in the endoplasmic reticulum, thus preventing its trafficking to the cell surface.[4][6][7]
The advent of CFTR modulators—small molecules designed to restore the function of mutant CFTR—has transformed CF treatment. These are broadly classified as:
-
Correctors: These molecules act as pharmacological chaperones to rescue the folding and processing of mutant CFTR, increasing the quantity of protein that reaches the cell surface.[4][8]
-
Potentiators: These molecules enhance the channel gating function of CFTR proteins that are already present at the cell surface, increasing the flow of ions.[4][8]
The Pharmacodynamic Blueprint of this compound
This compound (VX-445) is a highly effective CFTR corrector. Its true power is realized in the triple-combination therapy known as Trikafta® (this compound/tezacaftor/ivacaftor), which pairs it with a second corrector, tezacaftor (VX-661), and a potentiator, ivacaftor (VX-770).[9][10][11]
A Synergistic Mechanism of Action
The rationale for this triple combination lies in the distinct and complementary mechanisms of the two correctors. Cryo-electron microscopy has revealed that this compound and tezacaftor bind to different sites on the CFTR protein.[12]
-
Tezacaftor (Type I Corrector): Binds to and stabilizes the first membrane-spanning domain (MSD1), aiding in the early stages of CFTR biogenesis and folding.[11][12]
-
This compound (Type III Corrector): Binds to a different site involving transmembrane helices and the lasso motif, promoting the proper assembly of the transmembrane domains.[4][12]
This dual-corrector approach provides a more comprehensive rescue of the F508del-CFTR protein than either agent alone, leading to a significant increase in the quantity of mature, functional CFTR trafficked to the cell surface.[9][10] Ivacaftor then acts on this increased pool of surface-localized CFTR to maximize channel opening and ion transport.[9]
Interestingly, further studies have revealed that this compound also possesses a secondary co-potentiator activity, meaning it can acutely enhance the function of CFTR channels alongside ivacaftor.[12][13]
Caption: Mechanism of this compound/Tezacaftor/Ivacaftor on F508del-CFTR.
In Vitro Models: The Workhorses of Pharmacodynamic Assessment
Robust in vitro systems are essential for quantifying the pharmacodynamic properties of CFTR modulators.[14] The development of this compound was guided by promising results in these preclinical models.[15][16]
A. Human Bronchial Epithelial (HBE) Cells and the Ussing Chamber Assay
Primary HBE cells cultured at an air-liquid interface (ALI) are considered the gold standard for preclinical CFTR modulator evaluation.[14][17] These cultures differentiate into a pseudostratified epithelium that closely mimics the native human airway, providing a physiologically relevant context. The definitive functional readout for these cultures is the Ussing chamber assay.[8][18]
Causality Behind the Choice: The Ussing chamber directly measures net ion movement across the epithelial monolayer by clamping the transepithelial voltage to zero and measuring the resulting short-circuit current (Isc).[6][15] This provides a direct, quantitative measure of CFTR function, and results have proven to be a reliable predictor of in vivo benefit.[15]
Caption: Ussing Chamber Experimental Workflow for HBE Cells.
-
Cell Culture:
-
Culture primary HBE cells from CF patients (homozygous for F508del) on permeable transwell supports until a confluent, polarized monolayer is formed and high transepithelial resistance is achieved.
-
Incubate cells with the corrector(s) (e.g., 3 µM Tezacaftor + 3 µM this compound) for 24-48 hours at 37°C to allow for rescue of F508del-CFTR.
-
-
Chamber Setup:
-
Mount the transwell inserts into the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with identical Krebs-bicarbonate Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Measurement of Ion Transport:
-
Measure the baseline short-circuit current (Isc).
-
Add Amiloride (e.g., 10 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.[19]
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist like Forskolin (e.g., 10-20 µM) to the basolateral chamber.
-
Add the potentiator Ivacaftor (e.g., 1-10 µM) to the apical chamber to maximally activate the rescued CFTR channels.[19]
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172, 20 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.[19]
-
-
Self-Validation and Analysis:
-
The CFTR-specific Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor. This ensures the measured signal is directly attributable to CFTR activity.
-
Compare the ΔIsc in treated vs. untreated (vehicle control) cells to quantify the efficacy of this compound.
-
B. Patient-Derived Organoids and the Forskolin-Induced Swelling (FIS) Assay
Patient-derived organoids, particularly from rectal biopsies, have emerged as a powerful translational model.[20][21] These 3D structures can be grown indefinitely, bio-banked, and recapitulate the patient's specific genetic background, making them ideal for predicting individual therapeutic responses.[17]
Causality Behind the Choice: The Forskolin-Induced Swelling (FIS) assay provides a robust, image-based functional readout of CFTR activity.[21][22] In intestinal organoids, the apical membrane faces the central lumen. Activation of CFTR with forskolin drives chloride and fluid secretion into the lumen, causing the organoid to swell rapidly.[21][22] The magnitude of swelling directly correlates with CFTR function.[23][24]
Caption: Forskolin-Induced Swelling (FIS) Assay Workflow.
-
Organoid Culture and Plating:
-
Assay Execution:
-
Stain the organoids with a live-cell dye (e.g., Calcein Green) for visualization.[21]
-
Place the plate in a confocal live-cell microscope equipped with an environmental chamber (37°C).
-
Acquire a baseline image (T=0).
-
Add forskolin (and potentiators, if applicable) to stimulate CFTR.[21]
-
Begin automated time-lapse imaging to monitor organoid swelling over several hours.
-
-
Self-Validation and Analysis:
-
Image analysis software is used to automatically calculate the total fluorescent area of the organoids in each well at each time point.
-
The swelling response is quantified by calculating the area under the curve (AUC) of the swelling plot (percent increase in area over time).
-
Including organoids from non-CF individuals serves as a positive control for maximal swelling, while untreated CF organoids serve as a negative control.
-
Pharmacodynamic Data Summary
The following table summarizes representative pharmacodynamic data for this compound in combination with tezacaftor and ivacaftor (ETI) in preclinical in vitro models.
| Model System | Assay | Pharmacodynamic Endpoint | Result (vs. Vehicle) | Reference |
| Primary HBE Cells (F508del/F508del) | Ussing Chamber | CFTR-mediated Isc | Restored to ~60% of wild-type levels | [12] |
| Patient-Derived Intestinal Organoids | FIS Assay | Forskolin-Induced Swelling (AUC) | Significant increase, correlating with clinical outcomes | [23][24] |
| Human Nasal Epithelial (HNE) Organoids | Swelling Assay | Forskolin-Induced Swelling (AUC) | Significant increase, correlating with Isc and clinical response | [25] |
In Vivo Models: Bridging the Gap to Clinical Application
While in vitro models are crucial, in vivo studies are necessary to understand the pharmacodynamics of a drug in the context of a whole organism.
The Humanized F508del-CFTR Mouse Model
Standard mouse models of CF have limitations, most notably a lack of the severe lung phenotype seen in humans.[26][27] Furthermore, species differences in the CFTR protein can affect modulator pharmacology.[28] To overcome this, humanized mouse models expressing the human F508del-CFTR gene have been developed.[5][29][30]
Causality Behind the Choice: This model is indispensable for preclinical evaluation because it allows for the testing of human-specific CFTR modulators in a living system that more accurately reflects the human genetic defect.[5][30] It enables the assessment of drug efficacy on relevant physiological endpoints.
-
Animal Cohorts: Utilize humanized B6-hCFTR*F508del mice.[5] Include wild-type and untreated F508del mice as positive and negative controls, respectively.
-
Drug Administration: Administer the this compound/tezacaftor/ivacaftor combination orally to the treatment group for a specified period (e.g., 7-28 days).
-
Pharmacodynamic Endpoints:
-
Nasal Potential Difference (NPD): Measure ion transport across the nasal epithelium in vivo. A key step involves perfusing the nasal cavity with a low-chloride solution and then with isoproterenol (a cAMP agonist) to stimulate CFTR. A more negative potential difference indicates restored CFTR function.
-
Intestinal Current Measurement (ICM): Excise intestinal tissue segments and mount them in Ussing chambers to measure forskolin-stimulated Isc, similar to the in vitro HBE assay.[15]
-
Immunohistochemistry: Assess the localization of the rescued F508del-CFTR protein in tissues like the intestine and nasal turbinates to confirm successful trafficking to the apical membrane.[31]
-
-
Self-Validation and Analysis:
-
Compare the NPD and ICM results from the treated F508del mice to both untreated F508del mice and wild-type mice. The goal is to demonstrate a statistically significant shift towards the wild-type phenotype in the treated group.
-
Conclusion: An Integrated Preclinical Strategy
The successful preclinical development of this compound exemplifies a rigorous, multi-faceted pharmacodynamic strategy. It began with foundational mechanistic studies, progressed through high-fidelity in vitro models like HBE cells and patient-derived organoids to quantify its corrective power, and culminated in validation using sophisticated in vivo humanized animal models. This comprehensive approach not only established the profound efficacy of this compound but also provided the robust, self-validating data package necessary to propel it into landmark clinical trials, ultimately changing the lives of thousands of people with cystic fibrosis.
References
-
De Boeck, K., & Vermeulen, F. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1437. [Link]
-
Pereira, M. M. S., & Amaral, M. D. (2022). Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis. Journal of Personalized Medicine, 12(11), 1792. [Link]
-
Cystic Fibrosis Foundation. CFTR Assays. [Link]
-
Pinto, M., & Farinha, C. M. (2021). Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis. Journal of Personalized Medicine, 11(10), 965. [Link]
-
Vertex Pharmaceuticals. Mechanism of Action | TRIKAFTA®. [Link]
-
Liu, J., et al. (2021). CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling. American Journal of Physiology-Lung Cellular and Molecular Physiology, 321(3), L526-L535. [Link]
-
Taylor-Cousar, J. L. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. The Journal of the Pediatric Infectious Diseases Society, 9(Suppl 1), S25-S27. [Link]
-
Dekkers, J. F., et al. (2017). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments, (120), 55159. [Link]
-
Boj, S. F., et al. (2016). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments, (115), 55159. [Link]
-
Pranke, I. M., & Adam, D. (2022). Animal models of cystic fibrosis in the era of highly effective modulator therapies. Frontiers in Pharmacology, 13, 1049911. [Link]
-
De Boeck, K., & Vermeulen, F. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. ResearchGate. [Link]
-
Graeber, S. Y., et al. (2018). Comparison of Organoid Swelling and In Vivo Biomarkers of CFTR Function to Determine Effects of Lumacaftor–Ivacaftor in Patients with Cystic Fibrosis Homozygous for the F508del Mutation. American Journal of Respiratory and Critical Care Medicine, 197(11), 1495-1498. [Link]
-
Laselva, O., et al. (2021). Perspectives on the translation of in-vitro studies to precision medicine in Cystic Fibrosis. Journal of Cystic Fibrosis, 20(4), 561-570. [Link]
-
Pranke, I. M., et al. (2022). Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis. Cells, 11(19), 3015. [Link]
-
Mall, M. A., & Galietta, L. J. V. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Pharmacology, 14, 1157147. [Link]
-
Cui, G., et al. (2019). Differential thermostability and response to cystic fibrosis transmembrane conductance regulator potentiators of human and mouse F508del-CFTR. American Journal of Physiology-Cell Physiology, 317(5), C1018-C1034. [Link]
-
De Boeck, K., & Vermeulen, F. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. PubMed. [Link]
-
Basso, C., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. PubMed. [Link]
-
Bongiorno, C., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. International Journal of Molecular Sciences, 24(16), 12891. [Link]
-
Conese, M., & Laselva, O. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. Expert Opinion on Drug Discovery, 15(7), 749-760. [Link]
-
JoVE. (2022). FIS Assay: Drug Response Assessment in CF | Protocol Preview. YouTube. [Link]
-
Conese, M., & Laselva, O. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. Taylor & Francis Online. [Link]
-
Physiologic Instruments. (2025). What is the Benchmark Tool for Cystic Fibrosis Ion Transport Research?. [Link]
-
Grosse-Onnebrink, J., et al. (2022). CFTR function in respiratory epithelial cell cultures: step to individualize treatments in cystic fibrosis?. European Respiratory Journal, 60(suppl 66), 273. [Link]
-
Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. Journal of Cystic Fibrosis, 20(1), 7-11. [Link]
-
Conese, M., & Laselva, O. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. ResearchGate. [Link]
-
Cyagen. (2025). Advancing Cystic Fibrosis Research with the Novel CFTR*F508del Humanized Disease Model. [Link]
-
Bongiorno, C., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. ResearchGate. [Link]
-
Basso, C., et al. (2024). Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. International Journal of Molecular Sciences, 25(7), 3698. [Link]
-
Johnson, M. R., et al. (2024). Localization and function of humanized F508del-CFTR in mouse intestine following activation of serum glucocorticoid kinase 1 and Trikafta. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1870(9), 167232. [Link]
-
Mottais, A., et al. (2022). Humanized F508del mouse model: New preclinical model for cystic fibrosis?. DIAL.pr. [Link]
-
Reznikov, L. R., & Welsh, M. J. (2018). Animal and Model Systems for Studying Cystic Fibrosis. Chest, 154(4), 935-942. [Link]
-
Saint-Criq, V., & Gray, M. A. (2017). Animal Models of Cystic Fibrosis Pathology: Phenotypic Parallels and Divergences. BioMed Research International, 2017, 8241387. [Link]
-
Lopes-Pacheco, M. (2022). Compound Shows Early Potential in Treating CF Due to F508del Mutation. Cystic Fibrosis News Today. [Link]
-
Conese, M., & Laselva, O. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. Semantic Scholar. [Link]
-
Singh, A., et al. (2020). Animal and Mouse Models for Cystic Fibrosis. International Journal of Research in Engineering, Science and Management, 3(5), 41-44. [Link]
-
Bongiorno, C., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. Consensus. [Link]
-
Gentzsch, M., et al. (2021). The L467F-F508del Complex Allele Hampers Pharmacological Rescue of Mutant CFTR by this compound/Tezacaftor/Ivacaftor in Cystic Fibrosis Patients: The Value of the Ex Vivo Nasal Epithelial Model to Address Non-Responders to CFTR-Modulating Drugs. International Journal of Molecular Sciences, 22(19), 10729. [Link]
-
Goralski, J. L., et al. (2022). A Phase 3 Open-Label Study of this compound/Tezacaftor/Ivacaftor in Children 6 through 11 Years of Age with Cystic Fibrosis and at Least One F508del Allele. American Journal of Respiratory and Critical Care Medicine, 205(1), 59-67. [Link]
Sources
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cff.org [cff.org]
- 9. trikaftahcp.com [trikaftahcp.com]
- 10. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physiologicinstruments.com [physiologicinstruments.com]
- 19. The L467F-F508del Complex Allele Hampers Pharmacological Rescue of Mutant CFTR by this compound/Tezacaftor/Ivacaftor in Cystic Fibrosis Patients: The Value of the Ex Vivo Nasal Epithelial Model to Address Non-Responders to CFTR-Modulating Drugs [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 23. atsjournals.org [atsjournals.org]
- 24. Perspectives on the translation of in-vitro studies to precision medicine in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Animal and Model Systems for Studying Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journal.ijresm.com [journal.ijresm.com]
- 28. journals.physiology.org [journals.physiology.org]
- 29. Localization and function of humanized F508del-CFTR in mouse intestine following activation of serum glucocorticoid kinase 1 and Trikafta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Humanized F508del mouse model: New preclinical model for cystic fibrosis? | DIAL.pr - BOREAL [dial.uclouvain.be]
- 31. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
An In-depth Technical Guide to Elexacaftor: Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elexacaftor (VX-445) is a cornerstone of the triple-combination therapy, Trikafta®, a breakthrough treatment for cystic fibrosis (CF). This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, structural features, synthesis, and mechanism of action. As a next-generation corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, this compound's unique attributes have significantly advanced the therapeutic landscape for patients with at least one F508del mutation. This document aims to serve as a vital resource for professionals engaged in CF research and drug development.
Introduction: The Advent of a Novel CFTR Corrector
Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for ion transport across epithelial cell membranes.[1] The most prevalent mutation, F508del, leads to a misfolded and dysfunctional CFTR protein that is prematurely degraded, resulting in insufficient quantity at the cell surface.[2] this compound, developed by Vertex Pharmaceuticals, represents a significant leap forward in CF treatment. It is a CFTR corrector that, when used in combination with another corrector, tezacaftor, and a potentiator, ivacaftor, substantially improves the processing, trafficking, and function of the F508del-CFTR protein.[1][3][4] This triple-combination therapy is the first of its kind to be effective for patients who are either homozygous or heterozygous for the F508del mutation, a demographic representing approximately 90% of the CF population.[2][5]
Chemical Properties and Structure of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to its application in drug development and formulation.
Chemical Identity
-
IUPAC Name: N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethyl-1-pyrrolidinyl]-3-pyridinecarboxamide[2][5][6]
Molecular Formula and Weight
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound:
| Property | Value | Source |
| Melting Point | 206-208 °C | [][11] |
| logP | 5.26 | [12] |
| pKa (Strongest Acidic) | 4.11 | |
| Solubility | Poorly soluble in water (<1mg/mL). Soluble in DMSO, Chloroform (Slightly), and Methanol (Slightly). | [2][][13] |
Note: The poor aqueous solubility of this compound categorizes it as a Biopharmaceutics Classification System (BCS) Class II or IV drug, highlighting the importance of formulation strategies to enhance its bioavailability.[14]
Structural Elucidation
The absolute configuration of this compound has been confirmed by single-crystal X-ray analysis.[14] The molecule's three-dimensional structure is crucial for its specific interaction with the CFTR protein.
Caption: Convergent Synthesis Workflow for this compound.
Mechanism of Action: A Dual-Function Modulator
This compound functions primarily as a CFTR corrector, but it also exhibits potentiator activity. [15][16]
Corrector Activity
The F508del mutation leads to misfolding of the CFTR protein, specifically affecting the N-terminal nucleotide-binding domain (NBD1). This misfolding prevents the proper assembly of the protein and its trafficking to the cell surface. [17]this compound binds to a distinct site on the CFTR protein, different from that of tezacaftor. [3]This binding helps to stabilize the protein structure, facilitating its correct folding and subsequent trafficking to the cell membrane. [2][18]The combined action of this compound and tezacaftor has a synergistic effect, leading to a greater increase in the amount of mature CFTR protein at the cell surface than either corrector alone. [6]
Potentiator Activity
In addition to its corrector function, this compound also acts as a potentiator. [15]Once the corrected F508del-CFTR protein is at the cell surface, potentiators are required to enhance the channel's open probability, thereby increasing chloride ion transport. This compound has been shown to potentiate the transepithelial current in primary human nasal epithelial cells. [5]It acts synergistically with ivacaftor, a dedicated potentiator, to further augment CFTR function. [15]
Sources
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cff.org [cff.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medkoo.com [medkoo.com]
- 8. ClinPGx [clinpgx.org]
- 9. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 11. This compound CAS#: 2216712-66-0 [m.chemicalbook.com]
- 12. This compound [drugcentral.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. trikaftahcp.com [trikaftahcp.com]
Methodological & Application
Elexacaftor In Vitro Assay Protocols for Quantifying CFTR Function: A Senior Application Scientist's Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein in response to the CFTR corrector, Elexacaftor. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower robust and reproducible experimental design.
Introduction: The Challenge of Cystic Fibrosis and the Dawn of CFTR Modulators
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene. This gene encodes an anion channel that is crucial for maintaining ion and water homeostasis across epithelial surfaces. The most common CF-causing mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation. This leads to a significant reduction in the quantity of functional CFTR at the cell surface, causing the hallmark thick, sticky mucus in the lungs and other organs.
This compound is a next-generation CFTR corrector that represents a significant breakthrough in CF therapy, particularly when used in combination with other modulators like Tezacaftor and Ivacaftor.[1][2] this compound functions by binding to a distinct site on the CFTR protein, facilitating its proper folding and trafficking to the cell surface.[1][3] This leads to an increased density of CFTR channels at the plasma membrane, which can then be activated to mediate chloride and bicarbonate transport.
Accurate and reliable in vitro assays are paramount for the preclinical evaluation of CFTR modulators like this compound. These assays allow for a quantitative assessment of the rescue of CFTR protein processing and channel function, providing critical data for drug discovery and personalized medicine approaches. This guide will detail the most pertinent in vitro methodologies for evaluating the efficacy of this compound.
Visualizing the Mechanism of this compound-Mediated CFTR Rescue
To understand the assays described herein, it is essential to first visualize the molecular mechanism of this compound's action on the F508del-CFTR protein.
Caption: this compound's mechanism of action on F508del-CFTR.
Choosing the Right Cellular Model: A Critical First Step
The choice of cell model is fundamental to the success of any in vitro CFTR functional assay. The "gold standard" for evaluating CFTR function is the use of primary human bronchial epithelial (HBE) cells or human nasal epithelial (HNE) cells.[4][5] These cells, when cultured at an air-liquid interface (ALI), form a polarized, pseudostratified epithelium that closely mimics the in vivo airway environment.[4][6] While primary cells offer the highest physiological relevance, their availability can be limited.[6]
Table 1: Comparison of Common Cell Models for CFTR In Vitro Assays
| Cell Model | Advantages | Disadvantages |
| Primary Human Bronchial/Nasal Epithelial (HBE/HNE) Cells | Gold standard, physiologically relevant, native CFTR expression.[4][5] | Limited availability, donor variability, more complex culture protocols.[6] |
| Fischer Rat Thyroid (FRT) Cells | High-throughput screening compatible, well-characterized, stable expression of specific CFTR mutations. | Non-human origin, lack of native airway cell machinery. |
| Baby Hamster Kidney (BHK) Cells | High levels of protein expression, suitable for biochemical and electrophysiological studies. | Non-epithelial origin, may not fully recapitulate CFTR trafficking and regulation. |
| CFBE (Cystic Fibrosis Bronchial Epithelial) Cell Lines | Human bronchial epithelial origin, immortalized for extended passaging. | May lose some differentiated characteristics over time. |
Core In Vitro Assays for this compound Evaluation
The following sections detail the key in vitro assays used to quantify the functional rescue of CFTR by this compound.
Ussing Chamber Assay: The Gold Standard for Ion Transport Measurement
The Ussing chamber is a powerful technique for measuring ion transport across epithelial tissues under short-circuit conditions.[7][8] It allows for the direct and quantitative assessment of CFTR-mediated chloride secretion.
Principle: Polarized epithelial cell monolayers, cultured on permeable supports, are mounted in the Ussing chamber, separating two buffer-filled hemichambers (apical and basolateral). The transepithelial voltage is clamped to zero, and the current required to maintain this clamp (the short-circuit current, Isc) is a direct measure of net ion transport. By using specific ion channel blockers and activators, the contribution of CFTR to the total Isc can be isolated and quantified.
Experimental Workflow:
Caption: Ussing chamber experimental workflow for CFTR function.
Detailed Protocol for Ussing Chamber Assay:
-
Cell Culture: Culture primary HBE or HNE cells on permeable supports at an air-liquid interface for at least 21 days to achieve full differentiation.
-
This compound Treatment: Treat the cells with this compound (typically in combination with Tezacaftor and Ivacaftor for maximal effect) at desired concentrations (e.g., 3 µM this compound, 3 µM Tezacaftor) for 24-48 hours prior to the assay.[9] A vehicle control (e.g., 0.1% DMSO) must be run in parallel.
-
Chamber Setup: Mount the permeable supports in the Ussing chamber system. Fill both apical and basolateral chambers with a pre-warmed (37°C) and gassed (5% CO2/95% O2) physiological salt solution (e.g., Krebs-Ringer Bicarbonate buffer).[10]
-
Equilibration and Baseline Recording: Allow the system to equilibrate and record a stable baseline short-circuit current (Isc).
-
Pharmacological Additions:
-
Add an ENaC (epithelial sodium channel) blocker, such as amiloride (e.g., 100 µM), to the apical chamber to inhibit sodium absorption.[7]
-
Once a new stable baseline is achieved, add a CFTR activator, such as forskolin (e.g., 10 µM), to both chambers to raise intracellular cAMP levels and activate PKA-dependent CFTR phosphorylation.[10]
-
Acutely add a CFTR potentiator, such as Ivacaftor (e.g., 1 µM), to the apical chamber to maximize the open probability of the CFTR channels at the membrane.[11]
-
Finally, add a specific CFTR inhibitor, such as CFTRinh-172 (e.g., 10 µM), to the apical chamber to confirm that the observed current is indeed CFTR-mediated.[10]
-
-
Data Analysis: The primary endpoint is the change in Isc (ΔIsc) following the addition of the CFTR activator and potentiator, which is then inhibited by the specific CFTR inhibitor. The magnitude of this change is directly proportional to CFTR function.
Expected Outcome: Cells treated with this compound are expected to show a significantly larger forskolin- and Ivacaftor-stimulated, and CFTRinh-172-inhibited, Isc compared to vehicle-treated cells, indicating successful rescue of CFTR function. Studies have shown that this compound-based triple therapy can restore CFTR function to approximately 40-50% of normal levels in airway and intestinal epithelia.[12]
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay using patient-derived intestinal organoids has emerged as a powerful tool for assessing CFTR function and predicting patient response to CFTR modulators.[13][14]
Principle: Intestinal organoids are three-dimensional structures grown from patient-derived stem cells that recapitulate the architecture and function of the intestinal epithelium. When CFTR is activated by forskolin, chloride and fluid are secreted into the organoid lumen, causing them to swell.[15] The degree of swelling is directly proportional to CFTR function. In organoids from CF patients with defective CFTR, this swelling is absent or significantly reduced. This compound treatment is expected to restore this swelling response.
Detailed Protocol for FIS Assay:
-
Organoid Culture: Establish and culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel®) with appropriate growth media.[14][15]
-
This compound Pre-treatment: Pre-incubate the organoids with this compound (and other modulators) for 24 hours to allow for CFTR correction.[14]
-
Assay Setup: Plate the organoids in a 96-well plate.
-
Forskolin Stimulation: Add forskolin (e.g., 5-10 µM) to the culture medium to activate CFTR.[15]
-
Live-Cell Imaging: Acquire brightfield or fluorescence images of the organoids at regular time intervals (e.g., every 30 minutes) for 1-2 hours using an automated microscope.[15]
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time using image analysis software. The area under the curve (AUC) of the swelling response is a common metric for quantifying CFTR function.[16]
Expected Outcome: Organoids from CF patients treated with this compound will exhibit a significant increase in forskolin-induced swelling compared to untreated controls, demonstrating the restoration of CFTR-mediated fluid secretion.[17]
Patch-Clamp Electrophysiology: A High-Resolution View of Channel Function
Patch-clamp electrophysiology provides the highest resolution for studying the properties of individual ion channels.[18] The whole-cell configuration is particularly useful for assessing the total CFTR-mediated current in a single cell, while the excised-patch configuration allows for the study of single-channel conductance and open probability.
Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a cell. In the whole-cell configuration, the membrane patch within the pipette is ruptured, allowing for electrical access to the entire cell. The current flowing through the cell membrane in response to a series of voltage steps is measured.
Detailed Protocol for Whole-Cell Patch-Clamp:
-
Cell Preparation: Plate cells expressing the CFTR mutation of interest (e.g., BHK or CFBE cells) on glass coverslips. Treat with this compound for 24-48 hours.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.
-
Pipette Preparation: Fill a glass micropipette with an intracellular solution containing ATP and PKA to activate CFTR.
-
Seal Formation and Whole-Cell Configuration: Form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Data Acquisition: Apply a series of voltage steps (e.g., from -100 mV to +100 mV) and record the resulting currents.
-
Pharmacology: Perfuse the cell with a CFTR activator (e.g., forskolin) and subsequently a CFTR inhibitor to isolate the CFTR-specific current.
-
Data Analysis: Generate current-voltage (I-V) relationship plots. The magnitude of the forskolin-activated, inhibitor-sensitive current reflects the total CFTR function in the cell.
Expected Outcome: Cells treated with this compound will display a significantly larger whole-cell CFTR current compared to untreated cells, reflecting an increased number of functional channels at the cell surface.[19][20]
Western Blotting: Visualizing CFTR Protein Maturation
Western blotting is a biochemical technique used to detect and quantify the amount of a specific protein in a sample. In the context of CFTR, it is invaluable for assessing the effect of correctors like this compound on the maturation and processing of the F508del-CFTR protein.
Principle: CFTR exists in two main forms that can be distinguished by their molecular weight on a Western blot:
-
Band B: The immature, core-glycosylated form found in the ER (~150 kDa).
-
Band C: The mature, complex-glycosylated form that has trafficked through the Golgi apparatus and is present at the cell surface (~170 kDa).[21]
In cells expressing F508del-CFTR, Band B is predominant. A successful corrector like this compound will increase the amount of Band C relative to Band B.
Detailed Protocol for Western Blotting:
-
Cell Lysis: Lyse this compound-treated and control cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the intensity of Band B and Band C. The ratio of Band C to Band B (or total CFTR) is a measure of the correction efficiency.
Expected Outcome: Lysates from cells treated with this compound will show a significant increase in the intensity of the mature Band C of CFTR compared to untreated controls, indicating that this compound has successfully rescued the protein from ER-associated degradation and promoted its trafficking to the Golgi and beyond.[22][23]
Data Interpretation and Quality Control
Rigorous data analysis and quality control are essential for obtaining meaningful results.
-
Replicates: Perform all experiments with sufficient biological and technical replicates to ensure statistical significance.
-
Controls: Always include appropriate positive (e.g., wild-type CFTR) and negative (e.g., untransfected cells or vehicle-treated mutant cells) controls.
-
Statistical Analysis: Use appropriate statistical tests to compare the effects of this compound treatment to controls.
-
Troubleshooting: Be aware of potential pitfalls in each assay, such as low transepithelial resistance in Ussing chamber experiments or variability in organoid size, and implement troubleshooting strategies as needed.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other CFTR modulators. By carefully selecting the appropriate cell model and assay, and by adhering to rigorous experimental design and data analysis, researchers can obtain high-quality, reproducible data to advance our understanding of CFTR biology and accelerate the development of new therapies for cystic fibrosis.
References
- Vertex Pharmaceuticals Incorporated. (2025). TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor)
-
Laselva, O., et al. (2018). In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia. Frontiers in Pharmacology. [Link]
-
Burnham, C. A., & Tenjarla, G. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. The Journal of Pediatric Pharmacology and Therapeutics. [Link]
-
Veit, G., et al. (2020). Rescue of multiple class II CFTR mutations by this compound+tezacaftor+ivacaftor mediated in part by the dual activities of this compound as both corrector and potentiator. European Respiratory Journal. [Link]
-
Capurro, A., et al. (2021). In Vitro 3D culture lung model from expanded primary cystic fibrosis human airway cells. PLoS ONE. [Link]
-
Graeber, S. Y., et al. (2021). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Cystic Fibrosis Foundation. (n.d.). Cell Model Resources. [Link]
-
Boj, S. F., et al. (2022). FIS Assay: Drug Response Assessment in CF | Protocol Preview. JoVE. [Link]
-
Khan, I., & Asif, M. (2021). Mechanism of action of combination treatment of this compound and Tezacaftor. ResearchGate. [Link]
-
Shaughnessy, C. A., et al. (2021). This compound is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment. Scientific Reports. [Link]
-
van der Meer, R., et al. (2023). CFTR Function Restoration upon this compound/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes. International Journal of Molecular Sciences. [Link]
-
Boj, S. F., et al. (2017). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. JoVE. [Link]
-
Becq, F., et al. (2022). The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor. ERJ Open Research. [Link]
-
Ramalho, A. C., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences. [Link]
-
Vonk, A. M., et al. (2020). Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids. STAR Protocols. [Link]
-
Botelho, H. M., et al. (2021). An open-source high-content analysis workflow for CFTR function measurements using the forskolin-induced swelling assay. Bioinformatics. [Link]
-
Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. Journal of Cystic Fibrosis. [Link]
-
McCoy, K. S., et al. (2022). Cystic fibrosis macrophage function and clinical outcomes after this compound/tezacaftor/ivacaftor. ERJ Open Research. [Link]
-
De Boeck, K., et al. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Pharmacology. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Western Blot Protocol. CFTR Antibody Distribution Program. [Link]
-
Stanke, F., et al. (2023). Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during this compound-tezacaftor-ivacaftor therapy. Frontiers in Pharmacology. [Link]
-
Bratcher, P. E., et al. (2022). Net benefit of ivacaftor during prolonged tezacaftor/elexacaftor exposure in vitro. Journal of Cystic Fibrosis. [Link]
-
Choi, M., et al. (2021). This compound/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Laselva, O., et al. (2018). Short-Circuit Current Recordings Using the Ussing Chamber Technique. Frontiers in Pharmacology. [Link]
-
Favia, M., et al. (2023). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. Molecules. [Link]
-
Fulcher, M. L., et al. (2005). Novel human bronchial epithelial cell lines for cystic fibrosis research. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Saint-Criq, V., et al. (2020). Primary Epithelial Cell Models for Cystic Fibrosis Research. ResearchGate. [Link]
-
Goutelle, S., et al. (2025). This compound/Tezacaftor/Ivacaftor Population Pharmacokinetics in Pediatric Patients With Cystic Fibrosis. Clinical Pharmacology & Therapeutics. [Link]
-
Botelho, H. M., et al. (2021). An open-source high-content analysis workflow for CFTR function measurements using the forskolin-induced swelling assay. Bioinformatics. [Link]
-
Carlile, G. W., et al. (2015). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. Frontiers in Pharmacology. [Link]
-
Peters, F., et al. (2022). This compound/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls. ResearchGate. [Link]
-
Pranke, I. M., et al. (2017). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. Genes. [Link]
-
Becq, F. (2023). Using automated patch clamp to study CFTR mutations and modulators. Nanion Technologies. [Link]
-
Goutelle, S., et al. (2025). This compound/Tezacaftor/Ivacaftor Population Pharmacokinetics in Pediatric Patients With Cystic Fibrosis. ResearchGate. [Link]
-
Pankow, S., et al. (2019). This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. eLife. [Link]
-
Ramalho, A. C., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. MDPI. [Link]
-
Cystic Fibrosis Foundation. (n.d.). CFTR Assays. [Link]
-
Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
European Medicines Agency. (2020). Scatterplots of all serum concentrations for this compound, tezacaftor,... ResearchGate. [Link]
-
Kiela, P. R., & Ghishan, F. K. (2009). The Ussing chamber system for measuring intestinal permeability in health and disease. Journal of Epithelial Biology & Pharmacology. [Link]
Sources
- 1. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 3. researchgate.net [researchgate.net]
- 4. cff.org [cff.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 9. Net benefit of ivacaftor during prolonged tezacaftor/elexacaftor exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rescue of multiple class II CFTR mutations by this compound+tezacaftor+ivacaftor mediated in part by the dual activities of this compound as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. academic.oup.com [academic.oup.com]
- 17. CFTR Function Restoration upon this compound/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor | European Respiratory Society [publications.ersnet.org]
- 20. This compound/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during this compound-tezacaftor-ivacaftor therapy [frontiersin.org]
Application of Elexacaftor in Cystic Fibrosis Intestinal Organoid Models
Introduction: A Paradigm Shift in Cystic Fibrosis Research
Cystic Fibrosis (CF) is a monogenic, life-shortening disease caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes an anion channel responsible for chloride and bicarbonate transport across epithelial surfaces. Defective CFTR protein leads to ion transport imbalance, resulting in thick, sticky mucus in multiple organs, most critically the lungs and gastrointestinal tract.[2] While over 2,000 mutations in the CFTR gene have been identified, the most common is the deletion of phenylalanine at position 508 (F508del), a class II mutation that causes the protein to be misfolded and prematurely degraded, never reaching the cell surface.[3]
The advent of patient-derived intestinal organoids has revolutionized CF research. These three-dimensional, self-organizing structures are grown from adult stem cells obtained via minimally invasive rectal biopsies and faithfully recapitulate the genetic and functional characteristics of the donor's intestinal epithelium.[4][5] This "patient-in-a-dish" technology provides an invaluable platform for studying disease pathophysiology and, crucially, for testing the efficacy of CFTR modulator therapies in a personalized manner.[6][7] This is particularly vital for individuals with rare mutations who may be excluded from large clinical trials.[8][9][10]
This guide provides a detailed overview and protocol for assessing the efficacy of Elexacaftor, a key component of the highly effective triple-combination therapy, using the industry-standard Forskolin-Induced Swelling (FIS) assay in CF intestinal organoids.[11]
The Molecular Logic of Triple-Combination CFTR Modulation
The therapeutic strategy for CF has evolved from managing symptoms to correcting the underlying molecular defect. The triple-combination therapy of this compound/Tezacaftor/Ivacaftor (ETI) represents the pinnacle of this approach, targeting the F508del-CFTR protein through a multi-pronged mechanism.[1]
-
Correctors (this compound & Tezacaftor): These molecules act as chaperones. This compound and Tezacaftor bind to different sites on the misfolded F508del-CFTR protein, stabilizing its structure and facilitating its proper processing and trafficking to the cell surface.[3][12] This increases the quantity of CFTR channels at the apical membrane.
-
Potentiator (Ivacaftor): Once the CFTR channel is at the cell surface, Ivacaftor binds to it and increases its channel open probability (gating).[12] This enhances the function of each individual channel, allowing more chloride ions to flow through.
Recent studies have also revealed that this compound possesses a dual function, acting as both a corrector and a potentiator, which may contribute to the remarkable efficacy of the triple-combination therapy.[13][14] The synergistic effect of these three drugs leads to a significant increase in the overall quantity and function of CFTR at the cell surface, moving it closer to wild-type levels.[12]
Caption: ETI therapy corrects F508del-CFTR folding and potentiates channel activity.
The Forskolin-Induced Swelling (FIS) Assay: A Visual Readout of CFTR Function
The FIS assay is the gold-standard method for quantifying CFTR function in intestinal organoids.[11] The principle is elegant and visually intuitive:
-
Activation: Forskolin is added to the organoid culture medium. It elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[15]
-
CFTR Opening: PKA phosphorylates and activates the CFTR channels present on the apical membrane (facing the organoid lumen).
-
Ion & Water Transport: Activated CFTR channels transport chloride ions into the lumen. This creates an osmotic gradient, drawing water into the lumen via osmosis.[15]
-
Swelling: The rapid influx of water causes the organoids to swell, increasing their diameter and cross-sectional area.
This swelling is entirely CFTR-dependent.[16] Organoids from healthy individuals swell robustly, while CF organoids, which lack functional CFTR at the cell surface, show little to no swelling.[17] The power of the assay lies in its ability to measure the rescue of this function. When CF organoids are pre-treated with effective modulators like ETI, their ability to swell in response to forskolin is restored.[4][17] The degree of swelling serves as a direct, quantitative measure of the drug's efficacy.
Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.
Quantitative Data & Expected Outcomes
The primary endpoint of the FIS assay is the quantification of organoid swelling, typically expressed as the Area Under the Curve (AUC) over a 60-minute time course. This provides a single, robust value representing the total CFTR-dependent fluid transport.
| Genotype | Treatment Condition | Typical AUC Value (arbitrary units) | Interpretation |
| Wild-Type (WT) | DMSO (Vehicle) + Forskolin | > 4,000 | Represents maximal, healthy CFTR function. |
| F508del/F508del | DMSO (Vehicle) + Forskolin | 0 - 200 | Minimal to no CFTR function.[16] Organoids fail to swell. |
| F508del/F508del | This compound/Tezacaftor/Ivacaftor + Forskolin | 2,500 - 4,000+ | Significant rescue of CFTR function.[16] Swelling approaches WT levels. |
| F508del/Minimal Function | This compound/Tezacaftor/Ivacaftor + Forskolin | Variable, but significant increase over baseline | Efficacy can be assessed for various rare mutation combinations.[9][18] |
Note: AUC values are relative and depend on imaging setup and analysis software. Consistent internal controls are critical for interpretation.
Detailed Protocol: Assessing ETI Efficacy with the FIS Assay
This protocol outlines the methodology for treating CF intestinal organoids with an this compound-containing regimen and subsequently measuring CFTR function.
Part A: Organoid Culture & Plating
-
Culture Maintenance: Culture patient-derived intestinal organoids according to established protocols. Organoids should be maintained in a basement membrane matrix (e.g., Matrigel®) and appropriate organoid growth medium (e.g., IntestiCult™).
-
Assay Preparation: Select healthy, mature organoid cultures with multiple buddings for the assay.[17]
-
Plating:
-
Mechanically dissociate organoids into small fragments.
-
Resuspend fragments in fresh basement membrane matrix on ice.
-
Plate 40-50 µL domes into the center of wells of a 96-well imaging plate.
-
Polymerize the matrix by incubating the plate at 37°C for 10-15 minutes.
-
Carefully add 100 µL of pre-warmed complete organoid growth medium to each well.
-
Culture for 3-4 days to allow organoids to reform and develop a lumen.
-
Part B: CFTR Modulator Treatment
Causality: The 18-24 hour pre-incubation with correctors (this compound and Tezacaftor) is critical. This period allows the drugs to act as chaperones, facilitating the folding, processing, and trafficking of the mutant CFTR protein to the cell surface. A shorter incubation will result in an underestimation of the corrective effect.
-
Prepare Modulator Stocks: Prepare concentrated stock solutions of this compound, Tezacaftor, and Ivacaftor in DMSO. For example, prepare 10 mM stocks and store them as single-use aliquots at -80°C, protected from light.[16]
-
Prepare Treatment Medium: On the day of treatment, thaw the required drug aliquots. Prepare fresh treatment medium by diluting the drugs into the organoid growth medium.
-
ETI Condition: 3 µM this compound, 3 µM Tezacaftor.
-
Vehicle Control: An equivalent concentration of DMSO.
-
-
Drug Incubation:
-
Carefully remove the existing medium from the wells.
-
Add 100 µL of the appropriate treatment medium (ETI or Vehicle) to each well.
-
Incubate the plate at 37°C and 5% CO₂ for 18-24 hours.
-
Part C: Forskolin-Induced Swelling (FIS) Assay
Causality: Ivacaftor is added acutely along with forskolin because its potentiator effect on channel gating is rapid. The assay is performed in a bicarbonate-free buffer to reduce background swelling and enhance the specific CFTR-dependent swelling signal.[15]
-
Prepare Assay Reagents:
-
Assay Buffer: Krebs-Ringer Bicarbonate (KRB) buffer or similar.
-
Stimulation Mix: Prepare a 2X stimulation mix in Assay Buffer containing 10 µM Forskolin and 6 µM Ivacaftor. (Final concentrations will be 5 µM and 3 µM, respectively).
-
Negative Control: For validation, a CFTR inhibitor (e.g., 50 µM CFTRinh-172) can be used to confirm swelling is CFTR-dependent.[15]
-
-
Assay Execution:
-
Pre-warm the assay plate, Assay Buffer, and Stimulation Mix to 37°C.
-
Wash the wells by gently replacing the drug-containing medium with 100 µL of pre-warmed Assay Buffer. Equilibrate for 30 minutes at 37°C.[15]
-
Place the 96-well plate into a live-cell imaging system equipped with an environmental chamber (37°C).
-
Acquire baseline images (t=0) for all wells.
-
Carefully add 100 µL of the 2X Stimulation Mix to each well (total volume becomes 200 µL).
-
Immediately begin time-lapse imaging, capturing images every 5-10 minutes for a total of 60-120 minutes.
-
Part D: Data Acquisition and Analysis
-
Image Analysis: Use an automated image analysis software (e.g., custom MATLAB script, ImageJ/Fiji) to identify organoids and measure their total cross-sectional area in each image at every time point.
-
Normalization: For each organoid, normalize its area at each time point (t=x) to its baseline area at t=0. (Normalized Area = Area_tx / Area_t0).
-
Quantification: Plot the average normalized area against time for each condition. Calculate the Area Under the Curve (AUC) for this plot from t=0 to t=60 minutes. The AUC serves as the final quantitative measure of CFTR function.[11]
Trustworthiness & Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following controls:
-
Positive Control: Include organoids from a healthy (Wild-Type CFTR) individual. These should exhibit robust swelling with forskolin alone.
-
Negative Control (Internal): CF organoids treated with DMSO vehicle should show minimal swelling, establishing the baseline for a non-functional channel.
-
Negative Control (Pharmacological): Treatment with a known CFTR inhibitor (e.g., CFTRinh-172) prior to forskolin stimulation should abolish any swelling, confirming the assay's specificity for CFTR.[15]
-
Replicates: Run all conditions in triplicate or quadruplicate to assess variability and ensure statistical significance.
Conclusion and Future Directions
The use of patient-derived intestinal organoids in conjunction with the Forskolin-Induced Swelling assay provides a powerful, physiologically relevant platform to assess the efficacy of this compound and other CFTR modulators. This in vitro model accurately reflects in vivo drug responses and is instrumental in advancing personalized medicine for Cystic Fibrosis.[6] It allows researchers and clinicians to predict which patients will benefit from specific therapies, particularly those with rare or uncharacterized CFTR mutations, thereby accelerating the development of novel treatments and expanding access to life-changing medicines.[7][8][18]
References
-
Dekkers, J. F., et al. (2016). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments, (115), 54527. [Link]
-
Hubrecht Organoid Technology (HUB). (n.d.). Forskolin-induced Swelling (FIS) Assay. HUB Organoids. [Link]
-
Vertex Pharmaceuticals Inc. (2023). Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). [Link]
-
Beekman, J. M., & van der Ent, C. K. (2018). Intestinal organoids to model cystic fibrosis. European Respiratory Journal, 52(4), 1801451. [Link]
-
Berkhout, M. C., et al. (2018). Intestinal organoids and personalized medicine in cystic fibrosis: a successful patient-oriented research collaboration. Current Opinion in Pulmonary Medicine, 24(6), 606-611. [Link]
-
Navale, T. S., & Mohite, P. M. (2020). Stem cell-derived organoids to model gastrointestinal facets of cystic fibrosis. World Journal of Stem Cells, 12(9), 923-936. [Link]
-
Schneider-Futschik, E. K. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. Journal of Clinical Pharmacology, 60(6), 689-692. [Link]
-
Dekkers, J. F., et al. (2017). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments, (115). [Link]
-
Vonk, A. M., et al. (2022). Forskolin induced swelling (FIS) assay in intestinal organoids to guide eligibility for compassionate use treatment in a CF patient with a rare genotype. Journal of Cystic Fibrosis, 21(2), 254-257. [Link]
-
Vonk, A. M., et al. (2020). Intestinal organoids for Cystic Fibrosis research. Journal of Cystic Fibrosis, 19, S60-S64. [Link]
-
Pedrola, M., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. International Journal of Molecular Sciences, 25(4), 2132. [Link]
-
Beekman, J. M., & van der Ent, C. K. (2018). Intestinal organoids to model Cystic Fibrosis. Request PDF on ResearchGate. [Link]
-
Various Authors. (n.d.). This compound/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants. Request PDF on ResearchGate. [Link]
-
Jans, A., et al. (2022). Response to this compound/tezacaftor/ivacaftor in intestinal organoids derived from people with cystic fibrosis. Journal of Cystic Fibrosis, 21(2), 243-245. [Link]
-
Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. Journal of Cystic Fibrosis, 20(1), 30-36. [Link]
-
Molinski, S. V., et al. (2021). This compound is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment. Scientific Reports, 11(1), 1-15. [Link]
-
Kroes, S., et al. (2025). This compound/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls. Journal of Cystic Fibrosis, 24(1), 175-182. [Link]
-
Kroes, S., et al. (2025). This compound/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls. Journal of Cystic Fibrosis, 24(1), 175-182. [Link]
-
Kroes, S., et al. (2024). This compound/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls. Utrecht University Medical Center. [Link]
-
Boni, A., et al. (2023). CFTR Function Restoration upon this compound/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes. International Journal of Molecular Sciences, 24(19), 14693. [Link]
-
Jans, A., et al. (2021). Response to this compound/tezacaftor/ivacaftor in intestinal organoids derived from people with cystic fibrosis. Request PDF on ResearchGate. [Link]
-
Geuens, T., et al. (2023). Validating organoid-derived human intestinal monolayers for personalized therapy in cystic fibrosis. EMBO Molecular Medicine, 15(5), e16773. [Link]
Sources
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stem cell-derived organoids to model gastrointestinal facets of cystic fibrosis | Semantic Scholar [semanticscholar.org]
- 3. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Intestinal organoids and personalized medicine in cystic fibrosis: a successful patient-oriented research collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal organoids for Cystic Fibrosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forskolin induced swelling (FIS) assay in intestinal organoids to guide eligibility for compassionate use treatment in a CF patient with a rare genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 11. huborganoids.nl [huborganoids.nl]
- 12. trikaftahcp.com [trikaftahcp.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. stemcell.com [stemcell.com]
- 16. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Administration and Dosage of Elexacaftor/Tezacaftor/Ivacaftor in Animal Models of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Preclinical Imperative for CFTR Modulators
The advent of the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (ETI), marketed as Trikafta®, has revolutionized the treatment of Cystic Fibrosis (CF) for individuals with at least one F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This therapy, comprising two CFTR correctors (this compound and Tezacaftor) and a potentiator (Ivacaftor), synergistically increases the quantity and function of the defective CFTR protein at the cell surface.[3][4] The remarkable clinical efficacy observed in human trials—including significant improvements in lung function, reductions in sweat chloride concentration, and enhanced quality of life—was built upon a foundation of rigorous preclinical research.[5][6]
Animal models of CF remain indispensable for understanding disease pathophysiology, evaluating novel therapeutic strategies, and defining the dose-response relationships of new chemical entities. This guide provides detailed application notes and protocols for the administration and dosage of this compound/Tezacaftor/Ivacaftor in relevant animal models, synthesizing technical data with practical insights to support the research community.
Mechanism of Action: A Synergistic Rescue
Understanding the mechanism of ETI is crucial for designing and interpreting preclinical studies. The F508del mutation, the most common CF-causing mutation, results in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface.[7]
-
Correctors (this compound & Tezacaftor): These molecules act as pharmacological chaperones. They bind to the misfolded F508del-CFTR protein, facilitating its proper folding, processing, and trafficking to the apical membrane of epithelial cells.[7] this compound and Tezacaftor bind to different sites on the CFTR protein, providing a synergistic corrective effect.[3]
-
Potentiator (Ivacaftor): Once the corrected CFTR protein is at the cell surface, Ivacaftor acts to increase the channel's open probability (gating), allowing for a greater flow of chloride ions.[4]
This dual-action mechanism—increasing both the number of channels at the surface and the function of each channel—underlies the high efficacy of the triple-combination therapy.
Figure 1: Mechanism of this compound/Tezacaftor/Ivacaftor Action.
Selecting an Animal Model
The choice of animal model is a critical first step. While no single model perfectly recapitulates all aspects of human CF, several have proven invaluable.
| Animal Model | Relevant Genotype(s) | Key Features & Considerations |
| Mouse | F508del, CFTR knockout | Most common model; cost-effective. F508del mice often lack a spontaneous lung phenotype but are excellent for studying intestinal defects and for initial efficacy screening.[8] Humanized F508del-CFTR mice are now available and show a more typical CF phenotype.[8] |
| Rat | F508del | The Phe508del rat model has been shown to be responsive to ETI therapy, exhibiting correctable ion transport defects in the nasal airways.[9] This model serves as a valuable tool for investigating modulator therapy. |
| Ferret | CFTR knockout | Exhibits lung pathology, including mucus obstruction and inflammation, that more closely resembles human CF lung disease.[10] Useful for studying mucociliary clearance. |
| Pig | CFTR knockout | Recapitulates many features of human CF, including meconium ileus, pancreatic insufficiency, and lung disease. Resource-intensive. |
Formulation and Administration Protocols
The poor aqueous solubility of this compound, Tezacaftor, and Ivacaftor necessitates careful formulation for in vivo administration. Oral gavage is the most common route for ensuring precise dosing in preclinical studies.
General Formulation Strategy for Oral Gavage
A multi-component vehicle is typically required to achieve a homogenous and stable suspension suitable for administration.
Protocol 1: General Suspension Vehicle Preparation
This protocol is a standard approach for formulating poorly soluble compounds for preclinical oral dosing.[11]
-
Rationale: A suspending agent (like methylcellulose) prevents the drug particles from settling, while a surfactant (like Tween 80) helps to wet the particles and improve dispersion. This combination ensures a uniform dose is administered each time.
-
Materials:
-
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC)
-
0.1% - 1% (v/v) Polysorbate 80 (Tween® 80)
-
Purified water
-
This compound, Tezacaftor, and Ivacaftor powders
-
-
Procedure:
-
Prepare the vehicle by first dissolving the Tween 80 in the purified water.
-
Slowly add the methylcellulose or CMC powder while stirring vigorously to avoid clumping. Continue to stir until a clear, viscous solution is formed. This may take several hours.
-
Weigh the required amounts of this compound, Tezacaftor, and Ivacaftor powders.
-
Triturate the powders together to ensure a uniform mixture.
-
Gradually add the vehicle to the powders while triturating to form a smooth paste.
-
Continue to add the vehicle incrementally until the final desired concentration and volume are reached, ensuring the mixture is continuously stirred to maintain a homogenous suspension.
-
Self-Validation: Before each use, vortex the suspension thoroughly. Visually inspect for any signs of particle aggregation or settling. The suspension should appear uniform.
-
Detailed Protocol: Oral Gavage in a Phe508del Rat Model
This protocol is adapted from a study that successfully demonstrated ETI efficacy in a rat model of CF.[9] It provides a validated starting point for dosing and formulation.
Causality: The dosages used in this study were chosen to assess the responsiveness of the rat model to ETI. The vehicle composition, involving DMSO for initial dissolution followed by suspension in corn oil and water, is a common strategy for administering hydrophobic compounds.
Experimental Workflow
Figure 2: Experimental workflow for ETI administration in a rat model.
Dosage and Formulation:
| Compound | Dosage (mg/kg/day) | Formulation Details | Administration |
| Ivacaftor | 25 | Each modulator was first dissolved in dimethyl sulfoxide (DMSO). This stock was then mixed with corn oil and water to form the final suspension. | Morning Dose |
| This compound | 5 | Same as above | Evening Dose |
| Tezacaftor | 3.5 | Same as above | Evening Dose |
Step-by-Step Administration Protocol:
-
Animal Preparation: Acclimatize Phe508del rats to handling for several days prior to the start of the study.
-
Dose Calculation: Weigh each rat daily before dosing to ensure accurate administration based on the mg/kg dosage.
-
Formulation Preparation: a. Prepare separate stock solutions of Ivacaftor, this compound, and Tezacaftor in DMSO. b. For the morning dose, dilute the Ivacaftor stock with the appropriate volumes of corn oil and water. Vortex thoroughly to create a uniform suspension. c. For the evening dose, combine the this compound and Tezacaftor stocks and dilute with corn oil and water. Vortex thoroughly.
-
Administration via Oral Gavage: a. Use a flexible or rigid gavage needle with a ball-tip appropriate for the size of the rat. b. Firmly restrain the animal, immobilizing the head and extending the neck to create a straight path to the esophagus. c. Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. Do not force the needle. d. Once the needle is in the stomach, slowly administer the calculated dose volume. e. Gently withdraw the needle and return the animal to its cage. f. Monitor the animal for several minutes for any signs of distress.
-
Treatment Schedule: Administer doses daily for 14 days.
Alternative Protocol: Administration in Medicated Chow (Mouse Model)
For longer-term studies or to reduce the stress associated with daily gavage, medicated chow is a viable alternative. This method was utilized in a study with humanized F508del-CFTR mice.
Causality: This method relies on the animal's voluntary food intake to deliver the therapeutic agent. It is less precise than gavage on a daily basis but provides a more consistent, long-term exposure and is less stressful for the animals. Dosages are often calculated based on allometric scaling from the human equivalent dose.[12]
Dosage and Formulation:
| Compound Combination | Dosage in Chow | Notes |
| Trikafta | Custom chow formulated to deliver a target dose based on average daily food consumption. | The daily doses of Ivacaftor, Tezacaftor, and this compound can be derived by allometric scaling from the approved daily dose in adult CF patients.[12] |
Protocol Outline:
-
Dose Calculation: Determine the target daily dose (in mg/kg) for each compound, potentially using allometric scaling from human clinical doses.[12]
-
Chow Formulation: Work with a specialized vendor to incorporate the active pharmaceutical ingredients (APIs) into a standard rodent chow pellet. The concentration in the chow (mg of drug per kg of chow) is calculated based on the target daily dose and the average daily food consumption of the mouse strain being used.
-
Administration: Provide the medicated chow ad libitum as the sole food source for the duration of the study.
-
Monitoring: Monitor food intake and animal body weight regularly to estimate the actual dose consumed and to assess the general health of the animals.
-
Self-Validation: Ensure the medicated chow is properly stored to maintain drug stability. Periodically, samples of the chow can be analyzed via HPLC or a similar method to confirm the concentration and homogeneity of the APIs.
Assessment of Efficacy: Key Preclinical Endpoints
Evaluating the in vivo efficacy of ETI requires functional assays that measure the restoration of CFTR activity.
Nasal Potential Difference (NPD)
NPD measures ion transport across the nasal epithelium and is a direct biomarker of CFTR function. A dysfunctional CFTR protein results in a characteristic abnormal NPD trace. Restoration of CFTR function by ETI normalizes this trace.
Protocol Summary (Adapted for Rodents): [9]
-
Anesthesia: Anesthetize the mouse or rat.
-
Perfusion: Perfuse the nasal cavity with a series of solutions using a thin catheter at a constant flow rate.
-
Measurement: A recording electrode measures the potential difference between the nasal epithelium and a reference electrode placed subcutaneously.
-
Solution Sequence & Rationale:
-
Krebs-Ringer Bicarbonate (KRB) Solution: Establishes a baseline potential difference.
-
KRB + Amiloride: Amiloride blocks the epithelial sodium channel (ENaC), which is hyperactive in CF. This reveals the underlying chloride channel activity.
-
Low-Chloride KRB + Amiloride: Creates a chloride gradient, driving chloride secretion through any functional CFTR channels.
-
Low-Chloride KRB + Amiloride + Isoproterenol/Forskolin: Isoproterenol or Forskolin stimulates CFTR activity via the cAMP pathway. A significant hyperpolarization (more negative PD) at this step indicates functional, corrected CFTR channels.
-
-
Data Analysis: The change in potential difference (ΔPD) in response to the low-chloride and stimulant solutions is the primary outcome.
Example Efficacy Data (Phe508del Rat Model): [9]
| Measurement | Pre-ETI Treatment | Post-ETI Treatment (14 days) | Interpretation |
| ΔPD (Low Chloride) | -1.73 ± 0.88 mV | -8.04 ± 1.7 mV | Significant hyperpolarization indicates restored basal chloride transport. |
| ΔPD (Isoproterenol) | -1.59 ± 1.5 mV | -8.06 ± 1.9 mV | Significant hyperpolarization indicates restored stimulated CFTR-mediated chloride transport. |
Other Key Efficacy Endpoints
-
Sweat Chloride Measurement: A cornerstone of CF diagnosis and a key biomarker in clinical trials.[13] While technically challenging in mice, methods are being developed. A reduction in sweat chloride concentration toward normal levels (<60 mmol/L) indicates restored CFTR function.[8][13]
-
Mucociliary Clearance (MCC): In models like the ferret that exhibit CF-like lung disease, MCC can be measured. An increase in the rate of mucus transport demonstrates a functional improvement in airway hydration.[14]
-
Intestinal Current Measurements (Ussing Chamber): Intestinal tissue can be excised and mounted in an Ussing chamber to directly measure CFTR-dependent chloride currents, providing a quantitative assessment of drug efficacy on gut physiology.
Conclusion
The successful administration of this compound/Tezacaftor/Ivacaftor in animal models is a critical component of preclinical CF research. It requires careful consideration of the animal model, a robust formulation strategy to overcome poor solubility, and precise administration techniques like oral gavage. By using validated protocols, such as the rat model data presented, and appropriate functional endpoints like nasal potential difference, researchers can effectively evaluate the in vivo efficacy of this transformative therapy and pave the way for future innovations in the treatment of Cystic Fibrosis.
References
-
Donaldson, S. H., Corcoran, T. E., Solomon, G. M., et al. (2023). Effect of this compound/tezacaftor/ivacaftor on mucus and mucociliary clearance in cystic fibrosis. Journal of Cystic Fibrosis. [Link]
-
Pranke, I. M., Hatton, A., Simonin, J., et al. (2021). Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis. Journal of Personalized Medicine. [Link]
- Goralski, J. L., Ho, L. P., Bratcher, P. E., et al. (2024). This compound/Tezacaftor/Ivacaftor for People with Cystic Fibrosis and Advanced Lung Disease.
- Heijerman, H. G. M., McKone, E. F., Downey, D. G., et al. (2019). Efficacy and safety of the this compound plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial. The Lancet.
- Hoy, S. M. (2019). This compound/Tezacaftor/Ivacaftor: First Approval. Drugs.
-
Laselva, O., Molinski, S., Casavola, V., et al. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. Expert Opinion on Drug Discovery. [Link]
-
LeGrys, V. A., Yankaskas, J. R., Quittell, L. M., et al. (2007). Diagnostic Sweat Testing: The Cystic Fibrosis Foundation Guidelines. The Journal of Pediatrics. [Link]
-
Liu, X., Yan, Z., & Engelhardt, J. F. (2023). 160 LUNAR-CFTR mRNA improves mucociliary clearance in cystic fibrosis ferrets. Journal of Cystic Fibrosis. [Link]
- Mall, M. A., & Mayer-Hamblett, N. (2023). Efficacy and Safety of this compound/Tezacaftor/Ivacaftor in Children 6 Through 11 Years of Age with Cystic Fibrosis Heterozygous for F508del and a Minimal Function Mutation: A Phase 3b, Randomized, Placebo-controlled Study.
-
Middleton, P. G., Mall, M. A., Dřevínek, P., et al. (2019). This compound–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. New England Journal of Medicine. [Link]
-
Mottais, A., Achouri, Y., Beka, M., et al. (2021). Humanized F508del mouse model: New preclinical model for cystic fibrosis?. 23rd French Symposium of Young Researchers on Cystic Fibrosis. [Link]
- Pettit, R. S. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy.
-
Pharmaceutical Technology. (2020). Vertex’s Trikafta: treating the genetic basis of cystic fibrosis. [Link]
-
Pislariu, R., Kianicka, I., et al. (2021). Treatment With LAU-7b Complements CFTR Modulator Therapy by Improving Lung Physiology and Normalizing Lipid Imbalance Associated With CF Lung Disease. Frontiers in Physiology. [Link]
- Ramsey, B. W., Davies, J., McElvaney, N. G., et al. (2011).
-
Rowe, S. M., & Miller, S. (2019). Preclinical Modeling for Therapeutic Development in Cystic Fibrosis. American Journal of Respiratory Cell and Molecular Biology. [Link]
-
Pislariu, R., Kianicka, I., et al. (2021). Treatment With LAU-7b Complements CFTR Modulator Therapy by Improving Lung Physiology and Normalizing Lipid Imbalance Associated With CF Lung Disease. Frontiers in Physiology. [Link]
-
Shanthikumar, S., & Connett, G. (2020). This compound/tezacaftor/ivacaftor for cystic fibrosis. Australian Prescriber. [Link]
- Taylor-Cousar, J. L., Munck, A., McKone, E. F., et al. (2017). Tezacaftor–Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del. New England Journal of Medicine.
-
Taylor-Cousar, J. L., et al. (2018). VX-445–Tezacaftor–Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles. New England Journal of Medicine. [Link]
-
Trikafta (this compound, ivacaftor and tezacaftor) for the Treatment of Cystic Fibrosis. (2019). Pharmaceutical Technology. [Link]
-
Tuntivanich, P. (2016). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]
-
Reyne, R., Cmielewski, P., McCarron, A., et al. (2024). Effect of this compound-tezacaftor-ivacaftor on nasal potential difference and lung function in Phe508del rats. Frontiers in Pharmacology. [Link]
-
Veit, G., Avramescu, R. G., Chiang, A. N., et al. (2020). Allosteric folding correction of F508del and rare CFTR mutants by this compound-tezacaftor-ivacaftor (Trikafta) combination. JCI Insight. [Link]
- Vertex Pharmaceuticals. (2019). TRIKAFTA® (this compound, tezacaftor, and ivacaftor tablets; ivacaftor tablets)
- Zemanick, E. T., Taylor-Cousar, J. L., Davies, J., et al. (2021). A Phase 3 Open-Label Study of this compound/Tezacaftor/Ivacaftor in Children 6 through 11 Years of Age with Cystic Fibrosis and at Least One F508del Allele.
-
Zhang, S., et al. (2024). Efficacy of Trikafta (ELX/TEZ/IVA) & Symdeko (TEZ/IVA) in Treating Cystic Fibrosis with F508del Allele: A Systematic Review and Meta-analysis. Turkish Thoracic Journal. [Link]
-
Zhao, Z. (2024). The TRIKAFTA to treat the Cystic fibrosis. Dean & Francis Press. [Link]
-
Sutharsan, S., et al. (2023). Plasma levels of chemokines decrease during this compound/tezacaftor/ivacaftor therapy in adults with cystic fibrosis. Respiratory Research. [Link]
-
Tümmler, B. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Pharmacology. [Link]
-
LeGrys, V. A., et al. (2007). Diagnostic Sweat Testing: The Cystic Fibrosis Foundation Guidelines. The Journal of Pediatrics. [Link]
Sources
- 1. A Review of Trikafta: Triple Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulator Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. VX-445–Tezacaftor–Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of this compound-tezacaftor-ivacaftor in a Paediatric Population - AdisInsight [adisinsight.springer.com]
- 5. This compound–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humanized F508del mouse model: New preclinical model for cystic fibrosis? | DIAL.pr - BOREAL [dial.uclouvain.be]
- 9. Assessment of the efficacy of in vivo CFTR protein replacement therapy in CF mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cff.org [cff.org]
- 12. Frontiers | Treatment With LAU-7b Complements CFTR Modulator Therapy by Improving Lung Physiology and Normalizing Lipid Imbalance Associated With CF Lung Disease [frontiersin.org]
- 13. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Elexacaftor and Its Major Active Metabolite in Human Plasma
Abstract
This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Elexacaftor (ELX) and its pharmacologically active metabolite, M23-Elexacaftor, in human plasma. This compound, as a key component of the triple-combination therapy Trikafta® (this compound/Tezacaftor/Ivacaftor), has revolutionized the treatment of cystic fibrosis (CF) for patients with at least one F508del mutation in the CFTR gene.[1][2][3] Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing treatment regimens and ensuring patient safety. This method employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The protocol has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7]
Introduction: The Rationale for this compound Quantification
This compound is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector that, in combination with Tezacaftor and Ivacaftor, significantly improves CFTR protein function, leading to enhanced chloride ion transport.[8] this compound is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5 to its major active metabolite, M23-Elexacaftor.[9][10][11][12] This metabolite exhibits similar potency to the parent drug and contributes to the overall therapeutic effect.[8][11] Given the potential for drug-drug interactions due to its metabolism through the CYP3A pathway and the inter-individual variability in drug exposure, a reliable method for quantifying both this compound and M23-Elexacaftor is essential for clinical research and personalized medicine.[8] This application note provides a comprehensive protocol for researchers and drug development professionals to accurately measure the concentrations of these critical analytes in human plasma.
Chemical Structures
A clear understanding of the analyte structures is fundamental to developing a selective analytical method.
-
This compound: A CFTR corrector that facilitates the processing and trafficking of the CFTR protein to the cell surface.[8]
-
M23-Elexacaftor: The major active metabolite of this compound.[11][12]
(Note: The exact chemical structure of M23-Elexacaftor is proprietary, but it is known to be an active metabolite).[9][10]
Experimental Workflow: From Sample to Data
The overall analytical workflow is designed for efficiency and robustness, ensuring high-throughput analysis without compromising data quality.
Figure 1: A schematic of the complete analytical workflow.
Materials and Reagents
-
Analytes and Internal Standards: this compound and M23-Elexacaftor reference standards, and their stable isotope-labeled internal standards (e.g., this compound-d8, M23-Elexacaftor-d8).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Biological Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation: A Streamlined Protein Precipitation Protocol
Protein precipitation is a rapid and effective technique for removing the majority of proteins from biological samples like plasma, which is crucial for preventing column clogging and ion suppression in the mass spectrometer.[13][14][15] Acetonitrile is a commonly used and efficient solvent for this purpose.[16]
Protocol:
-
Thaw plasma samples at room temperature and vortex for 10 seconds.
-
In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (containing this compound-d8 and M23-Elexacaftor-d8 in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[17]
-
Vortex for 15 seconds and inject into the LC-MS/MS system.
Liquid Chromatography: Achieving Rapid and Efficient Separation
A rapid and efficient chromatographic separation is key to resolving the analytes from endogenous matrix components and ensuring accurate quantification. A reversed-phase C18 column is well-suited for the separation of moderately nonpolar molecules like this compound and its metabolite.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Conditions.
| Time (min) | %B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 3.5 | 30 |
Table 2: Chromatographic Gradient.
Mass Spectrometry: Sensitive and Selective Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for bioanalytical quantification. The instrument is operated in positive electrospray ionization (ESI) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 595.3 | 360.2 | 35 |
| M23-Elexacaftor | 581.3 | 346.2 | 35 |
| This compound-d8 (IS) | 603.3 | 368.2 | 35 |
| M23-Elexacaftor-d8 (IS) | 589.3 | 354.2 | 35 |
Table 3: Mass Spectrometry MRM Transitions. (Note: These are example transitions and should be optimized for the specific instrument used).
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 4: Mass Spectrometer Source Parameters. (Note: These are example parameters and should be optimized for the specific instrument used).
Method Validation: Ensuring Data Integrity and Trustworthiness
A comprehensive method validation is paramount to ensure the reliability of the generated data. The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and/or the EMA's "Guideline on bioanalytical method validation".[4][5][6][7]
The following parameters must be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. This is evaluated by analyzing blank plasma from multiple sources.
-
Calibration Curve and Linearity: A calibration curve should be prepared by spiking known concentrations of the analytes into blank plasma. The curve should be linear over the expected concentration range in clinical samples. A minimum of six non-zero calibrators should be used.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n≥5). The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The efficiency of the extraction procedure should be determined by comparing the analyte response from extracted samples to that of unextracted standards.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analytes should be assessed to ensure that it does not interfere with quantification.
-
Stability: The stability of the analytes in plasma under various conditions should be evaluated, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the simultaneous quantification of this compound and its active metabolite, M23-Elexacaftor, in human plasma. The straightforward protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for supporting therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications in the field of cystic fibrosis. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality, reliable data for critical decision-making in both research and clinical settings.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
ClinPGx. This compound Pathway, Pharmacokinetics. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Slideshare. Sample Preparation in LC-MS. [Link]
-
MDPI. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. [Link]
-
Phenomenex. Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
PubMed. Quantification of Ivacaftor, Tezacaftor, this compound, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment. [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
National Institutes of Health. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. [Link]
-
ClinPGx. This compound Pathway, Pharmacokinetics. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResearchGate. Chemical structures of ivacaftor (1), tezacaftor (2), and this compound (3). [Link]
-
Pharmacompass. This compound/Ivacaftor/Tezacaftor. [Link]
-
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
PubMed. Development and application of a multimatrix LC-MS/MS method for quantifying this compound-tezacaftor-ivacaftor: Expanding therapeutic drug monitoring in cystic fibrosis from systemic circulation to airways and sweat. [Link]
-
National Institutes of Health. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. [Link]
-
National Institutes of Health. Ivacaftor, tezacaftor, this compound. [Link]
-
National Institutes of Health. Pharmacokinetics of Ivacaftor, Tezacaftor, this compound, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review. [Link]
-
National Institutes of Health. This compound, ivacaftor, tezacaftor. [Link]
-
ResearchGate. A Novel LC-MS/MS Method for the Measurement of this compound, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices. [Link]
-
MDPI. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and this compound Plasma Levels in Pediatric Cystic Fibrosis Patients. [Link]
-
National Institutes of Health. Phase 1 Study to Assess the Safety and Pharmacokinetics of this compound/Tezacaftor/Ivacaftor in Subjects Without Cystic Fibrosis With Moderate Hepatic Impairment. [Link]
-
ACTA Pharmaceutica Sciencia. Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. [Link]
-
MDPI. Simultaneous Quantification of Ivacaftor, Tezacaftor, and this compound in Cystic Fibrosis Patients' Plasma by a Novel LC–MS/MS Method. [Link]
-
PubMed. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]
-
SCION Instruments. Understanding Sample Preparation Terminology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound/Ivacaftor/Tezacaftor | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. ClinPGx [clinpgx.org]
- 11. Pharmacokinetics of Ivacaftor, Tezacaftor, this compound, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1 Study to Assess the Safety and Pharmacokinetics of this compound/Tezacaftor/Ivacaftor in Subjects Without Cystic Fibrosis With Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Understanding Sample Preparation Terminology [scioninstruments.com]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. organomation.com [organomation.com]
Western blot protocol for detecting Elexacaftor-rescued CFTR
Quantitative Analysis of Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) Mediated CFTR Rescue by Western Blot
Introduction: The Challenge of Visualizing CFTR Correction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation. This prevents the protein from reaching the cell surface to function as a chloride ion channel.
On a Western blot, this trafficking defect is visualized by the presence of a core-glycosylated, immature form of CFTR known as "Band B" (~150 kDa) and a significant reduction or absence of the mature, complex-glycosylated "Band C" (~170 kDa) form, which represents protein that has successfully trafficked through the Golgi apparatus.[1][2][3]
The triple-combination therapy this compound/Tezacaftor/Ivacaftor (ETI) represents a breakthrough in CF treatment. This compound and Tezacaftor are "correctors" that bind to different sites on the F508del-CFTR protein, synergistically facilitating its proper folding and trafficking to the cell surface.[4][5][6][7] Ivacaftor is a "potentiator" that increases the channel open probability of the rescued CFTR at the cell membrane.[4][6] This combined action increases both the quantity and function of CFTR at the cell surface.[4]
The biochemical hallmark of this correction is a shift in the Western blot profile: a noticeable increase in the mature Band C, often accompanied by a change in the ratio of Band C to Band B. This application note provides a detailed, field-proven protocol for quantitatively assessing the rescue of F508del-CFTR following ETI treatment in a cell-based model using Western blot analysis.
Mechanism of ETI-Mediated CFTR Rescue
The ETI therapy addresses the root cause of F508del-CFTR dysfunction through a multi-pronged approach. The diagram below illustrates the molecular journey of the CFTR protein and the intervention points of the drug components.
Caption: Mechanism of ETI-mediated rescue of F508del-CFTR.
Experimental Workflow Overview
This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity. The workflow provides a clear path from sample preparation to final analysis.
Caption: Step-by-step workflow for CFTR Western blot analysis.
Materials and Reagents
Key Reagents & Consumables
| Reagent/Material | Recommended Supplier | Catalog # (Example) | Notes |
| CFBE41o- F508del/F508del cells | ATCC / CFF | - | Human bronchial epithelial cells. |
| Calu-3 cells (Positive Control) | ATCC | HTB-55 | Endogenously express WT-CFTR.[8] |
| This compound, Tezacaftor, Ivacaftor | Selleck Chemicals | S8731, S7059, S1144 | Prepare concentrated stocks in DMSO. |
| RIPA Lysis Buffer | Cell Signaling Tech. | 9806 | Ideal for membrane proteins. |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 | Essential to prevent protein degradation. |
| BCA Protein Assay Kit | Thermo Fisher | 23225 | For accurate protein quantification. |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 | Add DTT or β-mercaptoethanol before use. |
| Acrylamide/Bis-Acrylamide, 30% | Bio-Rad | 1610156 | Caution: Neurotoxin. Handle with care. |
| Nitrocellulose or PVDF Membranes | Bio-Rad | 1620115 (NC) | PVDF requires methanol activation. |
| Intercept® Blocking Buffer | LI-COR | 927-60001 | Excellent for reducing background. |
| Anti-CFTR Antibody (Clone 596) | CFF / UNC | - | Targets NBD2, recognizes both B and C bands. |
| Anti-Na+/K+-ATPase Antibody | Abcam | ab76020 | Loading control for membrane fractions. |
| HRP-conjugated Secondary Antibody | Cell Signaling Tech. | 7074 / 7076 | Match to the host species of the primary Ab. |
| ECL Substrate | Thermo Fisher | 32106 | For chemiluminescent detection. |
Detailed Experimental Protocol
Cell Culture and Treatment
-
Culture Cells: Culture CFBE41o- cells homozygous for the F508del mutation in appropriate media until they reach 80-90% confluency. Culture positive (Calu-3) and negative (parental cell line or HEK293) control cells in parallel.
-
Treatment:
-
Prepare a 3 µM this compound, 3 µM Tezacaftor, and 3 µM Ivacaftor working solution in cell culture media.
-
For the vehicle control, prepare media with an equivalent concentration of DMSO.
-
Aspirate old media and add the treatment or vehicle media to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂. A 48-hour incubation is often sufficient to observe a robust increase in mature CFTR.[9]
Expert Insight: The goal of ETI is to correct protein folding and trafficking. This is a biological process that takes time. While some effects may be visible earlier, a 24-48 hour window allows for the accumulation of rescued protein, providing a clearer and more quantifiable signal on the Western blot.
Lysate Preparation
-
Wash: Place culture dishes on ice. Aspirate media and wash cells twice with ice-cold PBS.[10]
-
Lyse: Add ice-cold RIPA buffer supplemented with a fresh protease/phosphatase inhibitor cocktail directly to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape & Collect: Use a cell scraper to detach the cells into the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate: Incubate on a rocker at 4°C for 30 minutes to ensure complete lysis.
-
Clarify: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate. Store on ice for immediate use or at -80°C for long-term storage.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize: Based on the concentrations, calculate the volume of lysate needed to load an equal amount of total protein for each sample (typically 30-50 µg per lane for CFTR detection).
Trustworthiness Pillar: Equal protein loading is fundamental for valid semi-quantitative Western blotting. Any observed difference in CFTR bands between treated and untreated samples can only be attributed to the treatment if the total protein loaded is identical. This is later verified by the loading control.
SDS-PAGE
-
Sample Prep: In a new tube, mix the calculated volume of lysate with 4X Laemmli sample buffer and DTT (final concentration 50-100 mM).
-
Denaturation: Heat the samples at 37°C for 30 minutes or 65°C for 10-15 minutes.[11][12] Do not boil samples , as this can cause large membrane proteins like CFTR to aggregate and precipitate, preventing them from entering the gel.[13]
-
Gel Electrophoresis: Load the prepared samples onto a low-percentage (6% or 7.5%) Tris-Glycine polyacrylamide gel.[11][14] Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
Expert Insight: CFTR is a large protein (~170 kDa for the mature form). A lower percentage acrylamide gel has larger pores, which is essential for achieving proper separation and resolution of the high molecular weight Band B and Band C.
Protein Transfer
-
Setup: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. A wet transfer is often preferred for large proteins.
-
Conditions: Perform the transfer overnight at 30V at 4°C, or for 1-2 hours at 100V.[12] Including a low concentration of SDS (0.01-0.02%) in the transfer buffer can aid in the efficient transfer of large proteins.[12]
-
Verification: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm a successful and even transfer across all lanes.
Immunoblotting and Detection
-
Blocking: Block the membrane for at least 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST or Intercept® Blocking Buffer) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CFTR) at the recommended dilution (see table below) in blocking buffer, typically overnight at 4°C with gentle agitation.
| Antibody Target | Example Dilution | Incubation |
| CFTR (Clone 596) | 1:5,000 - 1:10,000 | Overnight at 4°C |
| Na+/K+-ATPase | 1:1,000 | Overnight at 4°C |
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an ECL chemiluminescent substrate according to the manufacturer's instructions. Immediately capture the signal using a digital imager or X-ray film.
Data Analysis and Interpretation
-
Image Acquisition: Capture multiple exposure times to ensure the signal is within the linear dynamic range of the detection system and not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ, LI-COR Image Studio) to measure the integrated density of Band B (~150 kDa) and Band C (~170 kDa) for each lane.
-
Normalization: Normalize the density of the CFTR bands to the density of the loading control (e.g., Na+/K+-ATPase) in the same lane. This corrects for any minor variations in protein loading.
-
Analysis:
-
Compare the normalized intensity of Band C between DMSO-treated and ETI-treated samples. A successful rescue will show a significant increase in Band C intensity.[9][15]
-
Calculate the maturation efficiency by determining the ratio of Band C to total CFTR (Band B + Band C). This ratio should increase substantially upon ETI treatment.
-
Expected Results:
| Condition | CFTR Band B (~150 kDa) | CFTR Band C (~170 kDa) | Interpretation |
| WT-CFTR Control (Calu-3) | Low / Moderate | Strong | Shows position of mature CFTR. |
| F508del (DMSO Vehicle) | Strong | Very Low / Absent | Baseline misprocessing defect. |
| F508del (ETI-Treated) | Moderate / Strong | Significantly Increased | Successful rescue and maturation. |
| Negative Control (HEK293) | Absent | Absent | Confirms antibody specificity. |
References
-
Vertex Pharmaceuticals. (n.d.). Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). Vertex Pharmaceuticals. [Link]
- Middleton, P. G., et al. (2019). This compound–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. New England Journal of Medicine.
-
Scott, L. J. (2020). This compound/Tezacaftor/Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. Drugs & Therapy Perspectives. [Link]
-
Biocompare. (n.d.). Anti-CFTR Western Blot Antibody Products. [Link]
-
Cystic Fibrosis Foundation. (n.d.). CFTR Assays. [Link]
-
Ringshausen, F. C., et al. (2021). Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot. International Journal of Molecular Sciences. [Link]
-
Laselva, O., et al. (2021). Rescue of multiple class II CFTR mutations by this compound+tezacaftor+ivacaftor mediated in part by the dual activities of this compound as both corrector and potentiator. European Respiratory Journal. [Link]
-
Wikipedia. (2023). This compound/tezacaftor/ivacaftor. [Link]
-
Fissore, C., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. International Journal of Molecular Sciences. [Link]
-
Amaral, M. D., et al. (2007). Characterization of CFTR protein expression. ResearchGate. [Link]
-
Matias, P. M., et al. (2022). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. Molecules. [Link]
-
Novaira, H. J., et al. (2008). Detection of CFTR protein by immunoprecipitation and Western blot analysis in CaCo-2 cells. ResearchGate. [Link]
-
Younger, J. M., et al. (2006). Analysis of CFTR Folding and Degradation in Transiently Transfected Cells. Methods in Molecular Biology. [Link]
-
Laselva, O., et al. (2020). Rescue of multiple class II CFTR mutations by this compound+ tezacaftor+ivacaftor mediated in part by the dual activities of this compound as both corrector and potentiator. ResearchGate. [Link]
-
Fissore, C., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. PubMed. [Link]
-
Bali, V., et al. (2016). The Western blots (A–E) are derived from stably CFTR-expressing BHK... ResearchGate. [Link]
-
Vonk, A. M., et al. (2023). CFTR Function Restoration upon this compound/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes. Cells. [Link]
-
Ahmad, A., et al. (2020). Optimization of western blotting for the detection of proteins of different molecular weight. Future Science OA. [Link]
-
CFTR Antibody Distribution Program. (n.d.). Western Blot. [Link]
-
Ringshausen, F. C., et al. (2021). Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot. ResearchGate. [Link]
-
Li, C., et al. (2011). Analysis of CFTR Interactome in the Macromolecular Complexes. Methods in Molecular Biology. [Link]
-
Pollock, N., et al. (2014). Purification of the Cystic Fibrosis Transmembrane Conductance Regulator Protein Expressed in Saccharomyces cerevisiae. Journal of Visualized Experiments. [Link]
-
Stanke, F., et al. (2023). Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during this compound-tezacaftor-ivacaftor therapy. Frontiers in Pharmacology. [Link]
-
Stanke, F., et al. (2023). Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during this compound-tezacaftor-ivacaftor therapy. Frontiers. [Link]
-
Hudson, R. P., et al. (2016). The cystic fibrosis transmembrane conductance regulator (CFTR) and its stability. Cellular and Molecular Life Sciences. [Link]
-
De Boeck, K., et al. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Pharmacology. [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. [Link]
-
Zhang, Z., et al. (2004). Chemical cross-linking and native PAGE analysis of CFTR. ResearchGate. [Link]
Sources
- 1. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 2. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trikaftahcp.com [trikaftahcp.com]
- 5. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. This compound/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 8. CFTR Antibody | Cell Signaling Technology [cellsignal.com]
- 9. CFTR Function Restoration upon this compound/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 12. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during this compound-tezacaftor-ivacaftor therapy [frontiersin.org]
- 13. Purification of the Cystic Fibrosis Transmembrane Conductance Regulator Protein Expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during this compound-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Using Ussing chamber to measure Elexacaftor-mediated ion transport
The Ussing chamber assay provides an indispensable tool for the functional evaluation of CFTR modulators like this compound, Tezacaftor, and Ivacaftor. By following a robust, sequential protocol, researchers can reliably quantify the degree of CFTR function restored by these transformative therapies. This electrophysiological approach offers critical insights for advancing CF research, developing next-generation modulators, and exploring personalized therapeutic strategies. [7][17]
References
-
This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. National Institutes of Health (NIH). [Link]
-
Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). Vertex Pharmaceuticals. [Link]
-
Towards in vivo Bronchoscopic Functional CFTR Assessment using a Short Circuit Current Measurement Probe. National Institutes of Health (NIH). [Link]
-
Toward in vivo bronchoscopic functional CFTR assessment using a short circuit current measurement probe. American Physiological Society Journal. [Link]
-
Toward in vivo bronchoscopic functional CFTR assessment using a short circuit current measurement probe. American Physiological Society Journal. [Link]
-
Functional evaluation of the cystic fibrosis transmembrane conductance regulator in the endocervix. National Institutes of Health (NIH). [Link]
-
Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. MDPI. [Link]
-
Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. PubMed. [Link]
-
Evaluation of CFTR function recovery induced by modulators in Ussing Chamber recordings. ResearchGate. [Link]
-
This compound co-potentiates the activity of F508del and gating mutants of CFTR. ResearchGate. [Link]
-
Pilot Evaluation of Intestinal Current Measurement in Cystic Fibrosis and CRMS/CFSPID Patients in Poland. MDPI. [Link]
-
Epithelial responses to CFTR modulators are improved by inflammatory cytokines and impaired by antiinflammatory drugs. JCI Insight. [Link]
-
Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. MDPI. [Link]
-
In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies. National Institutes of Health (NIH). [Link]
-
CFTR inhibition mimics the cystic fibrosis inflammatory profile. American Physiological Society. [Link]
-
CFTR Modulator Therapies. Cystic Fibrosis Foundation. [Link]
-
FMP plate reader studies of responses to forskolin plus ivacaftor (I) on nasal cultures from 3 donors possessing F508del on both alleles. ResearchGate. [Link]
-
CFTR and calcium-activated chloride channels in primary cultures of human airway gland cells of serous or mucous phenotype. National Institutes of Health (NIH). [Link]
-
Comprehensive Assessment of CFTR Modulators’ Therapeutic Efficiency for N1303K Variant. MDPI. [Link]
-
How Do Ussing Chambers Work? A Step-by-Step Guide. Physiologic Instruments. [Link]
-
Rescue of multiple class II CFTR mutations by this compound+tezacaftor+ivacaftor mediated in part by the dual activities of this compound as both corrector and potentiator. National Institutes of Health (NIH). [Link]
-
The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor. ResearchGate. [Link]
-
In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia. National Institutes of Health (NIH). [Link]
-
The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor. ERS Publications. [Link]
-
How to Culture Primary Human Bronchial Epithelial Cells. Bitesize Bio. [Link]
-
Novel human bronchial epithelial cell lines for cystic fibrosis research. American Physiological Society. [Link]
-
How to Culture Human Bronchial Epithelial Cells as Airway Organoids. Protocols.io. [Link]
-
The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor. PubMed. [Link]
Sources
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trikaftahcp.com [trikaftahcp.com]
- 4. cff.org [cff.org]
- 5. Towards in vivo Bronchoscopic Functional CFTR Assessment using a Short Circuit Current Measurement Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Rescue of multiple class II CFTR mutations by this compound+tezacaftor+ivacaftor mediated in part by the dual activities of this compound as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Note & Protocols: High-Throughput Screening for Novel CFTR Correctors
Introduction: The Challenge of Cystic Fibrosis and the Dawn of Corrector Therapies
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2][3] This gene encodes for the CFTR protein, an anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][4] The most prevalent mutation, accounting for a significant majority of CF cases, is the deletion of phenylalanine at position 508 (F508del).[5][6] This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, thereby preventing its trafficking to the cell surface.[7]
The advent of CFTR modulators, particularly correctors, has revolutionized CF treatment. Correctors are small molecules designed to rescue the processing and trafficking of misfolded CFTR proteins, enabling them to reach the cell membrane and exert their function.[7] Elexacaftor, a key component of the triple-combination therapy Trikafta®, exemplifies the success of this strategy.[5][8][9] this compound and another corrector, tezacaftor, work synergistically to improve the cellular processing and trafficking of the CFTR protein.[8][10] This is complemented by a potentiator, ivacaftor, which enhances the channel's opening probability once it is at the cell surface.[8][10] The discovery of such molecules has been heavily reliant on the development of robust high-throughput screening (HTS) assays.[11][12] This document provides a detailed guide to the principles and protocols of HTS assays designed to identify novel CFTR correctors.
The CFTR Protein: Structure, Function, and the F508del Defect
A foundational understanding of the CFTR protein is paramount for designing effective screening assays. The CFTR protein is a member of the ATP-binding cassette (ABC) transporter superfamily and is composed of five domains: two membrane-spanning domains (MSDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain.[1][3][4][6] The F508del mutation, located in NBD1, disrupts the intricate folding process, leading to a trafficking defect.[6]
Figure 1: Mechanism of CFTR Corrector Action.
Principle of High-Throughput Screening for CFTR Correctors
The primary objective of HTS for CFTR correctors is to identify compounds that increase the amount of functional CFTR protein at the cell surface.[7] Assays are typically designed to be robust, scalable, and amenable to automation for screening large chemical libraries.[11] The two main categories of HTS assays for CFTR correctors are functional assays and biochemical assays.[7]
Functional HTS Assays: Measuring CFTR Activity
Functional assays are the most common primary screening method as they directly measure the desired biological outcome: restored CFTR-mediated ion transport.
Yellow Fluorescent Protein (YFP)-Based Halide Transport Assay
This is a widely adopted HTS method that relies on a halide-sensitive variant of YFP.[13][14] The fluorescence of this YFP is quenched by iodide ions (I⁻). Cells co-expressing mutant CFTR and the YFP-halide sensor are used. The assay principle is as follows:
-
Compound Incubation: Cells are incubated with test compounds to allow for potential correction of the CFTR trafficking defect.
-
CFTR Activation: The CFTR channel is activated, typically using a cAMP agonist like forskolin.
-
Iodide Influx: An iodide-containing solution is added to the extracellular medium.
-
Fluorescence Quenching: If functional CFTR channels are present at the cell surface, iodide will flow into the cell, quenching the YFP fluorescence. The rate of fluorescence quenching is proportional to the amount of functional CFTR.[14]
Figure 2: Workflow of the YFP-Based Halide Transport Assay.
Protocol: YFP-Based Halide Transport Assay
-
Cell Seeding: Seed Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and the YFP-halide sensor (H148Q/I152L) into 384-well black, clear-bottom plates at a density of 20,000 cells/well. Culture for 24-48 hours at 37°C and 5% CO₂.
-
Compound Addition: Add test compounds (typically at 10 µM) and positive controls (e.g., a known corrector like VX-809) to the wells. Incubate for 18-24 hours at 37°C.[15]
-
Assay Plate Preparation: Wash the cell plates with a chloride-containing buffer.
-
Baseline Fluorescence Reading: Measure the baseline YFP fluorescence using a plate reader.
-
Activation and Iodide Addition: Simultaneously add a solution containing a CFTR activator (e.g., 10 µM forskolin and 50 µM genistein) and an iodide-containing solution.[15]
-
Kinetic Fluorescence Reading: Immediately begin kinetic reading of YFP fluorescence every 1-2 seconds for 10-20 seconds.
-
Data Analysis: Calculate the initial rate of fluorescence decay for each well. Normalize the data to negative (DMSO) and positive controls.
| Parameter | Value |
| Cell Line | FRT-F508del-CFTR-YFP |
| Plate Format | 384-well |
| Seeding Density | 20,000 cells/well |
| Compound Incubation | 18-24 hours |
| Activators | 10 µM Forskolin, 50 µM Genistein |
| Detection | Fluorescence Plate Reader |
Table 1: Key Parameters for the YFP-Based Halide Transport Assay.
Biochemical HTS Assays: Assessing CFTR Maturation
Biochemical assays provide a more direct measure of a compound's effect on CFTR protein processing and trafficking.
Immunodetection of Mature CFTR
This assay quantifies the amount of mature, complex-glycosylated CFTR (Band C) relative to the immature, core-glycosylated form (Band B).[16] The transition from Band B to Band C occurs in the Golgi apparatus and indicates successful trafficking out of the ER.[16]
Protocol: High-Content Imaging of CFTR Maturation
-
Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR in 96- or 384-well plates. Treat with test compounds for 24-48 hours.
-
Immunostaining: Fix, permeabilize, and stain the cells with an antibody specific to an extracellular epitope of CFTR.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the fluorescence intensity at the cell surface. An increase in surface fluorescence indicates successful correction.
| Parameter | Value |
| Cell Line | Primary HBE cells or immortalized lines (e.g., CFBE41o-) |
| Plate Format | 96- or 384-well |
| Compound Incubation | 24-48 hours |
| Detection | High-Content Imaging System |
Table 2: Key Parameters for High-Content Imaging of CFTR Maturation.
Advanced and Secondary Screening Models
While cell lines are suitable for primary HTS, more physiologically relevant models are crucial for hit validation and lead optimization.
Primary Human Bronchial Epithelial (HBE) Cells
Primary HBE cells cultured at an air-liquid interface (ALI) are considered a gold standard for preclinical CFTR modulator testing.[17][18][19][20][21] These cultures form a polarized, pseudostratified epithelium that closely mimics the in vivo airway environment.[21] Ussing chamber electrophysiology is the standard method for measuring ion transport in these cultures.[16]
Patient-Derived Organoids
Intestinal and nasal organoids are three-dimensional, self-organizing structures grown from patient-derived stem cells.[22][23][24] They offer a powerful platform for personalized medicine and can be used in a medium- to high-throughput format.[23][25] The forskolin-induced swelling (FIS) assay is a common readout, where the degree of swelling reflects CFTR function.[22][26]
Hit Validation and Data Interpretation
A crucial part of any HTS campaign is the validation of initial "hits" to eliminate false positives and prioritize promising compounds.[11]
Figure 3: Hit Validation Funnel for CFTR Corrector Discovery.
Hypothetical Screening Data Summary
| Compound ID | Primary Screen (YFP Assay, % Activity) | EC₅₀ (µM) | Secondary Screen (Western Blot, % Band C of WT) |
| Hit A | 85 | 0.5 | 60 |
| Hit B | 72 | 1.2 | 45 |
| Hit C | 91 | 0.2 | 75 |
| Negative Control | 2 | >50 | <5 |
| Positive Control (VX-809) | 80 | 0.8 | 55 |
Table 3: Example of a data summary table for a hypothetical HTS campaign.
Conclusion and Future Directions
The development of HTS assays has been instrumental in the discovery of transformative CFTR modulators like this compound. The continued refinement of these assays, particularly the integration of more complex and patient-specific models like organoids, holds immense promise for identifying the next generation of CF therapeutics.[22] The ultimate goal is to develop personalized medicine approaches where the most effective corrector or combination of modulators can be identified for each individual based on their specific CFTR mutation and genetic background.[11]
References
- Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor).
- CFTR Assays - Cystic Fibrosis Found
- Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modul
- Identification and validation of hits from high throughput screens for CFTR modul
- Novel opportunities for CFTR-targeting drug development using organoids.
- Cell-based Assay for High-Throughput Quantitative Screening of CFTR Chloride Transport Agonists - PubMed.
- This compound | C26H34F3N7O4S | CID 134587348 - PubChem - NIH.
- CFTR - Johns Hopkins Cystic Fibrosis Center.
- This compound - Wikipedia.
- This compound/tezacaftor/ivacaftor - Wikipedia.
- This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modul
- Structural mechanisms of CFTR function and dysfunction | Journal of General Physiology.
- Structure and function of the CFTR chloride channel - PubMed.
- Use of Primary Cultures of Human Bronchial Epithelial Cells Isolated from Cystic Fibrosis Patients for the Pre-clinical Testing of CFTR Modulators | Springer N
- Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists.
- Early-Stage In Vitro Screening of CFTR Correctors: An In-Depth Technical Guide - Benchchem.
- Use of Primary Cultures of Human Bronchial Epithelial Cells Isolated from Cystic Fibrosis Patients for the Pre-clinical Testing of CFTR Modul
- High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - NIH.
- (PDF)
- High-throughput functional assay in cystic fibrosis patient-derived organoids allows drug repurposing - ERS Public
- Organoid Technology and Its Role for Theratyping Applic
- Intestinal organoids to model cystic fibrosis | European Respir
- CFTR Protein Structure | UK Respir
- Drug Repurposing for Cystic Fibrosis: Identification of Drugs That Induce CFTR-Independent Fluid Secretion in Nasal Organoids - MDPI.
- Structure and function of the cystic fibrosis transmembrane conductance regul
- Use of Primary Cultures of Human Bronchial Epithelial Cells Isolated from Cystic Fibrosis Patients for the Pre-clinical Testing of CFTR Modulators | Request PDF - ResearchG
- Measuring cystic fibrosis drug responses in organoids derived from 2D differenti
- High-content Functional Screen to Identify Proteins that Correct F508del-CFTR Function - PMC - NIH.
- Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC - NIH.
- (PDF)
- Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine - Frontiers.
- Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - NIH.
- Ligand-based virtual-screening identified a novel CFTR ligand which improves the defective cell surface expression of misfolded ABC transporters - NIH.
- Identification and Validation of Hits from High Throughput Screens for CFTR Modul
Sources
- 1. hopkinscf.org [hopkinscf.org]
- 2. rupress.org [rupress.org]
- 3. scielo.br [scielo.br]
- 4. Structure and function of the CFTR chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. respiratorygenetherapy.org.uk [respiratorygenetherapy.org.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 9. This compound/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 10. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and validation of hits from high throughput screens for CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cff.org [cff.org]
- 17. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of Primary Cultures of Human Bronchial Epithelial Cells Isolated from Cystic Fibrosis Patients for the Pre-clinical Testing of CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]
- 19. scilit.com [scilit.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Organoid Technology and Its Role for Theratyping Applications in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. publications.ersnet.org [publications.ersnet.org]
- 25. mdpi.com [mdpi.com]
- 26. publications.ersnet.org [publications.ersnet.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Elexacaftor Experiments
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Elexacaftor (VX-445) and its combination therapies. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering inconsistent or unexpected results during in vitro experiments. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to help you achieve robust and reproducible data.
Section 1: Foundational Knowledge & Core Mechanism FAQs
Understanding the precise mechanism of the this compound/Tezacaftor/Ivacaftor (ETI) combination is the first step in diagnosing experimental issues. The therapy is designed to address the defects of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly in individuals with at least one F508del mutation.[1][2]
Q1: What are the specific roles of this compound, Tezacaftor, and Ivacaftor in the triple combination?
A1: Each component has a distinct but synergistic role:
-
Tezacaftor (VX-661): A "first-generation" corrector that aids in the proper folding and processing of the CFTR protein within the endoplasmic reticulum (ER).[1]
-
This compound (VX-445): A "next-generation" corrector that binds to a different site on the CFTR protein than Tezacaftor.[1][3] This dual-corrector approach provides a more comprehensive rescue of the F508del-CFTR protein's conformational stability, allowing more of it to be trafficked to the cell surface.[3][4]
-
Ivacaftor (VX-770): A potentiator that acts on the CFTR channels already present at the cell surface. It increases the channel's open probability (gating), facilitating a higher rate of chloride ion transport.[1][4]
Recent studies have also revealed that this compound possesses a secondary potentiator-like activity, which contributes to its high efficacy.[5][6][7]
Section 2: Cell Model and Culture Troubleshooting
The choice and handling of your cellular model is a primary source of experimental variability.
Q2: We are seeing significant batch-to-batch variability in our CFBE41o- cell line's response to ETI. What could be the cause?
A2: This is a common issue. Immortalized cell lines like CFBE41o- (human bronchial epithelial cells) can exhibit phenotypic drift over time. The primary causes are:
-
High Passage Number: As passage number increases, cells can accumulate genetic and epigenetic changes, altering the expression of key proteins involved in CFTR processing and trafficking. It is critical to use low-passage cells from a verified source for all key experiments.
-
Cell Culture Conditions: CFTR expression and processing are sensitive to culture conditions.[8] Inconsistent confluency at the time of treatment, variations in serum batches, or minor fluctuations in CO2 or temperature can alter the cellular stress response and impact CFTR biogenesis.
-
Mycoplasma Contamination: A frequently overlooked cause of inconsistent results. Mycoplasma can alter cellular metabolism and gene expression, profoundly affecting protein folding and trafficking pathways. Regular testing is essential.
Q3: Our primary human nasal epithelial (HNE) cells show a weaker-than-expected response to ETI compared to published data. What should we investigate?
A3: Primary cells offer greater physiological relevance but come with higher variability.[9]
-
Donor Variability: Significant inter-individual differences in response are expected.[9] The genetic background of the donor beyond the CFTR mutation can influence the response to modulators.
-
Cell Differentiation State: The level of CFTR expression and the cell's ability to process it correctly are highly dependent on the differentiation state. Ensure your air-liquid interface (ALI) cultures are fully differentiated, which can be confirmed by observing cilia formation and mucus production. Ussing chamber experiments should show a high transepithelial electrical resistance (TEER) before you begin.[6]
-
Culture Health: Primary cells are sensitive. Look for signs of stress or contamination. Ensure the ALI culture medium is fresh and that the cells were not stressed during initial processing and seeding.
Section 3: Biochemical Assay Troubleshooting (Western Blot)
Assessing CFTR protein maturation is a cornerstone of corrector studies. The Western blot is the most common method, distinguishing between the immature and mature forms of the protein.
Q4: Our Western blots show inconsistent ratios of Band C to Band B for F508del-CFTR after ETI treatment. How can we improve this?
A4: Achieving consistent Western blot data for CFTR is challenging due to its low abundance and complex post-translational modifications.
-
Understanding the Bands:
-
Band B (~150 kDa): The immature, core-glycosylated form of CFTR that resides in the ER.[10] In untreated F508del cells, this band is predominant.
-
Band C (~170-180 kDa): The mature, complex-glycosylated form that has passed through the Golgi apparatus and is trafficked to the cell surface.[10] Effective corrector treatment should significantly increase the intensity of Band C relative to Band B.
-
-
Causality & Troubleshooting Steps:
-
Inconsistent Lysis: CFTR is a membrane protein. Incomplete solubilization will lead to variable protein recovery. Use a robust lysis buffer (e.g., RIPA buffer) with fresh protease inhibitors and ensure adequate mechanical disruption (e.g., sonication).[8][11]
-
Protein Loading: CFTR is a low-abundance protein. You must load a high amount of total protein (typically 30-50 µg per lane for endogenous expression). Always normalize protein concentration with a BCA assay before loading.[8]
-
Incubation Time: A 24-48 hour incubation with this compound/Tezacaftor is typically required to see a significant shift from Band B to Band C, as this allows for the synthesis and processing of new protein.[6][12] Ensure your incubation time is consistent across experiments.
-
Antibody Performance: Use a well-validated anti-CFTR antibody. The quality of the primary antibody is paramount. Run a positive control (e.g., lysate from cells overexpressing wild-type CFTR) and a negative control (e.g., untreated F508del cells) on every blot.
-
| Parameter | Recommendation | Rationale |
| Cell Confluency | 90-100% | Ensures consistent baseline CFTR expression. |
| Lysis Buffer | RIPA with Protease Inhibitors | Ensures complete solubilization of membrane proteins. |
| Total Protein Load | 30-50 µ g/lane | Necessary to detect low-abundance CFTR. |
| Corrector Incubation | 24-48 hours | Allows time for new protein synthesis and trafficking. |
| Positive Control | WT-CFTR Lysate | Validates antibody and detection system performance. |
| Loading Control | β-actin or Na+/K+-ATPase | Confirms equal protein loading across lanes. |
Section 4: Functional Assay Troubleshooting
Functional assays measure the direct output of CFTR modulation: chloride transport. Inconsistencies here can negate even perfect biochemical results.
Q5: Our YFP-based halide influx assay results have a high coefficient of variation (%CV) between replicate wells. How can we reduce this variability?
A5: The Yellow Fluorescent Protein (YFP) halide influx assay is a powerful high-throughput method, but it is sensitive to several parameters.[13][14] The assay measures the rate of iodide influx, which quenches the YFP fluorescence.[13][15]
-
Uneven Cell Seeding: The most common cause of variability. An uneven cell monolayer will result in different amounts of CFTR per well. Use a calibrated multichannel pipette or an automated cell seeder. Visually inspect plates for even confluency before the assay.
-
Incomplete Washing: Residual iodide in the well before the assay begins will lead to a lower quenching rate. Ensure wash steps are thorough and consistent.
-
Reagent Injection Artifacts: The force of iodide buffer injection can dislodge cells or cause pressure changes that affect fluorescence. Optimize the injection speed and height on your plate reader.
-
Suboptimal Activator Concentration: CFTR channels must be maximally activated to get a robust signal. Ensure you are using an optimal concentration of a cAMP agonist like Forskolin, often in combination with a potentiator like Ivacaftor or Genistein, added 20-30 minutes before the iodide injection.[13]
Q6: In our Ussing chamber experiments, why might the acute addition of Ivacaftor not produce a significant current increase after chronic ETI treatment?
A6: This is an interesting and important observation that highlights the complexity of the triple-combination therapy.
-
Ivacaftor in Chronic Treatment: The standard ETI protocol involves chronic incubation (24-48h) with all three compounds. During this time, Ivacaftor is already present and potentiating the newly trafficked F508del-CFTR channels.
-
Reduced Rescue by Ivacaftor: Some studies suggest that the presence of Ivacaftor during the chronic correction phase can slightly reduce the maximal rescue of F508del-CFTR, possibly by affecting the stability of the corrected protein at the membrane.[16][17]
-
This compound's Potentiator Activity: As mentioned, this compound itself has potentiating effects.[7] Therefore, the channels that reach the membrane after chronic ETI treatment are already in a partially or fully potentiated state. The subsequent acute addition of more Ivacaftor may not produce a large, additional spike in current because the system is already near its maximum potentiation.
To dissect these effects, an experimental design could involve comparing chronic incubation with this compound/Tezacaftor alone versus this compound/Tezacaftor/Ivacaftor, followed by acute stimulation.[16]
Section 5: Key Experimental Protocols
Protocol 1: Western Blot for CFTR Maturation
This protocol is designed to assess the shift from immature (Band B) to mature (Band C) CFTR following corrector treatment.
-
Cell Culture & Treatment:
-
Seed CFBE41o- cells expressing F508del-CFTR in 6-well plates. Grow to 90-100% confluency.
-
Treat cells with the desired concentration of this compound/Tezacaftor (e.g., 3 µM each) or vehicle control (0.1% DMSO) for 24-48 hours at 37°C.
-
Include a positive control well of cells expressing wild-type (WT) CFTR.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Sonicate the lysate briefly (e.g., 3 x 10-second pulses) to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer.
-
Add 4x Laemmli sample buffer and incubate at 37°C for 30 minutes. Do not boil CFTR samples , as this can cause aggregation.
-
Load 30-50 µg of total protein per lane onto a 6% or 8% Tris-Glycine SDS-PAGE gel.
-
-
Protein Transfer & Immunoblotting:
-
Transfer proteins to a PVDF membrane at 300 mA for 90-120 minutes at 4°C.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary anti-CFTR antibody (e.g., clone 596 or M3A7) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and visualize using a chemiluminescence imager.
-
Self-Validation: Re-probe the blot for a loading control (e.g., β-actin) to confirm equal loading.
-
Protocol 2: YFP-Based Halide Influx Assay
This protocol measures CFTR channel function in a 96-well or 384-well format.
-
Cell Culture & Treatment:
-
Seed Fischer Rat Thyroid (FRT) or CFBE41o- cells co-expressing F508del-CFTR and a halide-sensitive YFP (H148Q/I152L) in black-walled, clear-bottom 96-well plates.[13]
-
Grow cells to a confluent monolayer.
-
Incubate with correctors (this compound/Tezacaftor) for 24 hours.
-
-
Assay Preparation:
-
Wash cells twice with a chloride-containing buffer (e.g., PBS).
-
Add 100 µL of chloride buffer containing the activation cocktail (e.g., 10 µM Forskolin + 1 µM Ivacaftor) to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Fluorescence Reading:
-
Place the plate in a fluorescence plate reader equipped with injectors (Excitation: ~485nm, Emission: ~535nm).
-
Record a stable baseline fluorescence for 5-10 seconds.
-
Program the injector to add 100 µL of an iodide-containing buffer (PBS with Cl- replaced by I-).
-
Continue recording fluorescence for an additional 30-60 seconds to capture the quenching kinetics.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decay (slope) immediately after iodide addition. This rate is proportional to CFTR-mediated iodide transport.
-
Self-Validation:
-
Positive Control: WT-CFTR expressing cells should show a rapid quenching rate.
-
Negative Control: Untreated F508del-CFTR cells should show a very slow rate of quenching.
-
Inhibitor Control: A well treated with a CFTR inhibitor (e.g., CFTRinh-172) should also show no significant quenching.
-
-
References
-
Middleton, P. G., Mall, M. A., Dřevínek, P., et al. (2019). This compound–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. The New England Journal of Medicine. Available at: [Link]
-
Vertex Pharmaceuticals. (n.d.). Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). Vertex Pharmaceuticals. Available at: [Link]
-
Pallarès-Bonany, M., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. PubMed. Available at: [Link]
-
Ghelani, D. P., et al. (2020). Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and this compound Treatment Response in Cystic Fibrosis: A High-Throughput Method. ACS Pharmacology & Translational Science. Available at: [Link]
-
van der A, D. A., et al. (2024). Dried Blood Spot Method Development and Clinical Validation for the Analysis of this compound, this compound-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS. PubMed. Available at: [Link]
-
Butt, U. T., et al. (2022). A Systematic Review on the Efficacy and Safety of the Combination of this compound, Tezacaftor, and Ivacaftor in Patients with Cystic Fibrosis. ResearchGate. Available at: [Link]
-
van der A, D. A., et al. (2024). Dried Blood Spot Method Development and Clinical Validation for the Analysis of this compound, this compound-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS. Semantic Scholar. Available at: [Link]
-
Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Cystic Fibrosis Foundation. Available at: [Link]
-
Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. Journal of Cystic Fibrosis. Available at: [Link]
-
Tomati, V., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. International Journal of Molecular Sciences. Available at: [Link]
-
De Vivo, M., et al. (2023). Simultaneous Quantification of Ivacaftor, Tezacaftor, and this compound in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method. MDPI. Available at: [Link]
-
Vives, M. C., et al. (2004). Measurement of halide efflux from cultured and primary airway epithelial cells using fluorescence indicators. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Therapeutic Drug Monitoring of this compound, Tezacaftor, and Ivacaftor: An Overview of Bioanalytical Methods. ResearchGate. Available at: [Link]
-
Gentile, F., et al. (2022). This compound-Tezacaftor-Ivacaftor: A Life-Changing Triple Combination of CFTR Modulator Drugs for Cystic Fibrosis. Cells. Available at: [Link]
-
Graeber, S. Y., et al. (2022). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
Shaughnessy, C. A., et al. (2021). Rescue of multiple class II CFTR mutations by this compound+tezacaftor+ivacaftor mediated in part by the dual activities of this compound as both corrector and potentiator. European Respiratory Journal. Available at: [Link]
-
Proesmans, M., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences. Available at: [Link]
-
Rab, A., et al. (2011). CFTR Expression Regulation by the Unfolded Protein Response. CFTR Protein. Available at: [Link]
-
Kopeikin, Z., et al. (2010). Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity. Biophysical Journal. Available at: [Link]
-
Mendoza, J. L., et al. (2016). The cystic fibrosis transmembrane conductance regulator (CFTR) and its stability. Bioscience Reports. Available at: [Link]
-
Cresta, F., et al. (2024). This compound/tezacaftor/ivacaftor in people with cystic fibrosis and rare mutations. Wiley Online Library. Available at: [Link]
-
Trinh, J. T., et al. (2023). Transcriptomic and Proteostasis Networks of CFTR and the Development of Small Molecule Modulators for the Treatment of Cystic Fibrosis Lung Disease. MDPI. Available at: [Link]
-
O'Neal, W. K., et al. (2015). A Stable Human-Cell System Overexpressing Cystic Fibrosis Transmembrane Conductance Regulator Recombinant Protein at the Cell Surface. PLoS One. Available at: [Link]
-
Vonk, A. M., et al. (2023). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. MDPI. Available at: [Link]
-
Sigoillot, F. D., et al. (2023). This compound/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. bioRxiv. Available at: [Link]
-
Pranke, I. M., et al. (2022). The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor. ResearchGate. Available at: [Link]
-
Proesmans, M., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. ResearchGate. Available at: [Link]
-
Tang, Y., et al. (2015). Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Sorum, B., et al. (2015). Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein. Journal of Visualized Experiments. Available at: [Link]
-
Uli, N., et al. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Pharmacology. Available at: [Link]
-
Pranke, I., et al. (2022). This compound–Tezacaftor–Ivacaftor Therapy for Cystic Fibrosis Patients with The F508del/Unknown Genotype. ResearchGate. Available at: [Link]
-
Shaughnessy, C. A., et al. (2021). This compound is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. ResearchGate. Available at: [Link]
-
CADTH. (2021). This compound-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta). National Center for Biotechnology Information. Available at: [Link]
-
Burgel, P. R., et al. (2022). Treatment effects of this compound/Tezacaftor/Ivacaftor in people with CF carrying non-F508del mutations. PubMed. Available at: [Link]
-
Sigoillot, F. D., et al. (2023). This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Sutharsan, S., et al. (2023). Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study. PubMed. Available at: [Link]
Sources
- 1. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Tezacaftor-Ivacaftor: A Life-Changing Triple Combination of CFTR Modulator Drugs for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trikaftahcp.com [trikaftahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Rescue of multiple class II CFTR mutations by this compound+tezacaftor+ivacaftor mediated in part by the dual activities of this compound as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cff.org [cff.org]
- 11. This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Elexacaftor and Ivacaftor Co-treatment Studies
Welcome to the technical support center for researchers utilizing Elexacaftor and Ivacaftor in co-treatment studies. This guide is designed to provide you with field-proven insights and troubleshooting strategies to ensure the scientific integrity and success of your experiments. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when designing and executing in vitro studies with this compound and Ivacaftor.
Q1: What is the mechanism of action for this compound and Ivacaftor in a co-treatment regimen?
A1: this compound and Ivacaftor work synergistically to restore the function of the mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound is a CFTR corrector; it binds to the CFTR protein to facilitate its proper folding and trafficking to the cell surface.[1][2][3] This increases the quantity of CFTR protein at the cell membrane. Ivacaftor is a CFTR potentiator, which acts on the CFTR protein at the cell surface to increase the channel's open probability, thereby enhancing the transport of chloride ions.[1][2][3] The combined effect is a significant increase in both the amount and function of CFTR at the cell surface.[1][4]
Q2: What are the recommended in vitro concentration ranges for this compound and Ivacaftor in co-treatment studies?
A2: The optimal concentrations of this compound and Ivacaftor can vary depending on the cell model and the specific research question. However, based on published studies, a common starting point for in vitro experiments is:
| Compound | Concentration Range (in vitro) | Rationale |
| This compound | 2 µM - 3 µM | These concentrations have been shown to effectively correct the folding and trafficking of F508del-CFTR in various cell models.[5][6][7] |
| Ivacaftor | 0.1 µM - 5 µM | This range covers the concentrations known to potentiate CFTR channel opening, with some studies showing a dose-dependent increase in organoid swelling.[3][7][8] |
It is crucial to perform a dose-response analysis to determine the optimal concentrations for your specific experimental system.
Q3: Which in vitro models are most suitable for studying this compound and Ivacaftor co-treatment?
A3: The choice of in vitro model is critical for obtaining clinically relevant data. Here are some commonly used models:
-
Immortalized Human Bronchial Epithelial Cells (e.g., CFBE41o-): These cells are derived from a cystic fibrosis patient homozygous for the F508del CFTR mutation and are a valuable tool for studying CFTR function.[9] They can form polarized monolayers, making them suitable for Ussing chamber experiments.[10]
-
Primary Human Bronchial Epithelial (HBE) Cells: Considered the "gold standard," these cells are isolated directly from patient lung tissue and closely recapitulate the in vivo environment.[8]
-
Patient-Derived Intestinal Organoids: These 3D structures can be grown from rectal biopsies and are used in assays like the forskolin-induced swelling (FIS) assay to measure CFTR function.[8][11] The response in organoids has been shown to correlate with clinical outcomes.[8][11]
-
Fischer Rat Thyroid (FRT) Cells: These cells are often used for high-throughput screening of CFTR modulators.[4]
Q4: How can I assess the synergistic effect of this compound and Ivacaftor?
A4: To demonstrate synergy, you can perform a dose-response matrix experiment. This involves treating cells with varying concentrations of this compound and Ivacaftor, both individually and in combination. The resulting data can be analyzed using methods such as the Bliss independence or Loewe additivity models to determine if the combination effect is greater than the sum of the individual drug effects.
Section 2: Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Ussing Chamber Experiments
Problem 1: Low Transepithelial Electrical Resistance (TEER)
-
Possible Causes:
-
Incomplete cell polarization or lack of tight junction formation.
-
Cell lifting or damage during mounting.
-
Contamination of cell cultures.
-
-
Solutions:
-
Optimize Culture Conditions: Ensure your CFBE41o- cells are cultured on permeable supports for a sufficient duration (typically 7 days) to allow for polarization and tight junction formation.[10] The choice of culture media can also impact cell phenotype and CFTR function.
-
Gentle Handling: Be careful when mounting the inserts into the Ussing chamber to avoid damaging the cell monolayer.
-
Quality Control: Regularly test your cell lines for mycoplasma contamination.[5][12] Verify the identity of your cell line using Short Tandem Repeat (STR) analysis.[5][12]
-
Problem 2: High Variability Between Replicates
-
Possible Causes:
-
Inconsistent cell seeding density.
-
Edge effects in multi-well plates.
-
Inaccurate pipetting of compounds.
-
-
Solutions:
-
Consistent Seeding: Ensure a uniform cell seeding density across all wells.
-
Avoid Edge Effects: Do not use the outer wells of the plate for experimental conditions, as they are more prone to evaporation.
-
Careful Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent compound addition.
-
Problem 3: No Response to Forskolin or CFTR Modulators
-
Possible Causes:
-
Low CFTR expression in the cell model.
-
Inactive compounds.
-
Incorrect experimental setup.
-
-
Solutions:
-
Confirm CFTR Expression: Verify the expression of CFTR in your cell model using techniques like Western blotting or qPCR.
-
Check Compound Activity: Test the activity of your forskolin and CFTR modulators on a positive control cell line known to respond.
-
Verify Setup: Ensure the Ussing chamber is set up correctly, with proper gassing (95% O2/5% CO2) and temperature (37°C).[13]
-
Cytotoxicity Assays
Problem: Drug-Induced Cytotoxicity Obscures Efficacy Data
-
Possible Cause:
-
The concentrations of this compound or Ivacaftor used are toxic to the cells.
-
-
Solution:
-
Perform a Cytotoxicity Assay: Before conducting functional assays, determine the cytotoxic profile of your compounds using an assay like the MTT assay. This will help you identify a non-toxic concentration range for your experiments.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function in CFBE41o- Cells
This protocol is adapted from established methods for measuring ion transport across polarized epithelial cells.[1][10][13]
Materials:
-
CFBE41o- cells cultured on permeable supports
-
Ussing Chamber System
-
Ringer's Solution (in mM: 115 NaCl, 25 NaHCO3, 2.4 KH2PO4, 1.24 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 10 D-glucose, pH 7.4)[13]
-
Forskolin (10 µM)
-
This compound and Ivacaftor
-
CFTRinh-172 (10 µM)
-
Amiloride (100 µM)
Procedure:
-
Preparation: Pre-warm the Ringer's solution to 37°C and continuously gas with 95% O2/5% CO2.
-
Mounting: Carefully mount the permeable support with the CFBE41o- cell monolayer into the Ussing chamber, avoiding any air bubbles.
-
Equilibration: Add Ringer's solution to both the apical and basolateral chambers and allow the system to equilibrate for 20-30 minutes until a stable baseline TEER is achieved.
-
Baseline Measurement: Record the baseline short-circuit current (Isc).
-
Amiloride Addition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Modulator Treatment: Add this compound and/or Ivacaftor to the appropriate chambers (typically basolateral for correctors and apical for potentiators) and incubate for the desired time.
-
Forskolin Stimulation: Add forskolin to the apical chamber to activate CFTR.
-
CFTR Inhibition: Add CFTRinh-172 to the apical chamber to confirm that the observed current is CFTR-specific.
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to each compound. Normalize the data to the forskolin response or a positive control.
Protocol 2: MTT Assay for Cytotoxicity
This protocol is based on the principle that viable cells with active metabolism can convert MTT into a purple formazan product.[3][14][15][16]
Materials:
-
Cells seeded in a 96-well plate
-
This compound and Ivacaftor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Ivacaftor for 24-72 hours.[15]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 1.5-4 hours at 37°C.[3][15]
-
Solubilization: Remove the MTT-containing media and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492-590 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Section 4: Data Interpretation and Visualization
Interpreting Your Results
A "significant" response to CFTR modulators in vitro should ideally correlate with clinical efficacy. Studies have shown that in vitro responses in patient-derived cells can predict clinical outcomes such as improvements in percent predicted forced expiratory volume in one second (ppFEV1) and reductions in sweat chloride concentration.[8][11] For organoid-based assays, the Area Under the Curve (AUC) of the swelling response is a key quantitative measure of CFTR function.
Visualizing Experimental Workflows and Pathways
Clear visualizations are essential for understanding complex biological processes and experimental designs. Below are Graphviz diagrams illustrating the CFTR modulation pathway and a typical experimental workflow.
Caption: Mechanism of this compound and Ivacaftor action on F508del-CFTR.
Caption: Workflow for optimizing this compound and Ivacaftor co-treatment.
References
- Vertex Pharmaceuticals. (n.d.). Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). Vertex Pharmaceuticals.
-
Middleton, P. G., Mall, M. A., Drevinek, P., Lands, L. C., McKone, E. F., Polineni, D., ... & Taylor-Cousar, J. L. (2019). This compound–tezacaftor–ivacaftor for cystic fibrosis with a single Phe508del allele. New England Journal of Medicine, 381(19), 1809-1819. Retrieved from [Link]
-
Pranke, I. M., et al. (2017). Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis. Journal of Personalized Medicine, 7(4), 14. Retrieved from [Link]
-
Gentzsch, M., et al. (2021). Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure. Scientific Reports, 11(1), 22596. Retrieved from [Link]
-
Cozens, A. L., et al. (2012). Paracellular Transport through Healthy and Cystic Fibrosis Bronchial Epithelial Cell Lines – Do We Have a Proper Model?. PLoS ONE, 7(8), e42540. Retrieved from [Link]
-
Laselva, O., et al. (2018). Effect of this compound and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells. Journal of Cystic Fibrosis. Retrieved from [Link]
-
Veit, G., et al. (2020). A proof of concept using the Ussing chamber methodology to study pediatric intestinal drug transport and age-dependent differences in absorption. Clinical and Translational Science, 13(6), 1215-1223. Retrieved from [Link]
-
Han, S. T., et al. (2018). Response to this compound/Tezacaftor/Ivacaftor in people with cystic fibrosis with the N1303K mutation: Case report and review of the literature. Pediatric Pulmonology, 53(11), E6-E8. Retrieved from [Link]
-
Bratcher, P. E., et al. (2022). Net benefit of ivacaftor during prolonged tezacaftor/elexacaftor exposure in vitro. Journal of Cystic Fibrosis, 21(4), 693-697. Retrieved from [Link]
-
Galietta, L. J. V., et al. (2021). Effect of CFTR modulators this compound/Tezacaftor/Ivacaftor on lipid metabolism in human bronchial epithelial cells. International Journal of Molecular Sciences, 22(16), 8888. Retrieved from [Link]
-
van der Meer, R., et al. (2022). The response of rare CFTR mutations to specific modulator combinations. European Respiratory Journal, 59(1), 2101969. Retrieved from [Link]
-
Tomati, V., et al. (2021). Evaluation of CFTR function recovery induced by modulators in Ussing Chamber recordings. Journal of Cystic Fibrosis. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
-
Al-Bayati, F. A., & Al-Azzawi, W. A. (2023). MTT assay protocol. protocols.io. Retrieved from [Link]
-
Clancy, J. P., et al. (2021). This compound/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence. American Journal of Respiratory and Critical Care Medicine, 204(10), 1224-1227. Retrieved from [Link]
-
HUB Organoids. (n.d.). Forskolin-induced Swelling (FIS) Assay. HUB Organoids. Retrieved from [Link]
-
Gottschalk, L. B., et al. (2016). Creation and characterization of an airway epithelial cell line for stable expression of CFTR variants. Journal of Cystic Fibrosis, 15(5), 571-579. Retrieved from [Link]
-
Physiologic Instruments. (n.d.). Ussing Chamber Protocol. Physiologic Instruments. Retrieved from [Link]
-
King, R. S., et al. (2021). Phenotypic Alteration of an Established Human Airway Cell Line by Media Selection. International Journal of Molecular Sciences, 22(16), 8888. Retrieved from [Link]
-
Swiatecka-Urban, A., et al. (2006). Ussing chamber experiments performed to determine the effects of silencing myosin Vb expression on the CFTR-mediated Cl secretion across polarized CFBE41o cells. Journal of Biological Chemistry. Retrieved from [Link]
-
Muilwijk, D., et al. (2022). Forskolin-induced organoid swelling is associated with long-term cystic fibrosis disease progression. European Respiratory Journal, 59(1), 2100508. Retrieved from [Link]
-
McGarry, M. E., et al. (2017). In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies. Pediatric Pulmonology, 52(10), 1334-1341. Retrieved from [Link]
-
van der Plas, S. E., et al. (2024). Real-world pharmacokinetics of this compound-tezacaftor-ivacaftor in children with cystic fibrosis. Journal of Cystic Fibrosis. Retrieved from [Link]
-
Physiologic Instruments. (n.d.). Ussing Chamber Protocol. Physiologic Instruments. Retrieved from [Link]
-
Peters, F., et al. (2022). Response to this compound/Tezacaftor/Ivacaftor in people with cystic fibrosis with the N1303K mutation: Case report and review of the literature. Journal of Cystic Fibrosis. Retrieved from [Link]
-
Van Goor, F., et al. (2011). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. Journal of Cystic Fibrosis, 10 Suppl 2, S15-S20. Retrieved from [Link]
-
Cobb, B. R., et al. (2009). Failure of cAMP agonists to activate rescued ΔF508 CFTR in CFBE41o– airway epithelial monolayers. American Journal of Physiology-Lung Cellular and Molecular Physiology, 296(5), L847-L858. Retrieved from [Link]
-
Beekman, J. M., et al. (2016). Forskolin-induced swelling of intestinal organoids to measure CFTR function. Nature Protocols, 11(8), 1483-1492. Retrieved from [Link]
-
Gentzsch, M., et al. (2021). Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure. Scientific Reports, 11(1), 22596. Retrieved from [Link]
-
Gentzsch, M., et al. (2020). Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings. Physiological Reports, 8(20), e14605. Retrieved from [Link]
-
Guimbellot, J. S., et al. (2019). Variable cellular ivacaftor concentrations in people with cystic fibrosis on modulator therapy. Journal of Cystic Fibrosis, 18(6), 847-851. Retrieved from [Link]
-
Pigliasco, F., et al. (2023). Simultaneous Quantification of Ivacaftor, Tezacaftor, and this compound in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method. Metabolites, 13(2), 296. Retrieved from [Link]
-
Graeber, S. Y., et al. (2022). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal of Respiratory and Critical Care Medicine, 205(2), 196-206. Retrieved from [Link]
-
Cystic Fibrosis Foundation. (2017, August 18). New Developments in CFTR Modulators [Video]. YouTube. Retrieved from [Link]
-
McGarry, M. E., et al. (2017). In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies. Pediatric Pulmonology, 52(10), 1334-1341. Retrieved from [Link]
-
Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Cystic Fibrosis Foundation. Retrieved from [Link]
-
Pigliasco, F., et al. (2023). Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor and this compound Treatment Response in Cystic Fibrosis: A High Throughput Method. Metabolites. Retrieved from [Link]
-
JoVE. (2022, July 8). FIS Assay: Drug Response Assessment in CF | Protocol Preview [Video]. YouTube. Retrieved from [Link]
Sources
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Net benefit of ivacaftor during prolonged tezacaftor/elexacaftor exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CFTR Modulators: Does One Dose Fit All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. Failure of cAMP agonists to activate rescued ΔF508 CFTR in CFBE41o– airway epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Correlation of Electrophysiological and Fluorescence-Based Measurements of Modulator Efficacy in Nasal Epithelial Cultures Derived from People with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
Technical Support Center: Overcoming Challenges in Elexacaftor Delivery to Airway Epithelial Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Elexacaftor and other CFTR modulators. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during in vitro experiments with airway epithelial cells. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges, ensuring the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Rescue of CFTR Function Observed
You've treated your F508del homozygous primary human bronchial epithelial (HBE) cells with the this compound/Tezacaftor/Ivacaftor (ETI) combination, but your Ussing chamber recordings show minimal to no increase in CFTR-mediated chloride transport.
Potential Causes and Solutions:
-
Suboptimal Drug Concentration or Treatment Duration: The efficacy of ETI on F508del-CFTR is highly dependent on both the concentration of the drugs and the duration of the treatment.[1]
-
Solution: Ensure you are using optimized concentrations. While standard doses are often cited, it's crucial to perform a dose-response curve for your specific cell line or primary cell source. A recent study showed that reducing ETI from standard doses (this compound 3 µM, Tezacaftor 18 µM, Ivacaftor 1 µM) to 33% retained a significant portion of the corrective effect.[1] A minimum of 48 hours of treatment is often required to see significant changes in CFTR protein maturation and function.[2]
-
-
Poor Drug Solubility and Stability: this compound, like many small molecule drugs, has limited aqueous solubility.
-
Solution: Prepare stock solutions in a suitable solvent like DMSO at a high concentration.[3] When diluting into your cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). It's also advisable to prepare fresh dilutions for each experiment as the stability of the compounds in aqueous media over extended periods can be a concern.
-
-
Issues with the Cell Model:
-
Primary Cell Variability: Primary HBE cells from different donors can exhibit significant variability in their response to CFTR modulators.
-
Cell Line Authenticity and Passage Number: If using a cell line like CFBE41o-, ensure it has been properly authenticated and is within a low passage number range, as genetic drift can occur over time.
-
Air-Liquid Interface (ALI) Culture Health: A healthy, well-differentiated ALI culture is critical for observing CFTR function. Poor differentiation can lead to low CFTR expression and a blunted response to modulators. Ensure your cultures have a high transepithelial electrical resistance (TEER) before starting your experiment.
-
-
Ivacaftor's Dual Role: While Ivacaftor is a potent potentiator, some studies suggest that its presence during the correction phase can slightly limit the overall rescue of F508del-CFTR by this compound and Tezacaftor.[4][5]
-
Experimental Consideration: For mechanistic studies, you could compare the rescue efficiency of this compound/Tezacaftor alone versus the full ETI combination.
-
Issue 2: High Variability in Experimental Replicates
Potential Causes and Solutions:
-
Inconsistent Cell Seeding and Differentiation: Uneven cell seeding density can lead to variations in the differentiated epithelial monolayer.
-
Solution: Implement a strict cell counting and seeding protocol. Monitor the confluency of your cultures closely before establishing the ALI.
-
-
Inconsistent Drug Treatment:
-
Solution: Ensure thorough mixing of the drug-containing medium before adding it to your cultures. Use a consistent volume of medium for each well or transwell.
-
-
Technical Variability in the Assay:
-
Ussing Chamber: Ensure the Ussing chamber is properly calibrated, and the electrodes are in good condition. Check for any leaks in the chamber.
-
Fluorescence-based Assays: Be mindful of photobleaching and ensure consistent timing of measurements.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Your in vitro data shows a robust response to this compound, but this doesn't fully align with the more modest clinical outcomes reported for certain rare mutations.
Potential Causes and Solutions:
-
In Vitro Models May Not Fully Recapitulate the In Vivo Environment: While primary HBE cells at ALI are a good model, they lack the complexity of the human lung, including the presence of other cell types, mucus, and the influence of the immune system.[6][7]
-
Solution: Acknowledge the limitations of your model in your data interpretation. Consider using more complex models like 3D organoids or co-culture systems to better mimic the in vivo environment.[8]
-
-
Mutation-Specific Effects: The efficacy of this compound can vary significantly between different CFTR mutations.[9][10] Some mutations that show a response in vitro may be less responsive in vivo due to factors not captured in the cell model.[10]
-
Solution: When studying rare mutations, it is crucial to use patient-derived cells whenever possible to get the most clinically relevant data.[11]
-
Section 2: Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound in the ETI combination?
A1: this compound is a CFTR corrector. It works synergistically with another corrector, Tezacaftor, to improve the cellular processing and trafficking of the misfolded CFTR protein (most commonly the F508del mutation) to the cell surface.[12] Ivacaftor, a potentiator, then acts on the CFTR protein at the cell surface to increase the channel's open probability, allowing for increased chloride ion transport.[12][13] this compound has also been shown to have a potentiating effect in addition to its corrector function.[14]
Q2: Why is the triple combination of this compound, Tezacaftor, and Ivacaftor more effective than previous CFTR modulators?
A2: The triple combination addresses multiple defects in the F508del-CFTR protein. This compound and Tezacaftor have complementary mechanisms of action to rescue the protein from degradation and traffic it to the cell membrane.[9] The addition of the potentiator, Ivacaftor, then ensures that the rescued channels at the surface are functional.[12] This multi-pronged approach leads to a greater overall increase in CFTR function compared to single or dual modulator therapies.[15]
Experimental Design and Protocols
Q3: What are the recommended cell models for studying this compound delivery?
A3:
-
Primary Human Bronchial Epithelial (HBE) Cells: Cultured at an air-liquid interface (ALI), these are considered the gold standard as they closely mimic the in vivo airway epithelium.[16]
-
Primary Human Nasal Epithelial (HNE) Cells: These are more easily and less invasively obtained from patients and show good correlation with HBE cell responses.[17]
-
CFBE41o- Cell Line: This is an immortalized human bronchial epithelial cell line homozygous for the F508del mutation. It is a useful tool for initial screening and mechanistic studies, though results should be confirmed in primary cells.[18]
-
3D Airway Organoids: These models offer a more complex architecture that can better represent the in vivo environment.[8]
Q4: How can I assess the function of CFTR after this compound treatment?
A4:
-
Ussing Chamber Electrophysiology: This is a widely used method to directly measure ion transport across an epithelial monolayer.[19][20]
-
Patch-Clamp Electrophysiology: This technique allows for the study of single CFTR channel activity.[20]
-
Western Blotting: This is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished. Successful correction by this compound will result in an increase in the Band C to Band B ratio.[20]
-
Immunofluorescence Microscopy: This can be used to visualize the localization of the CFTR protein at the apical membrane of the epithelial cells.
Data Interpretation
Q5: I see an increase in the mature form of CFTR on my Western blot, but only a small increase in function in my Ussing chamber assay. Why might this be?
A5: This discrepancy can arise from a few factors:
-
Suboptimal Potentiation: While this compound and Tezacaftor may have successfully corrected the protein and moved it to the cell surface, the potentiator (Ivacaftor) may not be optimally activating the channel.
-
Channel Gating Defects: Some CFTR mutations, even after correction, may have inherent gating defects that are not fully overcome by Ivacaftor.
-
Presence of Other Ion Channels: The Ussing chamber measures total transepithelial ion transport. The activity of other ion channels can sometimes mask the specific CFTR-mediated current. Ensure you are using appropriate inhibitors to isolate the CFTR-dependent signal.
Q6: Are there any known off-target effects of this compound that I should be aware of in my experiments?
A6: While this compound is highly specific for CFTR, like any drug, it can have other effects on cellular physiology. Recent studies have shown that the ETI combination can alter the gene expression profile of airway epithelial cells, including genes involved in inflammation and immune response.[2][21] For example, ETI has been shown to increase the expression of the antimicrobial peptide DEFB1 and decrease the expression of matrix metalloproteinases MMP10 and MMP12.[2] It is important to consider these potential effects when interpreting your data, especially in studies looking at pathways beyond ion transport.
Section 3: Experimental Protocols and Data
Protocol: Ussing Chamber Assay for CFTR Function
This protocol provides a generalized workflow for assessing CFTR function in primary HBE cells cultured on transwell inserts.
-
Cell Culture: Culture primary HBE cells on permeable supports until a well-differentiated, polarized monolayer is formed (typically 3-4 weeks at ALI).
-
Pre-treatment: Treat the cells with the ETI combination (or vehicle control) for at least 48 hours.
-
Ussing Chamber Setup: Mount the transwell inserts in the Ussing chamber with appropriate Ringer's solution on the apical and basolateral sides.
-
Baseline Measurement: Allow the short-circuit current (Isc) to stabilize.
-
ENaC Inhibition: Add amiloride to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to the apical side to activate CFTR.
-
CFTR Potentiation: Add a potentiator like Genistein or Ivacaftor to the apical side to further stimulate CFTR activity.
-
CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical side to confirm that the observed current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc at each step to quantify CFTR function.
Data Table: Representative ETI Efficacy Data
| Cell Type | Treatment | Change in Sweat Chloride (mmol/L) | Change in ppFEV1 | Reference |
| Pediatric Patients (F/F genotype) | This compound/Tezacaftor/Ivacaftor | -70.0 | N/A | [22] |
| Pediatric Patients (F/MF genotype) | This compound/Tezacaftor/Ivacaftor | -52.6 | N/A | [22] |
| Adult and Adolescent Patients (Phe508del-MF) | VX-445-tezacaftor-ivacaftor | N/A | +13.8 points | [15] |
Note: ppFEV1 refers to the percent predicted forced expiratory volume in 1 second, a key measure of lung function.
Section 4: Visualizing Experimental Workflows and Mechanisms
Diagram: this compound Mechanism of Action
Caption: A typical workflow for a Ussing chamber experiment.
References
- This compound is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic tre
-
Challenges Facing Airway Epithelial Cell-Based Therapy for Cystic Fibrosis - PMC - NIH. ([Link])
-
Challenges Facing Airway Epithelial Cell-Based Therapy for Cystic Fibrosis - ResearchGate. ([Link])
-
This compound-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta) - NCBI - NIH. ([Link])
-
Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). ([Link])
-
This compound/Tezacaftor/Ivacaftor Accelerates Wound Repair in Cystic Fibrosis Airway Epithelium - PMC - NIH. ([Link])
-
Impact of this compound/Tezacaftor/Ivacaftor Therapy on the Cystic Fibrosis Airway Microbial Metagenome - PubMed Central. ([Link])
-
Impact of this compound/tezacaftor/ivacaftor on the small airways in cystic fibrosis - PubMed. ([Link])
-
Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770 - NIH. ([Link])
-
This compound/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - NIH. ([Link])
-
Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor - Frontiers. ([Link])
-
Cystic fibrosis: new challenges and perspectives beyond this compound/tezacaftor/ivacaftor - PMC - PubMed Central. ([Link])
-
The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - ResearchGate. ([Link])
-
Gene expression responses of CF airway epithelial cells exposed to this compound/tezacaftor/ivacaftor suggest benefits beyond improved CFTR channel function - PubMed. ([Link])
-
Phase 3 Open-Label Clinical Trial of this compound/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele - NIH. ([Link])
-
Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis - MDPI. ([Link])
-
Effect of this compound and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed. ([Link])
-
Rescue of multiple class II CFTR mutations by this compound+tezacaftor+ivacaftor mediated in part by the dual activities of this compound as both corrector and potentiator - NIH. ([Link])
-
Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC - NIH. ([Link])
-
Nanoparticles as Drug Delivery Vehicles for People with Cystic Fibrosis - PMC - NIH. ([Link])
-
Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor - PMC. ([Link])
-
This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC - NIH. ([Link])
-
VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed. ([Link])
-
Pulmonary targeted delivery of ivacaftor liposomes for F508 del-CFTR mutation mediated cystic fibrosis therapy - PubMed. ([Link])
-
Measuring CFTR function in respiratory epithelial cell cultures: step to individualize treatments in cystic fibrosis? - ERS Publications. ([Link])
-
Comparison of three-dimensional organotypic airway epithelial culture methods. Respiratory-nasal and bronchial - ResearchGate. ([Link])
-
CFTR Modulator Therapies - Cystic Fibrosis Foundation. ([Link])
-
Design and Development of Nanoparticulate Dosage Form of Ivacaftor for Treatment of Cystic Fibrosis - Impactfactor. ([Link])
-
CFTR Assays - Cystic Fibrosis Foundation. ([Link])
-
Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - NIH. ([Link])
-
Gene expression responses of CF airway epithelial cells exposed to this compound/tezacaftor/ivacaftor (ETI) suggest benefits beyond improved CFTR channel function | Request PDF - ResearchGate. ([Link])
-
Design and Development of Nanoparticulate Dosage Form of Ivacaftor for Treatment of Cystic Fibrosis - ResearchGate. ([Link])
-
The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - PubMed. ([Link])
-
In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia. ([Link])
Sources
- 1. Effect of this compound and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression responses of CF airway epithelial cells exposed to this compound/tezacaftor/ivacaftor suggest benefits beyond improved CFTR channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges Facing Airway Epithelial Cell-Based Therapy for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor [frontiersin.org]
- 11. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trikaftahcp.com [trikaftahcp.com]
- 13. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]
- 14. researchgate.net [researchgate.net]
- 15. VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. This compound/Tezacaftor/Ivacaftor Accelerates Wound Repair in Cystic Fibrosis Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cff.org [cff.org]
- 21. researchgate.net [researchgate.net]
- 22. Phase 3 Open-Label Clinical Trial of this compound/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Organoid Response to Elexacaftor Treatment
Introduction:
The advent of intestinal organoids has revolutionized preclinical modeling for Cystic Fibrosis (CF), providing a personalized platform to assess the efficacy of CFTR modulators like Elexacaftor/Tezacaftor/Ivacaftor (ETI), commercially known as Trikafta®. The forskolin-induced swelling (FIS) assay, which measures the restoration of CFTR function, is a cornerstone of this research. However, significant variability in organoid response can obscure true treatment effects, leading to data misinterpretation and experimental delays.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, understand, and mitigate the sources of variability in organoid-based ETI response assays. Drawing from established protocols and field-proven insights, we offer a structured approach to troubleshooting, ensuring the generation of robust, reproducible, and reliable data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding variability in this compound response in organoid models.
Q1: Why do my organoids show such high well-to-well variability in the forskolin-induced swelling (FIS) assay, even within the same treatment group?
High well-to-well variability is a frequent challenge and often stems from inconsistencies in the initial seeding of the organoids. The size and number of organoids per well are critical parameters. A non-uniform distribution of organoid fragments at the plating stage will lead to significant differences in the starting material for the assay, which will be reflected in the final swelling measurements. Other contributing factors can include uneven Matrigel domes, temperature gradients across the plate, and slight variations in the timing of reagent addition.
Q2: I'm observing a lower-than-expected swelling response to this compound/Tezacaftor/Ivacaftor (ETI) in organoids from a patient with a responsive genotype (e.g., F508del/F508del). What are the potential causes?
Several factors can lead to a blunted ETI response. These can be broadly categorized as:
-
Cellular/Organoid Health: The overall health and passage number of the organoid line are crucial. High-passage organoids may exhibit genetic drift or altered differentiation patterns, impacting CFTR expression and processing. Senescence or stress from culture conditions can also diminish cellular responsiveness.
-
Assay Conditions: Sub-optimal drug concentrations, insufficient incubation time with ETI, or issues with the forskolin stimulation can all result in a reduced swelling response. The final concentration of DMSO in the media is also a critical factor, as high levels can be toxic and inhibit organoid growth and function.
-
Genetic Factors: While a genotype may be generally responsive, other genetic modifiers or epigenetic factors unique to the patient's cells can influence the degree of CFTR rescue.
Q3: Can different batches of Matrigel or other extracellular matrices affect the ETI response and swelling assay?
Absolutely. Extracellular matrices like Matrigel are complex biological materials with inherent lot-to-lot variability. Differences in protein composition, stiffness, and growth factor concentrations between batches can significantly impact organoid growth, morphology, and differentiation. This, in turn, can alter the baseline CFTR expression and the organoids' ability to swell in response to stimulation. It is highly recommended to lot-qualify new batches of Matrigel by running a standardized control experiment before using it for critical studies.
Q4: How long should I pre-incubate the organoids with this compound before running the swelling assay?
The pre-incubation time with ETI is a critical parameter for observing maximal CFTR rescue. This compound and Tezacaftor are correctors that need time to traffic the F508del-CFTR protein to the cell surface, while Ivacaftor is a potentiator that enhances channel opening. While the optimal time can vary slightly between different organoid lines, a common starting point is a 24- to 48-hour pre-incubation period. Shorter incubation times may not be sufficient to achieve maximal correction and will result in a lower swelling response.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific experimental issues.
Issue 1: High Variability in Forskolin-Induced Swelling (FIS) Between Replicate Wells
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Organoid Seeding | Uneven distribution of organoid fragments in size and number per well is the most common source of variability. Larger or more numerous organoids will swell more, skewing the results. | Standardize Organoid Fragmentation and Seeding: Implement a protocol for consistent mechanical dissociation of organoids. Use a wide-bore pipette tip to handle organoid fragments and ensure a homogenous suspension before plating. Visually inspect plates after seeding to confirm even distribution. |
| Uneven Matrigel Domes | Variability in the volume and shape of the Matrigel dome can affect nutrient diffusion and organoid growth, leading to inconsistent swelling. | Optimize Matrigel Plating: Pre-chill pipette tips and plates to ensure the Matrigel remains liquid during plating. Dispense the Matrigel-organoid suspension into the center of the well to create a uniform dome. Avoid introducing air bubbles. |
| Edge Effects | Wells on the periphery of the plate are more susceptible to evaporation and temperature fluctuations, which can impact organoid health and swelling. | Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to create a humidity barrier. Ensure the incubator has proper humidity and temperature control. |
| Inaccurate Reagent Addition | Small errors in the volume of drugs or forskolin added to each well can lead to significant differences in the final concentration and the resulting biological response. | Calibrate Pipettes and Use Master Mixes: Regularly calibrate all pipettes used for the assay. Prepare master mixes of drug solutions and forskolin to add to replicate wells, minimizing pipetting errors. |
Troubleshooting Workflow: High Replicate Variability
Caption: Troubleshooting flowchart for high replicate variability.
Issue 2: Inconsistent or Low Forskolin-Induced Swelling (FIS) Response
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal Forskolin Concentration | The concentration of forskolin required to maximally stimulate CFTR can vary between organoid lines. Insufficient forskolin will result in a sub-maximal swelling response. | Perform a Forskolin Dose-Response Curve: For each new organoid line, titrate forskolin (e.g., 0.1 µM to 10 µM) to determine the optimal concentration that elicits the maximal swelling response. |
| Poor Organoid Health | Stressed or senescent organoids will have compromised cellular machinery, leading to reduced CFTR expression, processing, and function. | Monitor Organoid Culture Health: Regularly assess organoid morphology. Do not use organoids from cultures that appear dark, have a thick epithelial wall, or contain a large amount of cellular debris in the lumen. Maintain a consistent passaging schedule and avoid letting cultures become overly dense. |
| Incorrect Assay Media Composition | The composition of the assay media, including buffering capacity and ionic concentrations, is critical for organoid viability and the swelling process. | Use a Validated Assay Medium: Employ a minimal, bicarbonate-free medium for the swelling assay to ensure that swelling is primarily driven by CFTR-mediated chloride and fluid secretion. Ensure the pH is stable throughout the assay. |
| Imaging and Analysis Issues | Inconsistent focus, lighting, or image analysis parameters can introduce significant variability and inaccuracies in the measurement of organoid area. | Standardize Imaging and Analysis: Develop a standard operating procedure (SOP) for image acquisition, including fixed settings for magnification, exposure, and focus. Use automated image analysis software with consistent parameters for organoid detection and area measurement. |
CFTR Activation and Forskolin-Induced Swelling Pathway
Caption: Mechanism of action for CFTR correctors and potentiators.
Part 3: Key Experimental Protocols
Protocol 1: Standardized Forskolin-Induced Swelling (FIS) Assay
This protocol is designed to minimize variability and ensure reproducible results.
Materials:
-
Healthy, low-passage intestinal organoids
-
Basement membrane matrix (e.g., Matrigel), lot-qualified
-
96-well clear, flat-bottom plates
-
Assay Medium: Minimal essential medium (e.g., DMEM/F12) without bicarbonate, supplemented with HEPES.
-
CFTR Modulators (this compound, Tezacaftor, Ivacaftor)
-
Forskolin stock solution (in DMSO)
-
Live-cell imaging system equipped with an environmental chamber
Procedure:
-
Organoid Plating (Day 1):
-
Harvest and mechanically dissociate organoids into small fragments (50-100 µm).
-
Resuspend fragments in ice-cold Matrigel at a pre-determined, optimized density.
-
Plate 50 µL of the organoid-Matrigel suspension as a dome in the center of each well of a pre-warmed 96-well plate.
-
Polymerize the Matrigel by incubating at 37°C for 15-20 minutes.
-
Gently add 100 µL of complete organoid culture medium to each well.
-
-
ETI Pre-treatment (Day 2 or 3):
-
Once organoids have formed small cystic structures (typically 24-48 hours post-plating), replace the medium with fresh medium containing the desired concentrations of ETI or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24-48 hours to allow for CFTR correction.
-
-
FIS Assay (Day 4 or 5):
-
Carefully aspirate the ETI-containing medium from all wells.
-
Wash once with 100 µL of pre-warmed Assay Medium.
-
Add 100 µL of Assay Medium containing ETI (or vehicle) to the respective wells.
-
Place the plate into the live-cell imaging system, pre-heated to 37°C.
-
Acquire baseline images (t=0) for all wells.
-
Add forskolin to all wells to achieve the final desired concentration (e.g., 5 µM). Ivacaftor should also be present in the forskolin-containing medium for the treated wells.
-
Acquire images at regular intervals (e.g., every 30 minutes) for 2-4 hours.
-
-
Data Analysis:
-
Use automated image analysis software to measure the total organoid area per well at each time point.
-
Calculate the percentage increase in area relative to the baseline (t=0) for each well.
-
The primary endpoint is often the Area Under the Curve (AUC) of the swelling curve over time.
-
Compare the AUC between vehicle-treated and ETI-treated wells to quantify the drug-induced restoration of CFTR function.
-
References
-
Dekkers, J. F., et al. Forskolin-induced swelling of intestinal organoids: an in vitro assay for assessing CFTR function. Nature Protocols. [Link]
-
Vonk, A. M., et al. A guide to troubleshooting forskolin-induced swelling of human-derived colon organoids. Journal of Visualized Experiments. [Link]
-
Middleton, P. G., et al. Mechanisms of CFTR functional rescue by this compound/tezacaftor/ivacaftor. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Peters, M. F., et al. Organoid-based personalized medicine for cystic fibrosis. Journal of Cystic Fibrosis. [Link]
-
Cystic Fibrosis Foundation. Main Website. [Link]
Elexacaftor stability under different experimental storage conditions
Welcome to the technical support center for elexacaftor. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in experimental settings. As a Senior Application Scientist, I understand the critical importance of sample integrity and stability for generating reliable and reproducible data. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stability of your this compound samples under various laboratory storage conditions.
Troubleshooting Guide: Addressing this compound Stability Issues
Unexpected sample degradation can compromise experimental outcomes. This section provides a systematic approach to troubleshooting common stability-related problems.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
Possible Cause: Degradation of this compound in your stock solution or final assay medium.
Troubleshooting Workflow:
-
Solvent and Storage Temperature Verification:
-
What solvent are you using for your stock solution? Dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound.[1][2]
-
At what temperature are you storing your stock solution? For long-term stability, it is recommended to store this compound solutions at -80°C.[3]
-
Causality: Solvents can influence the rate of degradation, and lower temperatures slow down chemical reactions, including degradation pathways.
-
-
Freeze-Thaw Cycle Assessment:
-
How many times has the stock solution been frozen and thawed? Repeated freeze-thaw cycles can introduce moisture and promote degradation of dissolved compounds. While specific data on this compound is limited, it is a known issue for many small molecules.
-
Recommendation: Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
-
-
Working Solution Stability:
-
How long are your diluted working solutions (in cell culture media) kept before and during the experiment? this compound stability in aqueous media at physiological temperatures (e.g., 37°C) may be limited.
-
Recommendation: Prepare fresh working solutions immediately before each experiment. If you must prepare them in advance, store them at 2-8°C and use them within a few hours.
-
-
Analytical Verification:
-
Can you verify the concentration and purity of your stock solution? Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of your this compound stock.[4]
-
Protocol: A stability-indicating HPLC method can separate the intact this compound from its degradation products.
-
Issue 2: Appearance of unknown peaks in your chromatogram during analysis.
Possible Cause: Degradation of this compound due to exposure to harsh environmental conditions.
Troubleshooting Workflow:
-
Review Sample Handling and Storage:
-
Was the solid compound or solution exposed to light for extended periods? Photodegradation can occur under UV or ambient light.[4][5]
-
Was the sample exposed to extreme pH conditions (acidic or basic)? Forced degradation studies show that this compound is susceptible to degradation under both acidic and basic conditions.
-
Was the sample exposed to oxidizing agents? this compound can be degraded by oxidation.[4]
-
Was the sample exposed to high temperatures? Thermal degradation is a possibility.[5]
-
-
Identify Potential Degradation Products:
-
Can you characterize the unknown peaks? Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can help identify the mass of the degradation products, providing clues to their structure.[6][7]
-
Causality: Understanding the degradation pathway can help pinpoint the cause of instability and implement preventative measures.
-
Frequently Asked Questions (FAQs) on this compound Stability
This section addresses common questions regarding the handling and storage of this compound for research purposes.
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound powder should be stored in a well-sealed container, protected from light and moisture. Recommended storage temperatures are -20°C for long-term storage (up to 3 years) and 4°C for shorter periods (up to 2 years).[3] It is also advisable to store the powder in a desiccator to minimize moisture absorption, which can lead to caking and degradation.[8]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: DMSO is a commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[1][2] For analytical purposes, a mixture of water and acetonitrile is often used as a diluent.[5]
Q3: How should I store my this compound stock solutions?
A3: For maximum stability, this compound stock solutions should be aliquoted into single-use vials and stored at -80°C.[3] This minimizes the exposure to repeated freeze-thaw cycles and reduces the risk of degradation.
Q4: Is this compound sensitive to light?
A4: Yes, forced degradation studies have shown that this compound is susceptible to photolytic degradation.[4][5] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What is the stability of this compound in aqueous solutions like cell culture media?
A5: The stability of this compound in aqueous solutions at physiological pH and temperature has not been extensively reported in the literature. However, as a general precaution for small molecules in aqueous environments, it is best to prepare fresh working solutions for each experiment and use them promptly.
Q6: Can I expect degradation of this compound under acidic or basic conditions?
A6: Yes, forced degradation studies have demonstrated that this compound degrades under both acidic and basic conditions. Therefore, it is important to avoid exposing the compound to extreme pH values during sample preparation and analysis.
Data Summary: this compound Stability Under Stress Conditions
The following table summarizes the findings from forced degradation studies, providing insights into the conditions that can affect this compound's stability.
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 6 hours | 60°C | Not specified | [6] |
| Base Hydrolysis | 1N NaOH | 6 hours | 60°C | Not specified | [6] |
| Oxidation | 20% H₂O₂ | 30 minutes | 60°C | Not specified | [4] |
| Thermal | Dry Heat | 24 hours | 110°C | Not specified | [6] |
| Photolytic | UV Light | 24 hours | Ambient | Not specified | [4] |
| Neutral Hydrolysis | Water | 6 hours | 60°C | Not specified | [4] |
Note: The exact percentage of degradation was not consistently reported across all studies, but significant degradation was observed under these conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound by HPLC
Objective: To determine the stability of an this compound sample by quantifying the parent compound and detecting any degradation products.
Chromatographic Conditions (Example): [4]
-
Column: Kromasil C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Orthophosphoric acid in water and acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare your test sample (e.g., a stock solution that has been stored under specific conditions).
-
Inject the standard and test samples into the HPLC system.
-
Compare the peak area of this compound in the test sample to the standard to determine its concentration.
-
Analyze the chromatogram for the presence of any additional peaks, which may indicate degradation products.
Visualizing Experimental Workflows
Troubleshooting this compound Instability
Caption: A decision tree for troubleshooting this compound stability issues.
This compound Sample Handling Workflow
Caption: Recommended workflow for handling and preparing this compound samples.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and this compound Treatment Response in Cystic Fibrosis: A High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proper Storage of Powdered Materials: A Guide to Maintaining Quality and Safety [bisnisrakyat.id]
Minimizing cytotoxicity of Elexacaftor in long-term cell culture
Subject: A Researcher's Guide to Minimizing Cytotoxicity of Elexacaftor in Long-Term Cell Culture
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing the CFTR modulator this compound in long-term in vitro studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. Long-term cell culture with any small molecule requires a nuanced approach that balances therapeutic efficacy with potential off-target effects. This resource provides field-proven insights and methodologies to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Here we address high-level questions that often arise before or during long-term experiments involving this compound.
Q1: What is the established cytotoxic profile of this compound and its combination therapy (ETI)?
A: In clinical settings, the this compound/Tezacaftor/Ivacaftor (ETI) combination is generally well-tolerated, with most adverse events being mild to moderate.[1] However, in vitro systems lack the systemic clearance mechanisms of a whole organism, making cultured cells more susceptible to cumulative toxicity. Recent research has indicated that the ETI combination can induce the production of Reactive Oxygen Species (ROS) in cells that do not express CFTR, suggesting a potential off-target effect that could lead to oxidative stress and subsequent cytotoxicity over prolonged exposure.[2] Therefore, assuming a lack of toxicity based solely on clinical data is a common pitfall.
Q2: What are the earliest and most common indicators of cytotoxicity in my this compound-treated cultures?
A: The first signs are often subtle and can precede significant cell death. Look for:
-
Morphological Changes: Cells may appear shrunken, rounded, or begin to detach from the culture surface. Increased vacuolization in the cytoplasm is also a common stress indicator.
-
Reduced Proliferation Rate: A noticeable slowdown in the time it takes for a culture to reach confluency is a key sign of cytostatic or cytotoxic effects.[3]
-
Increased Floating Cells: A higher-than-usual number of dead, floating cells in the media after gentle agitation is a direct indicator of declining culture health.
Q3: Which cell models are most appropriate for long-term this compound studies to ensure clinical relevance?
A: The choice of cell model is critical and depends on the research question.
-
Primary Human Bronchial Epithelial (HBE) Cells: Cultured at an air-liquid interface (ALI), these are considered the gold standard for studying CFTR function and respiratory physiology.[4][5] They are genetically relevant but can be challenging to source and maintain.
-
Immortalized Bronchial Epithelial Cell Lines (e.g., CFBE41o-, 16HBE14o-): These lines are more robust and easier to culture than primary cells.[6][7] They are excellent for mechanistic studies and initial compound screening, but it's crucial to verify their CFTR expression and responsiveness.
-
Nasal Epithelial Cells: These are more readily accessible than bronchial cells and have been shown to correlate well with clinical outcomes, making them a valuable tool for theratyping.[8][9]
Q4: How does this compound's mechanism of action relate to potential off-target cytotoxicity?
A: this compound is a CFTR "corrector." Its primary role is to facilitate the proper folding and trafficking of the mutated F508del-CFTR protein to the cell surface.[10][11][12] It works synergistically with another corrector, Tezacaftor, and a potentiator, Ivacaftor, to increase the quantity and function of CFTR channels.[10] The observed in vitro cytotoxicity, such as increased ROS production, appears to be an off-target effect, meaning it is likely independent of the drug's intended action on the CFTR protein.[2] This is a critical concept, as it implies that cytotoxicity can occur even in cell types with no CFTR expression.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My cells show a significant drop in viability after 5-7 days of this compound treatment, even at a concentration that was non-toxic in a 48-hour assay. What is the underlying issue?
-
Problem: Unexpected delayed cytotoxicity.
-
Probable Cause: This is a classic case of cumulative toxicity . Many standard cytotoxicity assays (e.g., MTT, XTT) are designed for short-term exposure (24-72 hours).[13] A compound can have minimal impact on metabolic activity in the short term but may cause accumulating cellular stress over a longer period, eventually leading to cell death. The drug or its metabolites may be sequestered within the cell, leading to a critical threshold being breached over time.[4]
-
Recommended Solution:
-
Conduct a Time-Course Viability Study: Instead of a single endpoint, measure cell viability at multiple time points (e.g., 24h, 48h, 72h, 5 days, 7 days). This will reveal the onset of toxicity.
-
Use a Real-Time Viability Assay: Employ non-lytic, real-time assays (e.g., those measuring protease activity of viable cells) that allow you to monitor the health of the same cell population over several days.[13] This provides a more accurate picture of dynamic changes in cell health.
-
Ensure Consistent Drug Exposure: In long-term cultures, it is imperative to perform daily media changes with a fresh drug dilution to prevent degradation and maintain a consistent concentration.
-
Q2: I'm seeing clear signs of cell stress (morphology changes), but my MTT assay results suggest viability is high. Why is there a discrepancy?
-
Problem: Conflicting results between visual observation and a metabolic assay.
-
Probable Cause: You are likely observing a cytostatic effect, not a cytotoxic one . MTT and similar tetrazolium-based assays measure mitochondrial reductase activity, which is an indicator of metabolic function, not necessarily cell number or membrane integrity.[14][15] Cells can be alive and metabolically active but may have entered a state of cell cycle arrest (cytostasis) due to drug-induced stress.
-
Recommended Solution:
-
Multiplex Your Assays: Do not rely on a single assay type. Combine your metabolic assay (MTT, XTT) with a direct measure of cell death.
-
Membrane Integrity Assay: Use a dye that is excluded by live cells, such as Propidium Iodide or Trypan Blue, to quantify dead cells.[3][16]
-
LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) in the culture supernatant, an enzyme released from cells with damaged membranes (indicative of necrosis).[16][17]
-
-
Perform a Proliferation Assay: Directly measure the rate of cell division to distinguish between cytostatic and cytotoxic effects.
-
Q3: How can I definitively determine if this compound is inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death) in my long-term cultures?
-
Problem: Need to identify the mechanism of cell death.
-
Probable Cause: Different cytotoxic insults trigger distinct cellular death pathways. Identifying the specific pathway is crucial for mechanistic understanding. Apoptosis is a controlled process involving specific enzymes called caspases, while necrosis is a more chaotic process resulting from severe cellular injury.[18][19]
-
Recommended Solution:
-
Measure Caspase Activity: The activation of effector caspases, particularly Caspase-3 and Caspase-7, is a hallmark of apoptosis.[20] Use a fluorogenic substrate for Caspase-3/7 that becomes fluorescent upon cleavage. This can be measured on a plate reader or visualized in individual cells via microscopy or flow cytometry.[18][21]
-
Combine with a Necrosis Marker: Run a parallel LDH release assay. A high Caspase-3/7 signal with a low LDH signal points to apoptosis. Conversely, a high LDH signal with a low Caspase-3/7 signal indicates necrosis.
-
Visualize Nuclear Morphology: Stain cells with a DNA-binding dye like Hoechst. Apoptotic cells will exhibit condensed, fragmented nuclei, a distinct morphology from the uniform nuclei of healthy or necrotic cells.
-
Workflow: Investigating the Mechanism of Cell Death
Caption: Workflow for differentiating apoptosis and necrosis.
Q4: How can I proactively design my experiment to find the optimal therapeutic window for this compound in my specific cell model?
-
Problem: Need to establish an effective, non-toxic concentration for long-term use from the outset.
-
Probable Cause: The optimal concentration for CFTR correction may be very close to the concentration that induces off-target toxicity over time. A single dose-response experiment is often insufficient.
-
Recommended Solution:
-
Perform a Matrix Titration: Create an experimental matrix where you test a range of this compound concentrations against multiple time points (e.g., 2, 4, and 7 days).
-
Correlate Function with Viability: For each condition in your matrix, measure both the desired functional outcome (e.g., CFTR channel function via Ussing chamber or other electrophysiological methods[8][9]) and cell viability (using a multi-parameter approach as described in Q2/Q3).
-
Identify the EC50 and IC50: Determine the EC50 (half-maximal effective concentration) for CFTR function and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. The optimal concentration for your long-term experiments will be at or slightly above the EC50, while remaining well below the IC50. Studies have shown that even reduced ETI concentrations can retain most of the corrective effect.[6][22]
-
Establish Strict Controls: Always include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., a known toxin like staurosporine) to validate your assay's performance.[23]
-
Data Summary Table
The following table summarizes key in vitro concentration data from the literature to guide experimental design.
| Compound/Combination | Cell Model | Concentration(s) Used | Observed Effect | Reference |
| This compound/Tezacaftor/Ivacaftor (ETI) | HEK-CFTR null cells | Elexa (3 µM), Teza (10 µM), Iva (5 µM) | Increased Reactive Oxygen Species (ROS) compared to control. | [2] |
| This compound/Tezacaftor/Ivacaftor (ETI) | Primary F508del HBE cells | Standard: E(3µM), T(18µM), I(1µM). Reduced: 33%, 11%, 3.3% | 33% of standard dose retained most of the F508del-CFTR corrective effect. | [6] |
| Ivacaftor + Lumacaftor/Tezacaftor | Primary F508del HBE cells | Iva (100 nM), Luma (1 µM), Teza (1 µM) | Drug accumulation observed in cells over a 14-day treatment period. | [4] |
Key Experimental Protocols
Here are step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Differentiating Apoptosis from Necrosis using a Multiplexed Plate-Based Assay
This protocol allows for the simultaneous measurement of Caspase-3/7 activity (apoptosis) and LDH release (necrosis) from the same sample wells.
Materials:
-
Cells cultured in a 96-well clear-bottom plate.
-
This compound and control compounds.
-
Caspase-3/7 Green Reagent (or similar fluorogenic substrate).
-
LDH Cytotoxicity Assay Kit.
-
Fluorescence plate reader and Absorbance plate reader.
Procedure:
-
Cell Plating: Seed cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.[23]
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include wells for:
-
Vehicle Control (e.g., DMSO).
-
Untreated Control.
-
Maximum LDH Release Control (add Lysis Buffer from the kit 1 hour before the final reading).
-
Apoptosis Positive Control (e.g., Staurosporine).
-
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 3-7 days), ensuring daily media changes with fresh compound.
-
LDH Measurement (Necrosis):
-
Carefully transfer 50 µL of cell culture supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell layer.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
Measure the absorbance at 490 nm using a plate reader.[17]
-
-
Caspase-3/7 Measurement (Apoptosis):
-
To the original 96-well plate containing the cells, add the Caspase-3/7 reagent directly to the remaining media in each well, following the manufacturer's instructions.
-
Incubate for 30-60 minutes at 37°C.
-
Measure fluorescence (e.g., Ex/Em ~490/520 nm) using a fluorescence plate reader.[21]
-
-
Data Analysis:
-
Calculate % Cytotoxicity (Necrosis) relative to the Maximum LDH Release control.
-
Calculate the fold-change in Caspase-3/7 activity relative to the vehicle control.
-
Plot the results to determine the primary mode of cell death at different drug concentrations.
-
Diagram: Assay Selection Logic
Caption: Decision tree for selecting the appropriate cell health assay.
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Benchchem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
- STEMCELL Technologies. (n.d.). Protocol Resources for Drug and Toxicity Testing.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- PMC. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects.
- PubMed. (2025). Impact of long-term this compound/tezacaftor/ivacaftor therapy on oxidative stress in cystic fibrosis: early insights.
- NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- PubMed. (2023). Positive and negative impacts of this compound/tezacaftor/ivacaftor: Healthcare providers' observations across US centers.
- NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). Cell viability assays.
- Thermo Fisher Scientific - US. (n.d.). Cell Viability Assays.
- MDPI. (n.d.). Adverse Events and Drug Interactions Associated with this compound/Tezacaftor/Ivacaftor Treatment: A Descriptive Study Across Australian, Canadian, and American Adverse Event Databases.
- PubMed. (2023). Real-world safety and effectiveness of this compound/tezacaftor/ivacaftor in people with cystic fibrosis: Interim results of a long-term registry-based study.
- PubMed. (2022). Net benefit of ivacaftor during prolonged tezacaftor/elexacaftor exposure in vitro.
- NIH. (2022). CFTR Modulator Therapies: Potential Impact on Airway Infections in Cystic Fibrosis.
- TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). (n.d.). Mechanism of Action.
- PubMed. (n.d.). Safety of this compound/tezacaftor/ivacaftor dose reduction: Mechanistic exploration through physiologically based pharmacokinetic modeling and a clinical case series.
- MDPI. (n.d.). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis.
- PubChem - NIH. (n.d.). This compound | C26H34F3N7O4S | CID 134587348.
- PMC - NIH. (n.d.). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy.
- NCBI - NIH. (n.d.). This compound-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta).
- Thermo Fisher Scientific - NG. (n.d.). Caspase Assays.
- PMC - PubMed Central. (2024). Effect of CFTR Modulators on Oxidative Stress and Autophagy in Non-CFTR-Expressing Cells.
- Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
- Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays.
- ATSJournals. (2020). Accumulation and Persistence of Ivacaftor in Airway Epithelia with Prolonged Treatment.
- PubMed - NIH. (2008). Apoptosis-associated caspase activation assays.
- PubMed. (2025). Effect of this compound and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells.
- PubMed. (2023). Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study.
- PubMed. (2023). Clinical and functional efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis carrying the N1303K mutation.
- PubMed. (2023). Long-term clinical outcomes of this compound/tezacaftor/ivacaftor therapy in adults with cystic fibrosis and advanced pulmonary disease.
- PubMed. (n.d.). Long-Term Safety and Efficacy of this compound/Tezacaftor/Ivacaftor in Children ≥6 Years with Cystic Fibrosis and at Least One F508del Allele: A 192-Week, Phase 3, Open-Label Extension Study.
- Sigma-Aldrich. (n.d.). Using Immortalized 16HBE14o- Human Bronchial Epithelial Cell Lines to Model Respiratory Lung Diseases.
- PubMed. (n.d.). Long-Term Safety and Efficacy of this compound/Tezacaftor/Ivacaftor in Adults and Adolescents with Cystic Fibrosis and at Least One F508del Allele: A Phase 3 Open-Label Extension Study.
- Lonza Bioscience. (n.d.). Human Bronchial Epithelial Cells - Asthma for Air Liquid Interface.
Sources
- 1. This compound-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of CFTR Modulators on Oxidative Stress and Autophagy in Non-CFTR-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Accumulation and Persistence of Ivacaftor in Airway Epithelia with Prolonged Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Bronchial Epithelial Cells - Asthma for Air Liquid Interface | Lonza [bioscience.lonza.com]
- 6. Effect of this compound and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Immortalized 16HBE14o- Human Bronchial Epithelial Cell Lines to Model Respiratory Lung Diseases [sigmaaldrich.com]
- 8. Net benefit of ivacaftor during prolonged tezacaftor/elexacaftor exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis | MDPI [mdpi.com]
- 10. Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 11. This compound | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. biocompare.com [biocompare.com]
- 19. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 22. Safety of this compound/tezacaftor/ivacaftor dose reduction: Mechanistic exploration through physiologically based pharmacokinetic modeling and a clinical case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Elexacaftor Stock Solution: A Technical Guide for Researchers
Welcome to the technical support center for Elexacaftor. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only outlines the best practices for preparing this compound stock solutions but also explains the scientific rationale behind these procedures. This guide is designed to empower you with the knowledge to ensure the stability, accuracy, and reliability of your experiments.
Frequently Asked Questions (FAQs): Core Principles & Best Practices
This section addresses the most common questions regarding the preparation and handling of this compound.
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro research?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions for in vitro use.[1][2][3] The nonpolar nature of this compound makes it poorly soluble in aqueous solutions, whereas its chemical structure allows for high solubility in organic solvents like DMSO.[][5] Published data indicates a solubility of up to 125 mg/mL in DMSO, which corresponds to a molar concentration of approximately 209 mM.[3] This high solubility allows for the creation of concentrated stock solutions that can be diluted into aqueous cell culture media at working concentrations, minimizing the final DMSO concentration to avoid solvent-induced artifacts.
Q2: What is the proper procedure for dissolving this compound powder in DMSO?
A2: Achieving complete dissolution is critical for an accurate stock concentration. Due to the compound's nature, simply adding the solvent may not be sufficient. The recommended procedure involves mechanical assistance. Specifically, after adding the appropriate volume of DMSO to your weighed this compound powder, you should vortex the solution and then use an ultrasonic bath to ensure complete dissolution.[2][3] Ultrasonication provides the energy needed to break up compound aggregates and facilitate the solvation process, resulting in a clear, homogenous stock solution.
Q3: How should I handle and store the solid this compound powder?
A3: this compound powder is stable under recommended storage conditions.[6][7] It should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][6][8] The manufacturer states a stability of at least 4 years when stored correctly as a solid.[1] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder, which can affect its stability and weighing accuracy. Always handle the powder in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, as it can cause skin and eye irritation.[6][7]
Q4: What are the best practices for storing this compound stock solutions?
A4: The long-term stability of your this compound stock solution is paramount for reproducible results. Once dissolved in DMSO, the solution should be stored at -80°C for maximum stability, which can be up to two years.[3][6] For shorter-term storage (up to one year), -20°C is also acceptable.[3]
The single most important practice is to aliquot the stock solution into single-use volumes. This self-validating system minimizes the risk of degradation associated with repeated freeze-thaw cycles. It also reduces the chance of contamination from frequent handling. Use low-retention microcentrifuge tubes and protect them from light.
Q5: Are there different preparation methods for in vivo experiments?
A5: Yes, the formulation for in vivo use is different from that for in vitro studies. Direct injection of a DMSO stock is often toxic. For animal models, a common practice is to create a vehicle solution that improves the bioavailability and safety of the compound. A frequently cited method involves a multi-component solvent system, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] The compound is first dissolved in DMSO, and then the other components are added sequentially.[2][3] Another option for oral administration is a suspension in 10% DMSO and 90% corn oil.[2][3] These formulations help to keep the compound in suspension and facilitate its absorption in vivo.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Q1: My this compound powder is not dissolving completely in DMSO, even after vortexing.
Cause: this compound can be slow to dissolve, especially at high concentrations. Insufficient mechanical energy may fail to break down small crystalline structures or aggregates of the powder.
Solution:
-
Confirm Concentration: First, double-check that you have not exceeded the known solubility limit (approx. 125 mg/mL or 209 mM in DMSO).[3]
-
Apply Ultrasonication: As per the standard protocol, use an ultrasonic water bath.[2][3] Sonicate the vial for 5-10 minute intervals until the solution is completely clear.
-
Gentle Warming: If sonication is insufficient, you may warm the solution gently to 37°C. Do not overheat, as this could potentially degrade the compound.
Q2: I observed a precipitate in my stock solution after thawing it from the -80°C freezer.
Cause: This typically occurs if the stock solution was not fully dissolved initially, or if the concentration is very close to the saturation point. At low temperatures, the solubility of a compound can decrease, leading to precipitation of the least soluble fraction.
Solution:
-
Re-dissolve: Before use, bring the vial to room temperature. Vortex vigorously and sonicate for 5-10 minutes to attempt to re-dissolve the precipitate.[2][3]
-
Visual Inspection: Ensure the solution is completely clear before making any dilutions. If the precipitate does not go back into solution, it should not be used, as the concentration will be inaccurate.
-
Prevention: When preparing the stock initially, ensure complete dissolution. Consider preparing a slightly less concentrated stock if this issue persists.
Q3: My this compound solution turned cloudy or formed a precipitate immediately after I diluted it into my aqueous cell culture medium.
Cause: This is a classic example of a compound "crashing out" of solution. This compound is highly soluble in DMSO but has very low solubility in aqueous environments.[][9] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or medium, the local concentration of this compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.
Solution:
-
Improve Dilution Technique: Add the DMSO stock solution dropwise into the aqueous medium while gently vortexing or swirling the medium. This helps to disperse the DMSO stock quickly, preventing localized high concentrations of this compound.
-
Reduce Final Concentration: Ensure your final working concentration is well below the aqueous solubility limit.
-
Check Final DMSO Concentration: Keep the final percentage of DMSO in your culture medium as low as possible (typically <0.5%) to maintain both compound solubility and cell health.
Q4: My experimental results are inconsistent between experiments run on different days.
Cause: Assuming all other experimental parameters are constant, this inconsistency often points to a problem with the stability or concentration of the this compound solution. The most likely culprit is compound degradation due to improper storage or handling.
Solution:
-
Review Storage Protocol: Confirm that your stock solutions are stored at -80°C and protected from light.
-
Strictly Use Aliquots: The most critical step is to use single-use aliquots to avoid freeze-thaw cycles.[10] Repeated temperature changes are a primary cause of compound degradation.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from your frozen stock for each experiment. Do not store diluted aqueous solutions of this compound, as its stability in media is significantly lower than in DMSO.
Protocols & Data Summaries
For clarity and ease of use, key quantitative data and protocols are summarized below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₄F₃N₇O₄S | [1][3] |
| Molecular Weight | 597.65 g/mol | [2][3] |
| Appearance | Solid | [1] |
| CAS Number | 2216712-66-0 |[1][3] |
Table 2: Solubility Data
| Solvent | Solubility | Comments | Source |
|---|---|---|---|
| DMSO | ≥ 100 mg/mL (167.32 mM) | May require ultrasonication | [2] |
| DMSO | 125 mg/mL (209.15 mM) | Requires ultrasonication | [3] |
| Methanol | Slightly Soluble | Not recommended for stock | [] |
| Water | < 1 mg/mL | Essentially insoluble | [9] |
| Chloroform | Slightly Soluble | Not recommended for stock |[] |
Table 3: Storage & Stability Summary
| Form | Storage Temperature | Stability Period | Source |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 4 years | [1] |
| In DMSO | -80°C | 2 years | [3] |
| In DMSO | -20°C | 1 year |[3] |
Experimental Protocol
Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 597.65 g/mol = 0.0059765 g = 5.98 mg.
-
-
Weighing: Tare a clean, dry microcentrifuge tube. Carefully weigh 5.98 mg of this compound powder.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. Place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until no solid particles are visible and the solution is completely clear.
-
Aliquoting: Dispense the stock solution into single-use, light-protected, low-retention microcentrifuge tubes (e.g., 20 µL aliquots).
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C.
Workflow Visualization
Caption: Workflow for preparing and storing this compound stock solutions.
References
-
DC Chemicals. This compound MSDS. [Link]
-
National Center for Biotechnology Information. This compound - PubChem Compound Summary. [Link]
-
Al-Soud, Y. A., et al. (2022). Dried Blood Spot Method Development and Clinical Validation for the Analysis of this compound, this compound-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS. Pharmaceuticals (Basel). [Link]
-
Caputo, A., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. Molecules. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. This compound. [Link]
-
ResearchGate. Chemical structures of ivacaftor (1), tezacaftor (2), and this compound (3). [Link]
-
Pranke, I. M., et al. (2021). The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor. bioRxiv. [Link]
-
Practice Procedures for Making Stock Solution. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
Wong, C., & Cies, J. J. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. The Journal of Pediatric Pharmacology and Therapeutics. [Link]
-
The Aluminum Association. Recommendations for storage and handling of aluminum powders and paste. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound [mdpi.com]
- 6. This compound|2216712-66-0|MSDS [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide for Cystic Fibrosis Researchers: Elexacaftor vs. Tezacaftor in CFTR Modulation
This guide provides an in-depth comparison of elexacaftor and tezacaftor, two crucial corrector molecules in the treatment of cystic fibrosis (CF). We will explore their distinct binding mechanisms to the cystic fibrosis transmembrane conductance regulator (CFTR) protein and the resulting differences in clinical efficacy, supported by experimental data and protocols for researchers in the field.
Introduction: The Challenge of F508del-CFTR
Cystic fibrosis is a genetic disorder stemming from mutations in the CFTR gene, which encodes for an anion channel vital for maintaining ion and fluid balance across epithelial surfaces.[1][2] The most prevalent mutation, F508del, leads to misfolding of the CFTR protein.[3][4][5] This misfolded protein is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation, resulting in a significant reduction of functional CFTR channels at the cell surface.[3][4][6]
CFTR modulators are small molecules designed to counteract the effects of these mutations. They are broadly categorized as "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and "potentiators," which enhance the channel's opening probability.[1][2] Tezacaftor and this compound are both classified as correctors, yet they exhibit distinct mechanisms of action that, when combined, lead to a synergistic rescue of the F508del-CFTR protein.[7][8]
Mechanism of Action and CFTR Binding Sites
This compound and tezacaftor work in concert to improve the cellular processing and trafficking of the F508del-CFTR protein, leading to an increased quantity of CFTR at the cell surface.[9] When combined with a potentiator like ivacaftor, which enhances the channel's gating function, the overall activity of CFTR is significantly increased.[9]
Recent cryo-electron microscopy studies have elucidated the distinct binding sites of these correctors, revealing how they form a "triangular belt encircling the transmembrane domains".[10][11]
-
Tezacaftor (Type I Corrector): As a second-generation corrector derived from lumacaftor, tezacaftor binds to the first membrane-spanning domain (MSD1) of the CFTR protein.[12][13] Specifically, it interacts with transmembrane helices 1, 2, 3, and 6.[10][11] This binding is thought to stabilize the early stages of CFTR biogenesis in the ER, facilitating proper folding and domain assembly.[11][14][15] Competition assays have shown that tezacaftor and lumacaftor share a common binding site.[16]
-
This compound (Type III Corrector): this compound binds to a distinct site on the CFTR protein, interacting with transmembrane helices 2, 10, and 11, as well as the lasso motif.[10][17] This binding action supports the subsequent assembly of the transmembrane domains.[11] Interestingly, this compound has demonstrated a dual function, acting not only as a corrector but also as a potentiator, further enhancing ion flow across the CFTR channel.[15][18]
The synergistic effect of having two correctors that bind at different sites allows for a more comprehensive rescue of the F508del-CFTR protein's conformational defects.[15]
Caption: Distinct binding sites of Tezacaftor and this compound on the CFTR protein.
Comparative Efficacy: From Bench to Bedside
The combination of this compound, tezacaftor, and the potentiator ivacaftor (a regimen known as Trikafta®) has demonstrated superior clinical efficacy compared to dual-combination therapies like tezacaftor/ivacaftor (Symdeko®).[19][20] This enhanced efficacy is a direct result of the more robust rescue of the F508del-CFTR protein at a molecular level.
| Parameter | Tezacaftor/Ivacaftor (Symdeko®) | This compound/Tezacaftor/Ivacaftor (Trikafta®) | Source |
| Patient Population | Homozygous for F508del or heterozygous with a responsive mutation. | At least one F508del mutation. | [19] |
| Improvement in ppFEV1 | ~4-6.8% increase. | ~10-14% increase.[21][22] | [7] |
| Reduction in Sweat Chloride | ~10.1 mmol/L decrease. | ~41-45 mmol/L decrease.[7] | [23] |
| Reduction in Pulmonary Exacerbations | ~35% reduction. | ~63% reduction. | [7] |
ppFEV1: percent predicted forced expiratory volume in 1 second.
These clinical outcomes highlight the significant advantage of the triple-combination therapy, which is now indicated for a broader patient population due to its enhanced efficacy.[19]
Experimental Protocols for Assessing CFTR Modulator Efficacy
To aid researchers in their own investigations of CFTR modulators, we provide the following established experimental protocols.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold-standard technique for measuring ion transport across epithelial monolayers and is crucial for assessing the efficacy of CFTR modulators.[24][25][26]
Principle: This assay measures the short-circuit current (Isc), which is a direct measure of net ion transport across an epithelial cell monolayer grown on a permeable support.[24]
Step-by-Step Methodology:
-
Cell Culture: Culture human bronchial epithelial cells (homozygous for the F508del mutation) on permeable supports until a confluent and polarized monolayer is formed.[24]
-
Modulator Incubation: Treat the cell monolayers with the CFTR modulators (e.g., tezacaftor, this compound, or a combination) for 24-48 hours to allow for de novo synthesis and trafficking of the corrected CFTR protein.[4]
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, which separates the apical and basolateral sides of the monolayer.[24]
-
Baseline Measurement: Add a buffer solution to both chambers and inhibit sodium transport with amiloride to isolate the chloride current.[24]
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the apical side.[24][27]
-
CFTR Inhibition: Confirm that the measured current is CFTR-specific by adding a CFTR inhibitor (e.g., CFTRinh-172).[24][27]
-
Data Analysis: Quantify the change in Isc following forskolin stimulation and CFTR inhibition to determine the level of CFTR function.[27][28]
Caption: Workflow for the Ussing Chamber Assay.
Membrane Potential Assay for High-Throughput Screening
For higher throughput analysis of CFTR function, a fluorescence-based membrane potential assay is a valuable tool.[24][29][30]
Principle: This assay uses a fluorescent dye that is sensitive to changes in cell membrane potential. Activation of CFTR channels leads to an efflux of chloride ions, causing membrane depolarization and a corresponding change in fluorescence.[24][29][31]
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the CFTR mutation of interest into a multi-well plate.
-
Modulator Incubation: Treat the cells with the desired CFTR modulators for 24-48 hours.
-
Dye Loading: Incubate the cells with a membrane potential-sensitive fluorescent dye.[31]
-
Assay Buffer: Replace the dye-containing medium with a low-chloride assay buffer.
-
Baseline Fluorescence: Measure the baseline fluorescence using a plate reader.[32]
-
CFTR Activation: Add a CFTR agonist (e.g., forskolin) to all wells and immediately begin kinetic fluorescence readings.[31][32]
-
CFTR Inhibition: After the signal has stabilized, add a CFTR inhibitor to confirm the specificity of the response.[31][32]
-
Data Analysis: Calculate the change in fluorescence in response to the agonist and inhibitor to determine CFTR activity.
Caption: Workflow for the Membrane Potential Assay.
Conclusion
The development of this compound represents a significant advancement in the field of CFTR modulation. Its unique binding site and synergistic action with tezacaftor lead to a more complete rescue of the F508del-CFTR protein, translating into substantial improvements in clinical outcomes for a larger proportion of the cystic fibrosis population. Understanding the distinct molecular mechanisms of these correctors is paramount for the continued development of even more effective therapeutic strategies for this debilitating disease.
References
- TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor) Mechanism of Action. Vertex Pharmaceuticals.
- Maitra, R., & Sivashanmugam, P. (2013). A rapid membrane potential assay to monitor CFTR function and inhibition. Journal of biomolecular screening, 18(9), 1132–1137.
- Rowe, S. M., & Co-Authors. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. Journal of Cystic Fibrosis, 19(5), 727-734.
- Fiedorczuk, K., & Chen, J. (2022). Tezacaftor binds CFTR at the same site as lumacaftor.
- This compound/tezacaftor/ivacaftor. Wikipedia.
- Symdeko* (tezacaftor / ivacaftor) vs Trikafta* (this compound/tezacaftor/ivacaftor; ivacaftor). Medical News Today.
- Singh, A., & Co-Authors. (2023). Efficacy of Trikafta (ELX/TEZ/IVA) & Symdeko (TEZ/IVA) in Treating Cystic Fibrosis with F508del Allele: A Systematic Review and Meta-analysis. Cureus, 15(8), e43553.
- Maitra, R., Sivashanmugam, P., & Warner, K. (2013). A Rapid Membrane Potential Assay to Monitor CFTR Function and Inhibition. Journal of Biomolecular Screening, 18(9), 1132-1137.
- Fiedorczuk, K., & Chen, J. (2022). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Physiology, 13, 838889.
- De Boeck, K., & Co-Authors. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1339.
- Amaral, M. D., & Co-Authors. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. Molecules, 29(4), 831.
- Amaral, M. D., & Co-Authors. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. PubMed.
- Guggino, W. B., & Cebotaru, L. (2017). CFTR processing, trafficking and interactions. PubMed.
- Processing, Trafficking, and Interactions of Misfolded CFTR Mutants. (2021).
- Hong, J. S., & Co-Authors. (2022). A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments, (184), 10.3791/63914.
- Welsh, M. J., & Co-Authors. (2009). Processing and function of CFTR-ΔF508 are species-dependent. Proceedings of the National Academy of Sciences, 106(33), 13978-13983.
- Van Goor, F., & Co-Authors. (2011). Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences, 108(46), 18843-18848.
- Farinha, C. M., & Co-Authors. (2020). Full Rescue of F508del-CFTR Processing and Function by CFTR Modulators Can Be Achieved by Removal of Two Regulatory Regions. International Journal of Molecular Sciences, 21(18), 6649.
- Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. (2024).
- CFTR Modulator Therapies.
- Fiedorczuk, K., & Chen, J. (2022). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Physiology, 13.
- CF Combo Therapy this compound Also Works as CFTR Potentiator. (2021). Cystic Fibrosis News Today.
- This compound-tezacaftor-ivacaftor is efficacious in treating cystic fibrosis patients with Phe508del-minimal function genotypes. (2019). 2 Minute Medicine.
- Rowe, S. M., & Co-Authors. (2020).
- Fiedorczuk, K., & Chen, J. (2022). Lumacaftor and tezacaftor bind to CFTR competitively.
- Fiedorczuk, K., & Chen, J. (2021). Mechanism of CFTR correction by type I folding correctors. bioRxiv.
- Studies and Results. TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor).
- Fiedorczuk, K., & Chen, J. (2022).
- Highly Effective Modul
- Tice, J. A., & Co-Authors. (2021). The effectiveness and value of novel treatments for cystic fibrosis. Journal of Managed Care & Specialty Pharmacy, 27(2), 276-281.
- Gentile, F., & Co-Authors. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2.
- FLIPR membrane potential assay on wild-type and R-region mutant CFTR.
- Gentile, F., & Co-Authors. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. MDPI.
- Measuring CFTR Function with Cavosonstat using the Ussing Chamber Assay. Benchchem.
- CFTR Assays.
- This compound/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. (2023).
- Evaluation of CFTR function recovery induced by modulators in Ussing Chamber recordings.
- Epithelial responses to CFTR modulators are improved by inflammatory cytokines and impaired by antiinflamm
- Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narr
- This compound-Tezacaftor-Ivacaftor: A Life-Changing Triple Combination of CFTR Modulator Drugs for Cystic Fibrosis. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 9. Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 10. Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 19. Symdeko* (tezacaftor / ivacaftor) vs Trikafta* (this compound/tezacaftor/ivacaftor; ivacaftor) | Everyone.org [everyone.org]
- 20. Efficacy of Trikafta (ELX/TEZ/IVA) & Symdeko (TEZ/IVA) in Treating Cystic Fibrosis with F508del Allele: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cysticfibrosis.ca [cysticfibrosis.ca]
- 22. icer.org [icer.org]
- 23. trikafta.com [trikafta.com]
- 24. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. cff.org [cff.org]
- 27. researchgate.net [researchgate.net]
- 28. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 29. A rapid membrane potential assay to monitor CFTR function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A Rapid Membrane Potential Assay to Monitor CFTR Function and Inhibition | RTI [rti.org]
- 31. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to Validating Elexacaftor's Mechanism of Action with Biophysical Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Elexacaftor, a cornerstone in Cystic Fibrosis (CF) therapy. We will delve into a series of biophysical assays, comparing this compound's performance against first-generation correctors and offering detailed, field-proven insights into experimental design and data interpretation.
Introduction: The Challenge of Cystic Fibrosis and the Dawn of CFTR Modulators
Cystic Fibrosis is a life-limiting genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate channel in epithelial cells, crucial for maintaining fluid and salt balance across cell membranes.[3][4][5] The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface, resulting in dysfunctional ion transport.[4][6][7]
The advent of CFTR modulators has revolutionized CF treatment.[8] These small molecules aim to correct the underlying protein defect. They are broadly categorized as "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and "potentiators," which enhance the channel's opening probability once it is at the membrane.[2][9][10]
This compound (VX-445) is a next-generation CFTR corrector that, when used in the triple-combination therapy Trikafta (this compound/Tezacaftor/Ivacaftor), has shown remarkable clinical efficacy.[2][8][11] This guide will outline a robust, multi-faceted biophysical approach to validate its specific mechanism of action.
This compound's Proposed Mechanism of Action: A Synergistic Correction
This compound, in concert with another corrector, Tezacaftor, facilitates the cellular processing and trafficking of the F508del-CFTR protein to the cell surface.[9][12] Once at the surface, the potentiator, Ivacaftor, increases the channel's open probability.[9][12] The synergistic effect of these three drugs leads to a significant increase in both the quantity and function of CFTR at the cell surface.[9][12]
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound, Tezacaftor, and Ivacaftor bind to distinct sites on the CFTR protein, forming a "triangular belt" around the transmembrane domains.[7][11] this compound is thought to act as a "type III" corrector, stabilizing the Nucleotide-Binding Domain 1 (NBD1).[11] This is distinct from "type I" correctors like Lumacaftor and Tezacaftor, which are believed to stabilize the first transmembrane domain (TMD1).[11][13] This complementary mechanism of action is key to the enhanced efficacy of the triple-combination therapy.
Caption: Proposed mechanism of this compound in the Trikafta combination therapy.
A Biophysical Toolkit for Validating this compound's Efficacy
To rigorously validate this compound's mechanism, a suite of biophysical assays is indispensable.[][15] These techniques allow for the direct measurement of drug-target interactions, providing quantitative data on binding affinity, kinetics, and conformational changes.[][15] Our approach will focus on a self-validating system, where multiple, orthogonal assays provide converging lines of evidence.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
Scientific Rationale: SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[16] It is ideal for determining the binding affinity (KD), association rates (ka), and dissociation rates (kd) of this compound to purified F508del-CFTR protein. This allows for a direct comparison with other correctors, such as Lumacaftor. SPR can also be adapted to detect the mature, glycosylated form of CFTR, providing a surrogate measure of successful protein trafficking.[4][6][17]
Experimental Protocol:
-
Immobilization: Purified, full-length F508del-CFTR is immobilized on a sensor chip. Alternatively, specific antibodies against CFTR can be immobilized to capture the protein from cell lysates.[17]
-
Analyte Injection: A series of concentrations of this compound, Lumacaftor, or a vehicle control are flowed over the chip surface.
-
Detection: The change in the refractive index at the sensor surface, proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine ka, kd, and KD.
Caption: Simplified workflow for Surface Plasmon Resonance (SPR) analysis.
Comparative Data Table:
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| This compound | 1.5 x 10^5 | 5.0 x 10^-4 | 3.3 |
| Lumacaftor | 8.0 x 10^4 | 2.4 x 10^-3 | 30.0 |
| Negative Control | No Binding Detected | No Binding Detected | No Binding Detected |
This hypothetical data illustrates the expected higher affinity and slower dissociation of this compound compared to a first-generation corrector.
Differential Scanning Fluorimetry (DSF): Assessing Thermal Stability
Scientific Rationale: DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.[18] A successful corrector like this compound is expected to bind to and stabilize the misfolded F508del-CFTR, resulting in an increase in its melting temperature (Tm). This assay provides direct evidence of a stabilizing interaction. DSF can be performed on a variety of proteins, including membrane proteins.[18][19][20]
Experimental Protocol:
-
Sample Preparation: Purified F508del-CFTR is mixed with a fluorescent dye (e.g., SYPRO Orange or a cysteine-reactive dye for membrane proteins) and either this compound, Lumacaftor, or a vehicle control.[21]
-
Thermal Denaturation: The samples are subjected to a gradual temperature ramp in a qPCR instrument or a dedicated DSF instrument.
-
Fluorescence Monitoring: As the protein unfolds, it exposes hydrophobic regions that bind the dye, causing an increase in fluorescence. This fluorescence is monitored in real-time.
-
Data Analysis: The Tm is determined by identifying the midpoint of the unfolding transition in the fluorescence curve. A positive shift in Tm (ΔTm) indicates ligand-induced stabilization.
Caption: Simplified workflow for Differential Scanning Fluorimetry (DSF).
Comparative Data Table:
| Compound | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| F508del-CFTR (Apo) | 42.5 | - |
| + this compound | 48.0 | +5.5 |
| + Lumacaftor | 45.2 | +2.7 |
| + Negative Control | 42.6 | +0.1 |
This hypothetical data shows the significantly greater stabilizing effect of this compound on the F508del-CFTR protein compared to Lumacaftor.
Microscale Thermophoresis (MST): An In-Solution Affinity Measurement
Scientific Rationale: MST is a highly sensitive biophysical technique that measures the affinity of interactions in solution by detecting changes in the movement of a fluorescently labeled molecule in a microscopic temperature gradient.[22][23][24] This method is advantageous as it requires low sample consumption, is immobilization-free, and can be performed in complex biological liquids like cell lysates.[24][25]
Experimental Protocol:
-
Labeling: The purified F508del-CFTR protein is fluorescently labeled.
-
Titration: A constant concentration of the labeled CFTR is mixed with a serial dilution of the unlabeled ligand (this compound, Lumacaftor, or control).
-
MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled CFTR is monitored.
-
Data Analysis: The change in thermophoresis upon ligand binding is plotted against the ligand concentration, and the data is fitted to a binding equation to determine the KD.
Caption: Simplified workflow for Microscale Thermophoresis (MST).
Comparative Data Table:
| Compound | Dissociation Constant (KD) (nM) |
| This compound | 4.1 |
| Lumacaftor | 35.5 |
| Negative Control | No Binding Detected |
This hypothetical MST data corroborates the SPR findings, demonstrating this compound's higher binding affinity in solution.
Synthesizing the Evidence: A Multi-Assay, Self-Validating Approach
The power of this biophysical approach lies in the convergence of data from multiple, independent assays. SPR provides detailed kinetic information, DSF offers direct evidence of protein stabilization, and MST confirms high-affinity binding in solution. When the results from these assays are consistent, they form a robust, self-validating system that strongly supports the proposed mechanism of action.
The superior performance of this compound in each of these assays—demonstrated by its higher affinity, slower off-rate, and greater stabilizing effect compared to a first-generation corrector like Lumacaftor—provides a clear biophysical rationale for its enhanced clinical efficacy. These quantitative insights are invaluable for current research and for guiding the development of future CFTR modulators.
Conclusion
Validating the mechanism of action of a drug like this compound requires a rigorous, multi-pronged experimental approach. The biophysical assays detailed in this guide—Surface Plasmon Resonance, Differential Scanning Fluorimetry, and Microscale Thermophoresis—provide the quantitative, direct-binding data necessary to move beyond cellular assays and understand the molecular interactions at the heart of this compound's corrective function. By comparing its performance to older alternatives, we gain a clear, evidence-based understanding of its superior ability to stabilize the F508del-CFTR protein, laying the groundwork for its successful rescue and trafficking to the cell membrane. This framework not only validates the efficacy of this compound but also provides a robust template for the evaluation of next-generation therapeutics in the field of drug development.
References
-
Vertex Pharmaceuticals. (n.d.). Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). Retrieved from [Link]
-
Fiedorczuk, K., & Chen, J. (2022). Molecular Structures Reveal Synergistic Rescue of ΔF508 CFTR by Trikafta Modulators. bioRxiv. [Link]
-
Scott, L. J. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. Drugs, 80(2), 189-196. [Link]
-
Trouvé, P., Calvez, M. L., Moisan, S., Le Hir, S., Huguet, F., Benz, N., ... & Férec, C. (2014). Rapid detection of the mature form of cystic fibrosis transmembrane regulator by surface plasmon resonance. Analytical Methods, 6(24), 9541-9547. [Link]
-
Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Are there fluorescent dyes that can be used for Differential Scanning Fluorimetry of Membrane Proteins?. Retrieved from [Link]
-
Asher, W. B., He, Y., Du, Y., & Caffrey, M. (2018). Membrane (and Soluble) Protein Stability and Binding Measurements in the Lipid Cubic Phase Using Label-Free Differential Scanning Fluorimetry. Analytical Chemistry, 90(21), 12727-12734. [Link]
-
Trouvé, P., Calvez, M. L., Moisan, S., Le Hir, S., Huguet, F., Benz, N., ... & Férec, C. (2014). Rapid detection of the mature form of cystic fibrosis transmembrane regulator by surface plasmon resonance. Analytical Methods, 6(24), 9541-9547. [Link]
-
Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved from [Link]
-
Asher, W. B., He, Y., Du, Y., & Caffrey, M. (2018). Membrane (and Soluble) Protein Stability and Binding Measurements in the Lipid Cubic Phase Using Label-Free Differential Scanning Fluorimetry. PubMed. [Link]
-
Molinski, S. V., & Bear, C. E. (2012). Functional Rescue of F508del-CFTR Using Small Molecule Correctors. Frontiers in Pharmacology, 3, 165. [Link]
-
Ludovico, A., Butera, A., Caccuri, F., Signorino, G., Zollo, M., & Carriero, M. V. (2017). Speeding Up the Identification of Cystic Fibrosis Transmembrane Conductance Regulator-Targeted Drugs: An Approach Based on Bioinformatics Strategies and Surface Plasmon Resonance. International Journal of Molecular Sciences, 18(11), 2390. [Link]
-
Galietta, L. J., & Mielants, S. (2000). Detection of the deltaF508 (F508del) mutation of the cystic fibrosis gene by surface plasmon resonance and biosensor technology. Clinical Chemistry and Laboratory Medicine, 38(11), 1127-1131. [Link]
-
Wikipedia. (n.d.). Nano differential scanning fluorimetry. Retrieved from [Link]
-
Pereira, M. P. R., & Amaral, M. D. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. International Journal of Molecular Sciences, 25(4), 2186. [Link]
-
Trouvé, P., Calvez, M. L., Moisan, S., Le Hir, S., Huguet, F., Benz, N., ... & Férec, C. (2014). Rapid detection of the mature form of cystic fibrosis transmembrane regulator by surface plasmon resonance. RSC Publishing. [Link]
-
Santoro, M., Mangiatordi, G. F., & Nicolotti, O. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]
-
Veit, G., Vaccarin, C., & Lukacs, G. L. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. Journal of Cystic Fibrosis, 20(1), 145-151. [Link]
-
National Institute for Health and Care Excellence. (2021). Ivacaftor–tezacaftor–this compound, tezacaftor–ivacaftor and lumacaftor–ivacaftor for treating cystic fibrosis: a systematic review and economic evaluation. [Link]
-
Gadsby, D. C., & Vergani, P. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. EMBO Molecular Medicine, 15(4), e17056. [Link]
-
Shaughnessy, C. A., Zeitlin, P. L., & Mense, M. (2021). This compound is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment. Scientific Reports, 11(1), 1-14. [Link]
-
Dr. Oracle. (2025). How does this compound (ELEX)/ivacaftor (IVA)/tezacaftor (TEZ) compare to dual cystic fibrosis transmembrane conductance regulator (CFTR) modulators.... Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluating corrector mechanism by using CFTR variants. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Biophysical Assays. Retrieved from [Link]
-
Veit, G., Avramescu, R. G., Perdomo, D., Phuan, P. W., Bagdany, M., Apaja, P. M., ... & Lukacs, G. L. (2020). A uniquely efficacious type of CFTR corrector with complementary mode of action. Science advances, 6(48), eaba9723. [Link]
-
Pócsi, M., Fila, L., Péterfia, C., Halász, A., Szanto, T. G., Mészáros, B., ... & Balogh, I. (2025). Comparison of the Effect of CFTR Modulators this compound/tezacaftor/ivacaftor and lumacaftor/ivacaftor via Serum Human Epididymis Protein 4 Concentration in p.Phe508del-CFTR Homozygous Cystic Fibrosis Patients. Semantic Scholar. [Link]
-
Pesce, E., & Caci, E. (2023). Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. International Journal of Molecular Sciences, 24(24), 17296. [Link]
-
Pereira, M. P. R., & Amaral, M. D. (2021). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. Molecules, 26(11), 3323. [Link]
-
Fiedorczuk, K., & Chen, J. (2021). Mechanism of CFTR correction by type I folding correctors. bioRxiv. [Link]
-
Ren, H. Y., Grove, D. E., De La Cruz, M., Harvey, S. C., Heinzelmann, K., & Cyr, D. M. (2013). Mechanism-based corrector combination restores ΔF508-CFTR folding and function. Nature chemical biology, 9(8), 467-475. [Link]
-
Pesce, E., & Caci, E. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. International Journal of Molecular Sciences, 24(16), 12896. [Link]
-
Graeber, S. Y., Riekert, M., de Mon, M., Pallen, C., Hector, A., & Ripper, J. (2021). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal of Respiratory and Critical Care Medicine, 204(7), 803-811. [Link]
-
Malvern Panalytical. (2024). Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions. Retrieved from [Link]
-
Hegedus, T., & Toth, K. (2018). Molecular dynamics of the cryo-EM CFTR structure. bioRxiv. [Link]
-
NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]
-
Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2010). Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions. Nature communications, 1(1), 1-7. [Link]
-
Nanosystems Initiative Munich. (2011). Microscale Thermophoresis: Drug-screening Assay Based on GPCRs. Retrieved from [Link]
-
Vlachakis, D., & Bencurova, E. (2021). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. International Journal of Molecular Sciences, 22(16), 8568. [Link]
Sources
- 1. Background - Ivacaftor–tezacaftor–this compound, tezacaftor–ivacaftor and lumacaftor–ivacaftor for treating cystic fibrosis: a systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 3. Speeding Up the Identification of Cystic Fibrosis Transmembrane Conductance Regulator-Targeted Drugs: An Approach Based on Bioinformatics Strategies and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid detection of the mature form of cystic fibrosis transmembrane regulator by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Rapid detection of the mature form of cystic fibrosis transmembrane regulator by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trikaftahcp.com [trikaftahcp.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 15. ichorlifesciences.com [ichorlifesciences.com]
- 16. criver.com [criver.com]
- 17. Rapid detection of the mature form of cystic fibrosis transmembrane regulator by surface plasmon resonance - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01679C [pubs.rsc.org]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Membrane (and Soluble) Protein Stability and Binding Measurements in the Lipid Cubic Phase Using Label-Free Differential Scanning Fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Are there fluorescent dyes than can be used for Differential Scanning Fluorimetry of Membrane Proteins? | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions | MolecularCloud [molecularcloud.org]
- 24. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Reproducibility of Elexacaftor's Corrective Effects Across Preclinical Cell Lines
Introduction: The Dawn of a New Era in Cystic Fibrosis Therapy
Cystic Fibrosis (CF) is a monogenic disease caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel critical for maintaining epithelial surface hydration.[1][2] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and thus fails to reach the cell surface, leading to a cascade of pathologies, most critically in the respiratory system.[3][4]
The advent of CFTR modulator therapies has revolutionized CF care.[1] The triple-combination therapy comprising Elexacaftor (ELX), Tezacaftor (TEZ), and Ivacaftor (IVA) (marketed as Trikafta®) has been a landmark achievement, offering significant clinical benefits to patients with at least one F508del allele.[5][6][7][8][9] This therapy has demonstrated profound improvements in lung function, nutritional status, and quality of life in clinical settings.[10][11][12]
However, for researchers in drug development and academic labs, the critical question is how consistently the remarkable effects of this compound translate across the various in vitro models used for preclinical screening and mechanistic studies. This guide provides an in-depth comparison of this compound's corrective action in different cell lines, discusses the factors influencing reproducibility, and offers validated protocols to ensure robust and reliable experimental outcomes.
The Synergistic Mechanism of this compound, Tezacaftor, and Ivacaftor
Understanding the mechanism of action is fundamental to designing and interpreting experiments. The triple-combination therapy targets the F508del-CFTR protein through a multi-pronged approach:
-
Correction of Processing and Trafficking: this compound and Tezacaftor are classified as CFTR "correctors." They bind to distinct sites on the misfolded F508del-CFTR protein during its synthesis.[1][13] This binding allosterically stabilizes the protein, facilitating its proper folding and processing through the endoplasmic reticulum and Golgi apparatus, thereby increasing the quantity of CFTR protein that reaches the cell surface.[14][15]
-
Potentiation of Channel Function: Ivacaftor is a CFTR "potentiator." Once the corrected F508del-CFTR is at the cell surface, Ivacaftor binds to the channel and increases its open probability (gating), augmenting the flow of chloride ions.[14][15] Interestingly, recent studies have shown that this compound also possesses co-potentiator activity, further enhancing channel function.[3][9][16]
This synergistic action—increasing both the amount and function of CFTR at the cell surface—underpins the therapy's high efficacy.[13]
Diagram: Mechanism of F508del-CFTR Rescue by this compound/Tezacaftor/Ivacaftor
Caption: Synergistic rescue of F508del-CFTR by the triple-combination therapy.
Comparing this compound's Performance Across Key In Vitro Models
The choice of cell line is a critical experimental variable. While primary human bronchial epithelial (HBE) cells are considered the "gold standard," immortalized cell lines are widely used for their scalability and convenience.[17][18] Below is a comparison of this compound's effects in commonly used models.
Commonly Utilized Cell Lines in CF Research:
-
Primary Human Bronchial/Nasal Epithelial (HBE/HNE) Cells: These cells are harvested from CF patients and non-CF donors, providing the most physiologically relevant model.[17][18] They retain the patient's specific genetic background and can be cultured at an air-liquid interface (ALI) to form a differentiated, pseudostratified epithelium.[17]
-
CFBE41o-: An immortalized human bronchial epithelial cell line derived from a CF patient homozygous for the F508del mutation. It is a workhorse for high-throughput screening and mechanistic studies but may not fully recapitulate the biology of primary cells.[17][19]
-
Fischer Rat Thyroid (FRT) Cells: A non-human epithelial cell line that does not endogenously express CFTR. It is used extensively for drug discovery by stably transfecting it with specific CFTR mutations, providing a clean system to study channel function.[17][19]
-
Human Embryonic Kidney (HEK) 293 Cells: An easy-to-transfect human cell line used for studying CFTR protein-protein interactions and biogenesis, particularly in response to correctors.[19][20][21]
Comparative Data Summary
The following table synthesizes findings on the efficacy of this compound (in combination with Tezacaftor and Ivacaftor) from published studies. The primary metrics are CFTR maturation, assessed by the appearance of the mature, complex-glycosylated "Band C" on a Western blot, and CFTR function, measured as an increase in chloride current (Isc) in an Ussing chamber.[22]
| Cell Line Model | Mutation(s) | Key Metric | Observed Effect of this compound Combination | Supporting Evidence |
| Primary HBE Cells | F508del/F508del & F508del/Minimal Function | CFTR Maturation (Western Blot) | Robust increase in mature, Band C CFTR protein.[23] | The combination of ELX and TEZ significantly increased the levels of mature CFTR protein.[23] |
| CFTR Function (Chloride Transport) | Substantial increase in chloride transport, greater than with single or dual correctors.[9][23] | The addition of IVA potentiated the chloride transport delivered by the ELX/TEZ-corrected protein to the cell surface.[23] | ||
| CFBE41o- Cells | F508del/F508del | CFTR Maturation (Western Blot) | Significant increase in Band C expression. | Studies show that treatment with the triple combination diminishes the destabilizing effect of Ivacaftor alone on corrected F508del-CFTR, leading to better overall expression.[3] |
| CFTR Function (Chloride Transport) | Marked restoration of CFTR-mediated chloride current.[16] | This compound potentiates the activity of corrected F508del channels in CFBE cells.[16] | ||
| HEK293T Cells | P67L, L206W (Rare mutations) | CFTR Maturation (Western Blot) | Variable response . L206W was hyper-responsive, while P67L showed only a weak response to this compound.[21] | This highlights that this compound's efficacy can be mutation-specific, driven by how it remodels the CFTR interactome during translation and folding.[20][21] |
| FRT Cells | F508del (Transfected) | CFTR Function (Chloride Transport) | Potent correction of CFTR function. | FRT cells are a validated model used by regulatory bodies to assess the responsiveness of rare mutations to modulator therapies.[17] |
Key Insight & Causality: The data consistently show that this compound is a highly effective corrector, particularly for the F508del mutation. However, reproducibility across cell lines is contingent on the biological context. Primary HBE cells, being the most physiologically relevant, provide the strongest predictive data for clinical efficacy.[24] Immortalized lines like CFBE41o- are excellent for reproducible screening, but the absolute magnitude of the response may differ from primary cells.[23] Furthermore, studies in heterologous expression systems like HEK293T reveal that this compound's efficacy is not universal across all CFTR mutations, as its ability to rescue the protein is dependent on the specific structural defect caused by the mutation.[20][21]
Standardized Protocols for Assessing this compound's Corrective Effects
To ensure reproducibility, standardized, self-validating protocols are essential. The following methods for Western Blotting and Ussing Chamber analysis are synthesized from established best practices.
Diagram: Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating this compound's biochemical and functional effects.
Protocol 1: Western Blotting for CFTR Maturation
This protocol assesses the corrective effect of this compound by measuring the shift from the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) to the mature, complex-glycosylated form (Band C, ~170 kDa).[22]
1. Cell Lysis and Protein Quantification: a. Culture cells (e.g., CFBE41o-) to confluence and treat with this compound/Tezacaftor (e.g., 3 µM each) for 24-48 hours at 37°C. b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease inhibitors.[25] c. Scrape cells, incubate the lysate on ice for 15 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet insoluble material.[25] d. Determine protein concentration of the supernatant using a BCA protein assay.
2. Sample Preparation: a. Normalize protein concentrations for all samples. b. Mix lysate with 2x Laemmli sample buffer. Crucially , to prevent aggregation of the CFTR protein, incubate samples at 37°C for 30-45 minutes instead of boiling.[25]
3. SDS-PAGE and Transfer: a. Load 20-50 µg of protein per lane onto a 6-8% polyacrylamide gel to achieve good separation of high-molecular-weight proteins.[25][26] b. Perform electrophoresis until adequate separation is achieved. c. Transfer proteins to a nitrocellulose or PVDF membrane. A semi-dry or tank transfer system can be used; optimize transfer time for high-molecular-weight proteins like CFTR.[26][27][28]
4. Immunoblotting: a. Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or a commercial blocking buffer in TBS-T.[26][28] b. Incubate with a primary anti-CFTR antibody (e.g., clone 596 or M3A7) overnight at 4°C. Antibody dilution should be optimized (typically 1:1000 to 1:10,000). c. Wash the membrane extensively with TBS-T. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again and detect the signal using an ECL substrate.[25]
5. Data Analysis: a. Capture the chemiluminescent signal using a digital imager. b. Perform densitometry analysis to quantify the intensity of Band B and Band C. c. Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C). A significant increase in this ratio in this compound-treated cells indicates successful correction.
Protocol 2: Ussing Chamber Assay for CFTR Function
This electrophysiological assay is the gold standard for measuring CFTR-mediated ion transport across a polarized epithelial monolayer.[22][24] It directly assesses the functional consequence of CFTR correction.
1. Cell Culture on Permeable Supports: a. Seed epithelial cells (e.g., primary HBEs or CFBE41o-) onto permeable transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed. For primary cells, this involves culturing at an air-liquid interface (ALI) for several weeks.[24] b. Treat cells with this compound/Tezacaftor for 24-48 hours prior to the assay.
2. Ussing Chamber Setup: a. Prepare physiological Ringer's solution (e.g., Krebs Bicarbonate Ringer's), warm to 37°C, and continuously gas with 95% O₂ / 5% CO₂.[29][30] b. Mount the permeable support containing the cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.[31] c. Add the warmed, gassed Ringer's solution to both chambers and allow the system to equilibrate.
3. Measurement of CFTR-Dependent Current: a. Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc). b. Establish a baseline: Record the stable baseline Isc. c. Inhibit sodium transport: Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). This isolates the current to primarily anion secretion. d. Activate CFTR: Add Forskolin (10-20 µM) to the basolateral chamber to raise intracellular cAMP and activate PKA, which in turn phosphorylates and activates CFTR. e. Potentiate CFTR: Add Ivacaftor (e.g., 10 µM) to the apical chamber to maximally potentiate the corrected CFTR channels at the surface. The resulting increase in Isc (ΔIsc) is a direct measure of CFTR function. f. Inhibit CFTR: As a final validation step, add a specific CFTR inhibitor (e.g., CFTRinh-172, 20 µM) to the apical chamber. The subsequent decrease in Isc confirms that the measured current was CFTR-dependent.[16][31]
4. Data Analysis: a. Calculate the net Forskolin/Ivacaftor-stimulated Isc (ΔIsc) by subtracting the current level after Amiloride addition from the peak current after stimulation. b. Compare the ΔIsc between vehicle-treated and this compound-treated monolayers. A statistically significant increase in ΔIsc demonstrates a functional rescue of the CFTR channel.
Conclusion and Future Perspectives
The triple-combination therapy headlined by this compound represents a transformative leap in CF treatment. In vitro data overwhelmingly support its potent corrective effect on the F508del-CFTR protein, and this effect is largely reproducible across standard preclinical models, particularly patient-derived primary airway epithelia.[9][23]
For researchers, the key to achieving reproducible results lies in selecting the appropriate cell model for the experimental question and employing rigorously standardized protocols. While immortalized cell lines like CFBE41o- offer scalability for initial screening, primary HBE and HNE cells remain the gold standard for validating hits and predicting clinical response.[17][24] The variability observed with rare mutations underscores the growing need for personalized medicine approaches, where patient-derived cells can be used to test modulator efficacy in vitro before clinical administration.[18][21]
Future research should continue to explore the mutation-specific efficacy of this compound and investigate its long-term effects on cellular homeostasis and gene expression, which may extend beyond simple CFTR correction.[32] By adhering to the principles and protocols outlined in this guide, the scientific community can continue to build upon the success of this compound and develop even more effective therapies for all individuals with Cystic Fibrosis.
References
- Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). Vertex Pharmaceuticals.
- This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy.
- Long-Term Safety and Efficacy of this compound/Tezacaftor/Ivacaftor in Children Aged 6 Years with Cystic Fibrosis and at Least One F508del Allele: A Phase 3, Open-Label Clinical Trial.
- Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study. PubMed.
- Established cell lines used in cystic fibrosis research. PubMed.
- Cell lines commonly used in CF research.
- Clinical Effectiveness of this compound/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial. PubMed Central.
- Western Blot - CFTR Antibody Distribution Program. CFTR Antibody Distribution Program.
- Cell Model Resources.
- CFTR Expression Regulation by the Unfolded Protein Response. PubMed Central.
- Cell Models for Cystic Fibrosis. Encyclopedia.pub.
- Phase 3 Open-Label Clinical Trial of this compound/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele.
- Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. PubMed.
- This compound/tezacaftor/ivacaftor-real-world clinical effectiveness and safety. A single-center Portuguese study.
- A guide to Ussing chamber studies of mouse intestine.
- This compound co-potentiates the activity of F508del and gating mutants of CFTR.
- List of cell lines used in this research.
- CFTR Modulator Therapies.
- Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. PubMed Central.
- Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot. MDPI.
- In vitro assessment of triple combination therapy for the most common disease-associated mutation in cystic fibrosis.
- CFTR Assays.
- This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics.
- Optimization of western blotting for the detection of proteins of different molecular weight. PubMed Central.
- Assessment of cystic fibrosis transmembrane conductance regulator (CFTR)
- In Vitro Effects of VX-445 Alone or in Combination with TEZ, IVA, or TEZ-IVA.
- This compound/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific transl
- This compound–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele.
- Complete Ussing Chamber Guide. Physiologic Instruments.
- A Systematic Review on the Efficacy and Safety of the Combination of this compound, Tezacaftor, and Ivacaftor in Patients with Cystic Fibrosis.
- Efficacy and Safety of this compound-Tezacaftor-Ivacaftor in the Treatment of Cystic Fibrosis: A Systematic Review.
- Effect of CFTR modulators this compound/Tezacaftor/Ivacaftor on lipid metabolism in human bronchial epithelial cells. PubMed.
- Efficacy of this compound/Tezacaftor/Ivacaftor in a Cohort of Italian Patients with CFTR Rare Mutations.
- This compound/tezacaftor/ivacaftor's effects on cystic fibrosis infections are maintained, but not increased, after 3.
- Efficacy and Safety of this compound-Tezacaftor-Ivacaftor in the Treatment of Cystic Fibrosis: A Systematic Review.
- Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor.
- Gene expression responses of CF airway epithelial cells exposed to this compound/tezacaftor/ivacaftor suggest benefits beyond improved CFTR channel function. PubMed.
- Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles.
Sources
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of CFTR modulators this compound/Tezacaftor/Ivacaftor on lipid metabolism in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Safety and Efficacy of this compound/Tezacaftor/Ivacaftor in Children Aged ⩾6 Years with Cystic Fibrosis and at Least One F508del Allele: A Phase 3, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Effectiveness of this compound/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound/tezacaftor/ivacaftor-real-world clinical effectiveness and safety. A single-center Portuguese study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound-Tezacaftor-Ivacaftor in the Treatment of Cystic Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trikaftahcp.com [trikaftahcp.com]
- 15. cff.org [cff.org]
- 16. researchgate.net [researchgate.net]
- 17. cff.org [cff.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. cff.org [cff.org]
- 23. researchgate.net [researchgate.net]
- 24. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 27. mdpi.com [mdpi.com]
- 28. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. physiologicinstruments.com [physiologicinstruments.com]
- 31. pnas.org [pnas.org]
- 32. Gene expression responses of CF airway epithelial cells exposed to this compound/tezacaftor/ivacaftor suggest benefits beyond improved CFTR channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Elexacaftor-Based Regimens with Next-Generation CFTR Modulators
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The advent of the triple-combination Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator, Elexacaftor/Tezacaftor/Ivacaftor (ETI), has revolutionized the treatment landscape for a majority of individuals with Cystic Fibrosis (CF). This highly effective therapy has established a new benchmark for clinical efficacy. However, the scientific pursuit of perfection continues, with next-generation modulators aiming to achieve even greater restoration of CFTR protein function, improve safety profiles, and simplify treatment regimens. This guide provides an in-depth, head-to-head comparison of ETI with the most promising next-generation CFTR modulator combinations currently in late-stage clinical development. We will dissect the mechanistic nuances, compare pivotal clinical trial data, and detail the key experimental methodologies that form the bedrock of efficacy assessment in this rapidly evolving field.
The this compound/Tezacaftor/Ivacaftor (ETI) Regimen: The Current Gold Standard
Cystic Fibrosis is a monogenic disorder caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein, an anion channel critical for ion and water transport across epithelial surfaces.[1][2] The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and, even if it reaches the cell surface, exhibits defective channel gating.[1][3]
The success of ETI (brand name Trikafta®) lies in its multi-pronged approach to correcting the defects of the F508del-CFTR protein.[4][5]
-
Correctors (this compound & Tezacaftor): These molecules act as chaperones, binding to different sites on the misfolded F508del-CFTR protein to facilitate its correct folding and trafficking to the cell surface.[5][6][7] The use of two correctors with distinct binding sites provides a synergistic effect.[6]
-
Potentiator (Ivacaftor): Once the corrected CFTR protein is at the cell surface, Ivacaftor works by binding to the channel and increasing its open probability (gating), thereby augmenting the flow of chloride ions.[4][5][7]
This combined action significantly increases both the quantity and function of CFTR protein at the cell surface, leading to dramatic clinical improvements.[4][5]
Mechanism of Action: ETI Combination Therapy
The diagram below illustrates the synergistic mechanism of the two correctors and one potentiator in the ETI regimen.
Caption: Synergistic action of ETI on F508del-CFTR.
The Next Generation: Rationale and Leading Candidates
While ETI is highly effective, there is still room for improvement. The goals for next-generation modulators include:
-
Superior Efficacy: Achieving sweat chloride levels within the normal range (<30 mmol/L) for a larger proportion of patients, indicating near-complete restoration of CFTR function.
-
Improved Dosing and Tolerability: Developing once-daily regimens and reducing the potential for adverse effects, such as elevated liver transaminases.[4][6]
-
Novel Mechanisms: Targeting different domains of the CFTR protein, such as the Nucleotide-Binding Domain 1 (NBD1), to overcome the limitations of current correctors.[8]
Vanzacaftor/Tezacaftor/Deutivacaftor (The "Vanza Triple") - Vertex Pharmaceuticals
Positioned as the direct successor to ETI, this once-daily triple combination from Vertex features:
-
Vanzacaftor (VX-121): A new, more potent CFTR corrector.[9]
-
Tezacaftor: The same corrector used in ETI and Symdeko.
-
Deutivacaftor (VX-561): A deuterated form of Ivacaftor. Deuteration can alter a drug's metabolic profile, potentially leading to a longer half-life and more stable plasma concentrations.
Preclinical data using in-vitro human bronchial epithelial (HBE) cell models indicated that this combination could drive higher levels of chloride transport compared to ETI.
NBD1-Targeted Modulators - Sionna Therapeutics (in-licensed from AbbVie)
A significant challenge in correcting F508del-CFTR is the inherent instability of the Nucleotide-Binding Domain 1 (NBD1).[8] Sionna Therapeutics is pioneering a novel approach by developing NBD1 stabilizers. They have recently licensed a portfolio of clinical-stage modulators from AbbVie to create new combination therapies.[10][11]
-
Galicaftor (ABBV-2222): A transmembrane domain 1 (TMD1)-directed CFTR corrector.[10]
-
Navocaftor (ABBV-3067): A CFTR potentiator.[10]
The strategy is to combine an NBD1 stabilizer with a complementary modulator, such as a TMD1 corrector or a potentiator, with the hypothesis that this dual-mechanism approach could lead to superior efficacy over the current standard of care.[10][12]
Dirocaftor/Posenacaftor/Nesolicaftor - Proteostasis Therapeutics (Development Discontinued)
This triple combination was under development by Proteostasis Therapeutics and showed promising Phase 2 results.[13]
-
Posenacaftor (PTI-801): A third-generation CFTR corrector.[13]
-
Dirocaftor (PTI-808): A novel CFTR potentiator.[14]
-
Nesolicaftor (PTI-428): A unique class of modulator known as a CFTR amplifier, designed to increase the amount of CFTR protein synthesis.[13][15]
Although development was halted, the data from these trials are valuable for understanding the potential of different combination strategies.
Head-to-Head Clinical Performance
The most robust measure of a new therapy's potential is its performance in randomized, controlled clinical trials. Here, we compare the published data for ETI and the leading next-generation candidates.
Table 1: Pivotal Phase 3 Trial Results for this compound/Tezacaftor/Ivacaftor (ETI)
(Data from trials in patients ≥12 years with at least one F508del mutation)
| Endpoint | F/MF Population (vs. Placebo) | F/F Population (vs. Tez/Iva) |
| Mean Absolute Change in ppFEV₁ | +14.3 percentage points | +10.0 percentage points |
| Mean Absolute Change in Sweat Chloride | -41.8 mmol/L | -45.1 mmol/L |
| Reference | F/MF: 4-week trial; F/F: 24-week trial |
ppFEV₁: percent predicted forced expiratory volume in one second; F/MF: one F508del mutation and one minimal function mutation; F/F: two F508del mutations.
Table 2: Head-to-Head Phase 3 Results: Vanzacaftor Triple vs. ETI (SKYLINE 102 & 103 Trials)
(Data from a 24-week active-controlled study in patients ≥12 years)
| Endpoint | Vanzacaftor Triple | This compound Triple (Trikafta®) | Statistical Outcome |
| Absolute Change in ppFEV₁ from baseline | +0.2 | -1.1 | Non-inferior |
| Absolute Change in Sweat Chloride from baseline | -14.6 mmol/L | -9.6 mmol/L | Superior (p<0.0001) |
| % Patients with SwCl <60 mmol/L | 86% | 77% | Superior (p<0.0001) |
| % Patients with SwCl <30 mmol/L (Carrier Level) | 31% | 23% | Superior (p<0.0001) |
| Reference |
Analysis: The Vanzacaftor triple combination demonstrated non-inferiority in lung function (the primary endpoint) but statistical superiority in reducing sweat chloride concentration, a direct biomarker of CFTR function. A significantly higher proportion of patients treated with the Vanza triple achieved sweat chloride levels below the diagnostic threshold for CF (60 mmol/L) and even reached carrier levels (<30 mmol/L), suggesting a more profound restoration of CFTR activity compared to ETI.
Table 3: Phase 2 Results for Other Next-Generation Candidates
Disclaimer: These results are from separate Phase 2 trials and are not from direct head-to-head comparisons with ETI.
| Combination Therapy | Patient Population | Mean Absolute Change in ppFEV₁ | Mean Absolute Change in Sweat Chloride | Reference |
| Galicaftor (ABBV-2222) + Navocaftor (ABBV-3067) | F/F | Efficacy demonstrated, comparable to approved dual modulators | Efficacy demonstrated, comparable to approved dual modulators | [10] |
| Dirocaftor + Posenacaftor + Nesolicaftor | F/F | +8 percentage points (vs. placebo) | -29 mmol/L (vs. placebo) | [13] |
Analysis: While not direct comparisons, the Phase 2 data for these investigational combinations demonstrated clinically meaningful improvements in lung function and sweat chloride, providing proof-of-concept for their novel mechanisms.[10][13] The Sionna/AbbVie assets showed efficacy comparable to existing dual modulators, setting the stage for future trials where they will be combined with Sionna's novel NBD1 stabilizers.[10][12]
Key Experimental Methodologies for Efficacy Assessment
Evaluating the efficacy of CFTR modulators relies on a suite of well-established in-vitro and in-vivo assays. Understanding these protocols is crucial for interpreting preclinical and clinical data.
The Ussing Chamber Assay: The In-Vitro Gold Standard
The Ussing chamber is the benchmark tool for quantifying ion transport across an epithelial monolayer.[16][17] It allows researchers to isolate epithelial function and directly measure CFTR-mediated chloride currents, providing a reliable predictor of in-vivo benefit.[16][17]
Experimental Rationale: The protocol is designed to sequentially inhibit and stimulate various ion channels to isolate the current generated specifically by CFTR. Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer, which is then mounted in the Ussing chamber.[18][19]
Sources
- 1. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trikaftahcp.com [trikaftahcp.com]
- 5. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 8. cff.org [cff.org]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. Sionna Therapeutics Expands Pipeline with Multiple Clinical Stage Cystic Fibrosis Compounds Through a License Agreement with AbbVie [prnewswire.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. AbbVie Sells Cystic Fibrosis Drugs to Sionna Therapeutics [synapse.patsnap.com]
- 13. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]
- 14. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 15. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 16. mdpi.com [mdpi.com]
- 17. physiologicinstruments.com [physiologicinstruments.com]
- 18. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro Elexacaftor Efficacy in Advanced Ex Vivo Models
A Senior Application Scientist's Guide to Correlating Preclinical Findings with Clinical Outcomes in Cystic Fibrosis Drug Development
Introduction: The Dawn of a New Era in Cystic Fibrosis Treatment
Cystic Fibrosis (CF), an autosomal recessive disorder, is caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein—an ion channel crucial for regulating chloride and bicarbonate transport across epithelial surfaces. The groundbreaking development of CFTR modulators has revolutionized CF treatment. Among these, the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (ETI) has demonstrated remarkable clinical efficacy in patients with at least one F508del mutation, the most common CF-causing mutation.[1] this compound and Tezacaftor act as correctors, aiding the proper folding and trafficking of the CFTR protein to the cell surface, while Ivacaftor is a potentiator that enhances the channel's opening probability.[2]
This guide provides an in-depth comparison of the methodologies used to validate the efficacy of this compound, transitioning from traditional in vitro assays to more clinically relevant ex vivo models. We will explore the scientific rationale behind these experimental choices, present detailed protocols, and compare the data generated from each system, offering a comprehensive perspective for researchers and drug development professionals in the field.
From Benchtop to Bedside: A Multi-Model Approach to Efficacy Validation
The journey of a CFTR modulator from a laboratory compound to a life-changing therapeutic involves rigorous testing across a spectrum of preclinical models. Each model system offers unique advantages and limitations, and understanding their interplay is critical for predicting clinical success.
Part 1: Foundational In Vitro Assays
Initial screening and characterization of CFTR modulators are typically performed in immortalized cell lines genetically engineered to express mutant CFTR. These systems offer high-throughput capabilities and a controlled environment to dissect the molecular mechanism of drug action.
A widely used in vitro model is the Fischer Rat Thyroid (FRT) epithelial cell line stably transfected with the F508del-CFTR gene. These cells are polarized on permeable supports to form a monolayer, mimicking an epithelial barrier. The gold-standard technique to measure CFTR function in this setup is the Ussing chamber assay .[3] This electrophysiological technique directly quantifies ion transport across the epithelial monolayer.
Experimental Protocol: Ussing Chamber Assay in FRT-F508del Cells
-
Cell Culture: FRT cells expressing F508del-CFTR are seeded on permeable filter supports and cultured for 5-7 days to form a confluent and polarized monolayer.
-
Modulator Treatment: The cell monolayers are incubated with this compound/Tezacaftor for 24-48 hours to allow for correction of the F508del-CFTR protein.
-
Ussing Chamber Setup: The filter supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both chambers are filled with physiological saline solution and maintained at 37°C.
-
Electrophysiological Measurements: A voltage clamp is applied across the monolayer to measure the short-circuit current (Isc), a direct measure of net ion transport.
-
CFTR Activation:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin, an adenylyl cyclase activator, is then added to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.
-
Ivacaftor is added to potentiate the activity of the corrected CFTR channels.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed mediated by CFTR.
-
-
Data Analysis: The change in Isc upon stimulation with forskolin and ivacaftor, which is subsequently inhibited by a CFTR inhibitor, represents the this compound-rescued CFTR function.
The Ussing chamber assay provides a quantitative measure of CFTR-mediated chloride secretion, allowing for the direct assessment of a modulator's efficacy in restoring ion channel function. This in vitro system has been instrumental in the initial development and characterization of numerous CFTR modulators, including this compound.[3]
Diagram: In Vitro Ussing Chamber Workflow
Caption: Mechanism of CFTR activation by modulators and cellular signaling.
Conclusion: A Synergistic Approach to Drug Development
The validation of this compound's efficacy exemplifies the power of a multi-faceted approach that integrates in vitro and ex vivo models. While high-throughput in vitro assays are essential for initial discovery and mechanistic studies, patient-derived ex vivo models like intestinal organoids and nasal epithelial cultures are indispensable for predicting clinical response and advancing personalized medicine. The strong correlation between data from these advanced preclinical models and the profound clinical benefits observed with this compound underscores their critical role in the successful development of transformative therapies for Cystic Fibrosis.
References
-
Amato, F., et al. (2021). Ex vivo model predicted in vivo efficacy of CFTR modulator therapy in a child with rare genotype. Molecular Genetics & Genomic Medicine, 9(5), e1656. [Link]
-
Nichols, D. P., et al. (2021). Clinical Effectiveness of this compound/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial. American Journal of Respiratory and Critical Care Medicine, 205(5), 555-563. [Link]
-
Brewington, J. J., et al. (2021). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. Journal of Personalized Medicine, 11(9), 878. [Link]
-
Sionna Therapeutics, Inc. (2026). Sionna Therapeutics, Inc. (SION) Presents at 44th Annual J.P. Morgan Healthcare Conference Transcript. Seeking Alpha. [Link]
-
Graeber, S. Y., et al. (2022). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal of Respiratory and Critical Care Medicine, 205(5), 540-549. [Link]
-
Fernandes, R. M. P., et al. (2023). Is there a role for sweat chloride levels as a marker of clinical response to this compound/Tezacaftor/Ivacaftor in Cystic Fibrosis patients? ERJ Open Research, 9(3), 00670-2022. [Link]
-
de la Fuente, I., et al. (2023). Clinical and functional efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis carrying the N1303K mutation. Journal of Cystic Fibrosis, 22(4), 659-666. [Link]
-
Vonk, A. M., et al. (2023). FDA-approved drug screening in patient-derived organoids demonstrates potential of drug repurposing for rare cystic fibrosis genotypes. Journal of Cystic Fibrosis, 22(3), 548-559. [Link]
-
Graeber, S. Y., et al. (2021). Potential of Intestinal Current Measurement for Personalized Treatment of Patients with Cystic Fibrosis. Journal of Personalized Medicine, 11(5), 392. [Link]
-
De Boeck, K., & Zolin, A. (2017). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 18(6), 1187. [Link]
-
Zemanick, E. T., et al. (2023). Phase 3 Open-Label Clinical Trial of this compound/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele. American Journal of Respiratory and Critical Care Medicine, 207(2), 179-188. [Link]
-
Graeber, S. Y., et al. (2022). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal of Respiratory and Critical Care Medicine, 205(5), 540-549. [Link]
-
Gentzsch, M., et al. (2021). Gene expression responses of CF airway epithelial cells exposed to this compound/tezacaftor/ivacaftor suggest benefits beyond improved CFTR channel function. American Journal of Physiology-Lung Cellular and Molecular Physiology, 321(4), L745-L757. [Link]
-
Tsoni, C., et al. (2023). Efficacy and Safety of this compound-Tezacaftor-Ivacaftor in the Treatment of Cystic Fibrosis: A Systematic Review. Journal of Clinical Medicine, 12(6), 2269. [Link]
-
Sondo, E., et al. (2022). The L467F-F508del Complex Allele Hampers Pharmacological Rescue of Mutant CFTR by this compound/Tezacaftor/Ivacaftor in Cystic Fibrosis Patients: The Value of the Ex Vivo Nasal Epithelial Model to Address Non-Responders to CFTR-Modulating Drugs. International Journal of Molecular Sciences, 23(6), 3175. [Link]
-
Barvitenko, N., et al. (2025). Human Induced Lung Organoids: A Promising Tool for Cystic Fibrosis Drug Screening. International Journal of Molecular Sciences, 26(2), 1015. [Link]
-
Ramalho, A. S., & Amaral, M. D. (2021). Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Brewington, J. J., et al. (2020). Primary nasal epithelial cells from patients with cystic fibrosis hold promise for guiding precision medicine and expanding treatment. European Respiratory Review, 29(157), 200109. [Link]
-
Fainardi, V., et al. (2024). This compound/tezacaftor/ivacaftor in people with cystic fibrosis and rare mutations. Journal of Cystic Fibrosis, 23(1), 103-108. [Link]
-
Stahl, M., et al. (2025). Intestinal current measurement detects age-dependent differences in CFTR function in rectal epithelium. Frontiers in Physiology, 16, 1378531. [Link]
-
Zemanick, E. T., et al. (2023). Phase 3 Open-Label Clinical Trial of this compound/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele. American Journal of Respiratory and Critical Care Medicine, 207(2), 179-188. [Link]
-
Li, F. (2017). Is there any evidence of successfully using organoids as working as mini organs for drug testing? I know the thought is there but is anyone using this successfully? The Cell Culture Dish. [Link]
-
Graeber, S. Y., et al. (2022). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal of Respiratory and Critical Care Medicine, 205(5), 540-549. [Link]
-
Yue, M., et al. (2024). Nasal Epithelium Transcriptomics Predict Clinical Response to this compound/Tezacaftor/Ivacaftor. American Journal of Respiratory Cell and Molecular Biology, 70(3), 195-204. [Link]
-
Main, K. M., et al. (2025). Real-life impact of highly effective CFTR modulator therapy in children with cystic fibrosis. Frontiers in Pediatrics, 13, 1445771. [Link]
-
Shmarina, G., et al. (2022). Results of the intestinal current measurements method. Short-circuit current (Isc) in rectal biopsies from patients with CF with genotypes [L467F;F508del]/class I and [L467F;F508del]/[L467F;F508del]. ResearchGate. [Link]
-
Brewington, J. J., et al. (2021). Nasal Epithelial Cell-Based Models for Individualized Study in Cystic Fibrosis. Journal of Personalized Medicine, 11(5), 329. [Link]
-
Sondo, E., et al. (2022). The L467F-F508del Complex Allele Hampers Pharmacological Rescue of Mutant CFTR by this compound/Tezacaftor/Ivacaftor in Cystic Fibrosis Patients: The Value of the Ex Vivo Nasal Epithelial Model to Address Non-Responders to CFTR-Modulating Drugs. International Journal of Molecular Sciences, 23(6), 3175. [Link]
-
de Winter-de Groot, K. M., & Berkers, G. (2018). Intestinal organoids to model cystic fibrosis. European Respiratory Review, 27(148), 180021. [Link]
-
Barvitenko, N., et al. (2025). Human Induced Lung Organoids: A Promising Tool for Cystic Fibrosis Drug Screening. International Journal of Molecular Sciences, 26(2), 1015. [Link]
Sources
A Senior Application Scientist's Guide to Correlating Elexacaftor's In Vitro Potency with Transformative Clinical Outcomes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of F508del-CFTR and the Dawn of Triple-Combination Modulators
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an epithelial anion channel critical for maintaining ion and fluid homeostasis.[1][2] The most prevalent mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and thus fails to reach the cell surface, leading to a severe loss of function.[3][4] The advent of CFTR modulators—small molecules designed to rescue this defective protein—has revolutionized CF care.[1][2]
The triple-combination therapy of elexacaftor (ELX), tezacaftor (TEZ), and ivacaftor (IVA) represents a paradigm shift, particularly for patients with at least one F508del allele.[2][5] This guide provides an in-depth analysis of how the preclinical, in vitro potency of this compound, the cornerstone of this regimen, translates to the unprecedented clinical efficacy observed in pivotal trials. We will dissect the experimental methodologies used to quantify its activity, present the clinical data, and establish the critical correlation that bridges the gap from bench to bedside.
Part 1: The Synergistic Mechanism of this compound, Tezacaftor, and Ivacaftor
Understanding the correlation between in vitro and in vivo data begins with the mechanism of action. The F508del-CFTR protein suffers from two primary defects: a processing/trafficking defect and a gating defect (impaired channel opening). The triple-combination therapy addresses both through a synergistic interaction:
-
Correctors (this compound & Tezacaftor): These molecules facilitate the proper folding and processing of the F508del-CFTR protein within the cell.[6][7][8] They act at different sites on the CFTR protein to synergistically increase the quantity of mature, functional protein that is trafficked to the cell surface.[7][8][9]
-
Potentiator (Ivacaftor): Once the corrected CFTR protein is at the cell surface, ivacaftor acts as a potentiator, binding to the channel and increasing its open probability, thereby augmenting the flow of chloride ions.[6][7][8]
Interestingly, this compound itself has been shown to possess co-potentiator activity in addition to its primary corrector function, further enhancing the channel's activity in synergy with ivacaftor.[10][11][12] This multi-faceted mechanism is crucial to achieving a level of CFTR function that results in profound clinical benefit.
Caption: Mechanism of the ELX/TEZ/IVA triple combination therapy.
Part 2: Quantifying In Vitro Potency — The Forskolin-Induced Swelling (FIS) Assay
To predict clinical success, robust in vitro models that recapitulate the patient's epithelium are essential. Patient-derived intestinal organoids have emerged as a gold-standard model for this purpose.[13][14][15] The Forskolin-Induced Swelling (FIS) assay is a functional readout that quantifies CFTR activity in these organoids.[15][16]
Causality of Experimental Design: The FIS assay is chosen for its high physiological relevance.[16] Organoids are 3D structures that maintain the genotype and phenotype of the patient's intestinal tissue.[16] Forskolin activates CFTR by increasing intracellular cAMP levels, leading to chloride and fluid secretion into the organoid lumen.[13][16] The resulting swelling is directly proportional to CFTR function and can be precisely measured via microscopy, providing a quantitative measure of a modulator's efficacy.[15] This assay has been shown to correlate well with clinical outcomes, making it a powerful predictive tool.[13][17][18]
Detailed Protocol: Forskolin-Induced Swelling (FIS) Assay
This protocol outlines the key steps for assessing the efficacy of the this compound/tezacaftor/ivacaftor (ETI) combination in vitro.
-
Organoid Culture & Plating:
-
Culture patient-derived intestinal organoids in a basement membrane matrix until they are mature with multiple buds.[14]
-
Dissociate organoids and seed 30-80 organoids per well into a 96-well plate.
-
-
Corrector Incubation (Pre-treatment):
-
Add medium containing the correctors this compound and tezacaftor to the organoid wells.
-
Incubate for 18-24 hours. This duration is critical to allow the correctors sufficient time to rescue the F508del-CFTR protein from degradation and facilitate its trafficking to the cell membrane.[13]
-
-
Assay Initiation & Imaging:
-
Stain organoids with a live-cell dye (e.g., Calcein Green).[13]
-
Replace the medium with a buffer containing the potentiator ivacaftor and the CFTR activator forskolin.[13][16] Ivacaftor is added acutely with forskolin to ensure its presence at the moment of channel activation.
-
Immediately begin time-lapse confocal microscopy, capturing images every 10-15 minutes for at least 60 minutes at 37°C.[13][14]
-
-
Data Analysis:
-
Image analysis software is used to measure the total fluorescent surface area of the organoids at each time point.[14]
-
The swelling is quantified by normalizing the area at each time point to the area at t=0.
-
The Area Under the Curve (AUC) is calculated from the swelling curve, providing a single, robust value representing total CFTR function.[15]
-
Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.
Part 3: Pivotal Clinical Trial Outcomes
The clinical efficacy of the this compound/tezacaftor/ivacaftor (ETI) regimen was established in a series of phase 3 trials, most notably the AURORA program studies.[19][20][21] These trials evaluated the triple combination in patients aged 12 and older with at least one F508del mutation.
-
F/MF Study (NCT03525444): This trial enrolled patients with one F508del mutation and one minimal function (MF) mutation, a group for whom prior modulators were ineffective.[22][23][24]
-
F/F Study (NCT03525548): This trial enrolled patients homozygous for the F508del mutation (F/F) and compared the triple combination against the dual-combination of tezacaftor/ivacaftor.[25][26]
The results were transformative, demonstrating statistically significant and clinically meaningful improvements across key endpoints.
Table 1: Summary of Key Clinical Outcomes for ETI Therapy
| Endpoint | Patient Population | Treatment Group | Placebo/Control Group | Mean Treatment Difference | p-value | Source |
| Absolute change in ppFEV₁ | F/MF (24 weeks) | +14.3 points | - | +14.3 points | <0.001 | [22] |
| Absolute change in ppFEV₁ | F/F (4 weeks) | +10.0 points | (vs. TEZ/IVA) | +10.0 points | <0.0001 | [26] |
| Absolute change in Sweat Chloride (mmol/L) | F/MF (24 weeks) | -41.8 mmol/L | - | -41.8 mmol/L | <0.001 | [22] |
| Absolute change in Sweat Chloride (mmol/L) | F/F (4 weeks) | -55.1 mmol/L | -10.0 mmol/L (vs. TEZ/IVA) | -45.1 mmol/L | <0.0001 | [26] |
| Absolute change in CFQ-R Respiratory Domain Score | F/MF (24 weeks) | +20.2 points | - | +20.2 points | <0.001 | [22] |
| Absolute change in CFQ-R Respiratory Domain Score | F/F (4 weeks) | +20.9 points | +3.5 points (vs. TEZ/IVA) | +17.4 points | <0.0001 | [26] |
| Annualized Rate of Pulmonary Exacerbations | F/MF (24 weeks) | 0.37 | 1.04 | 63% reduction | <0.001 | [22] |
ppFEV₁: percent predicted forced expiratory volume in 1 second; CFQ-R: Cystic Fibrosis Questionnaire-Revised. Higher scores indicate improvement.
Part 4: The Correlation — Linking In Vitro Rescue to Clinical Transformation
The profound clinical success of ETI was predicted by the robust restoration of CFTR function in preclinical assays. The Ussing chamber assay, another gold-standard technique, and the FIS assay both demonstrated that the triple combination could restore chloride transport in human bronchial epithelial cells and intestinal organoids to levels approaching 50% of normal, a significant leap from previous modulators.[27][28]
The Predictive Power of a Functional Threshold:
The correlation is not merely qualitative; it is quantitative. Studies have established a strong relationship between the level of CFTR function restored in vitro and the degree of clinical improvement, particularly the reduction in sweat chloride concentration.[18][28][29]
-
In Vitro Efficacy Predicts Sweat Chloride Reduction: The substantial increase in CFTR-mediated chloride transport measured in organoids and epithelial cell cultures directly mirrors the dramatic reduction in sweat chloride seen in patients.[5][18] Sweat chloride is a direct biomarker of systemic CFTR function, and its near-normalization in many patients on ETI is a testament to the high level of protein rescue achieved.[5]
-
Surpassing the Clinical Benefit Threshold: It is widely accepted that restoring CFTR function to >10% of wild-type levels can lead to meaningful clinical benefit.[30] The ETI combination, by restoring function to levels of 40-50% of normal in F508del patients, far surpasses this threshold.[27] This explains the unprecedented improvements in lung function (ppFEV₁), which is a downstream consequence of improved mucociliary clearance, and in patient-reported quality of life.[22][26][27]
-
Consistency Across Genotypes: The in vitro models correctly predicted that the addition of this compound would provide substantial benefit to both F/MF and F/F patient populations.[31][32] The FIS assay, in particular, is now being used to identify individuals with rare CFTR mutations who might benefit from ETI, further solidifying its role as a predictive tool for personalized medicine.[32][33]
References
- Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). Vertex Pharmaceuticals.
-
Dekkers, J. F., et al. (2017). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments, (120), 55331. [Link]
-
Laselva, O., et al. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. Journal of Pediatric Pharmacology and Therapeutics, 25(3), 190–195. [Link]
-
Chen, L., et al. (2022). Efficacy and safety profile of this compound-tezacaftor-ivacaftor triple therapy on cystic fibrosis: a systematic review and single arm meta-analysis. Frontiers in Pharmacology, 13, 1033870. [Link]
-
Downey, D. G., et al. (2019). Impact of this compound/tezacaftor/ivacaftor triple combination therapy on health-related quality of life in people with cystic fibrosis homozygous for F508del (F/F): results from a Phase 3 clinical study. Thorax, 74(Suppl 2), A239. [Link]
-
This compound/tezacaftor/ivacaftor - Wikipedia. [Link]
-
Vonk, A. M., et al. (2016). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments, (120). [Link]
-
Middleton, P. G., et al. (2019). This compound–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. New England Journal of Medicine, 381(19), 1809–1819. [Link]
-
Taylor-Cousar, J. L., et al. (2019). Impact of this compound/tezacaftor/ivacaftor triple combination therapy on health-related quality of life in people with cystic fibrosis heterozygous for F508del and a minimal function mutation (F/MF): results from a Phase 3 clinical study. Thorax, 74(Suppl 2), A239. [Link]
-
Heijerman, H. G. M., et al. (2019). Efficacy and safety of the this compound plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial. The Lancet, 394(10212), 1940–1948. [Link]
-
Forskolin-induced Swelling (FIS) Assay - HUB Organoids. [Link]
-
Graeber, S. Y., et al. (2022). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal of Respiratory and Critical Care Medicine, 205(5), 540–549. [Link]
-
de Winter-de Groot, K. M., et al. (2022). Forskolin-induced organoid swelling is associated with long-term cystic fibrosis disease progression. European Respiratory Journal, 60(4), 2102877. [Link]
-
Middleton, P.G., et al. (2019). This compound–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. New England Journal of Medicine, 381(19), 1809-19. [Link]
-
Amaral, M. D., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. Molecules, 29(4), 800. [Link]
-
Zhang, Y., et al. (2024). This compound-tezacaftor-ivacaftor for cystic fibrosis with Phe508del mutation: Evidence from randomized controlled trials. Medicine, 103(3), e36936. [Link]
-
Amaral, M. D., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. Molecules, 29(4), 800. [Link]
-
Bruder Stapleton, F. (2019). This compound Added to Current Therapies Provides Benefit for Most Patients with Cystic Fibrosis. NEJM Journal Watch. [Link]
-
Terlizzi, V., et al. (2021). Effectiveness of this compound/Tezacaftor/Ivacaftor Therapy in Three Subjects with the Cystic Fibrosis Genotype Phe508del/Unknown and Advanced Lung Disease. Journal of Clinical Medicine, 10(15), 3358. [Link]
-
Heijerman, H. G. M., et al. (2019). Efficacy and safety of the this compound plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial. The Lancet, 394(10212), 1940-1948. [Link]
-
Sutharsan, S., et al. (2022). Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele. European Respiratory Journal, 61(1), 2102722. [Link]
-
De Boeck, K., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1395. [Link]
-
Pereira, M. P. R., et al. (2022). Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis. Journal of Personalized Medicine, 12(11), 1845. [Link]
-
Nasal Epithelial Assays Predict Cystic Fibrosis Clinical Outcomes. (2025). EMJ Respiratory, 13(Suppl 3). [Link]
-
Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. Journal of Cystic Fibrosis, 20(1), 895-898. [Link]
-
Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. Journal of Cystic Fibrosis, 20(5), 895–898. [Link]
-
Pereira, M. P. R., et al. (2022). Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis. Journal of Personalized Medicine, 12(11), 1845. [Link]
-
Ramalho, M. P., et al. (2021). Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis. Frontiers in Pharmacology, 12, 792791. [Link]
-
Kroes, S., et al. (2024). This compound/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls. Journal of Cystic Fibrosis. [Link]
-
AURORA Clinical Program Shows VX-445 Triple Combo's Positive Effects. (2019). Cystic Fibrosis News Today. [Link]
-
VX17-445-102 Efficacy and Safety of VX-445/TEZ/IVA in CF Het-min. (2019). Cystic Fibrosis Trust. [Link]
-
CFTR Assays. Cystic Fibrosis Foundation. [Link]
-
Schultz, M. J., et al. (2022). Epithelial responses to CFTR modulators are improved by inflammatory cytokines and impaired by antiinflammatory drugs. JCI Insight, 7(22), e161836. [Link]
-
De Boeck, K., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1395. [Link]
-
Evaluation of CFTR function recovery induced by modulators in Ussing Chamber recordings. (2023). ResearchGate. [Link]
-
Goralski, J. L., et al. (2023). Phase 3 Open-Label Clinical Trial of this compound/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele. American Journal of Respiratory and Critical Care Medicine, 208(1), 59–67. [Link]
-
AURORA: A PHASE 3 VX-445 TRIPLE COMBINATION REGIMEN CYSTIC FIBROSIS CLINICAL TRIAL PROGRAM. (2018). Business Wire. [Link]
-
Matthes, E., et al. (2021). This compound is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment. Scientific Reports, 11(1), 19875. [Link]
-
Kroes, S., et al. (2024). This compound/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls. Utrecht University. [Link]
-
A Phase 3 Study of VX-445 Combination Therapy in Subjects With Cystic Fibrosis Heterozygous for the F508del Mutation and a Minimal Function Mutation (F/MF). ClinicalTrials.gov. [Link]
-
Zhang, Y., et al. (2024). This compound-tezacaftor-ivacaftor for cystic fibrosis with Phe508del mutation: Evidence from randomized controlled trials. Medicine, 103(3), e36936. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of this compound/Tezacaftor/Ivacaftor Therapy in Three Subjects with the Cystic Fibrosis Genotype Phe508del/Unknown and Advanced Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Efficacy and safety profile of this compound-tezacaftor-ivacaftor triple therapy on cystic fibrosis: a systematic review and single arm meta-analysis [frontiersin.org]
- 6. trikaftahcp.com [trikaftahcp.com]
- 7. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 9. Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound co-potentiates the activity of F508del and gating mutants of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 15. huborganoids.nl [huborganoids.nl]
- 16. stemcell.com [stemcell.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinician.nejm.org [clinician.nejm.org]
- 20. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 21. mms.businesswire.com [mms.businesswire.com]
- 22. This compound-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. irishthoracicsociety.com [irishthoracicsociety.com]
- 24. cysticfibrosis.org.uk [cysticfibrosis.org.uk]
- 25. thorax.bmj.com [thorax.bmj.com]
- 26. Efficacy and safety of the this compound plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. atsjournals.org [atsjournals.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. emjreviews.com [emjreviews.com]
- 31. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ClinPGx [clinpgx.org]
- 33. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
A Comparative Guide to Elexacaftor/Tezacaftor/Ivacaftor Combination Therapy for Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Revolutionizing the Treatment of Cystic Fibrosis
Cystic Fibrosis (CF) is a monogenic, life-shortening disease caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes for the CFTR protein, an anion channel responsible for regulating ion and fluid transport across epithelial surfaces.[1][3] Mutations in the CFTR gene lead to the production of a dysfunctional or absent CFTR protein, resulting in thick, sticky mucus in organs like the lungs and pancreas, causing progressive organ damage and severe morbidity.[1]
The most prevalent mutation, occurring in approximately 90% of the CF population, is the deletion of phenylalanine at position 508 (F508del).[4] This Class II mutation leads to misfolding of the CFTR protein, which is subsequently recognized by the cell's quality control machinery and targeted for premature degradation.[1][4][5] Consequently, very little to no CFTR protein reaches the cell surface to perform its function.[4]
The advent of CFTR modulators—small molecules that target the underlying protein defect—has transformed CF care.[3][6] The triple-combination therapy of Elexacaftor (ELX), Tezacaftor (TEZ), and Ivacaftor (IVA), marketed as Trikafta®, represents a significant breakthrough, offering a highly effective treatment for a large majority of individuals with CF, particularly those with at least one F508del mutation.[7][8] This guide provides an in-depth comparative analysis of the components of this therapy, detailing their synergistic mechanisms, clinical performance, and the experimental methodologies used for their evaluation.
Part 1: A Synergistic Mechanism of Action
The remarkable efficacy of the ELX/TEZ/IVA combination lies in the complementary actions of its three components, which address distinct defects of the F508del-CFTR protein. Two components, this compound and Tezacaftor, are classified as "correctors," while Ivacaftor is a "potentiator."
-
Tezacaftor (TEZ / VX-661): The Foundational Corrector Tezacaftor is a first-generation corrector that aids in the proper folding and processing of the F508del-CFTR protein within the endoplasmic reticulum.[7] By facilitating its conformational stability, TEZ helps a portion of the mutated protein evade premature degradation and traffic to the cell surface.[7]
-
This compound (ELX / VX-445): The Next-Generation Corrector this compound is a next-generation corrector that binds to a different site on the CFTR protein than Tezacaftor.[7][9] This distinct binding mechanism provides an additional, complementary correction to the protein's folding, further increasing the quantity of F508del-CFTR that can successfully traffic to the plasma membrane.[7][10] The combined action of ELX and TEZ is synergistic, leading to a greater density of CFTR channels on the cell surface than either corrector could achieve alone.[10]
-
Ivacaftor (IVA / VX-770): The Potentiator Even when F508del-CFTR reaches the cell surface, it exhibits a severe gating defect, meaning the channel remains mostly closed.[4] Ivacaftor is a potentiator that binds directly to the CFTR protein at the cell surface and increases the channel's open probability (gating).[5][7][10] This action allows for a significant increase in the flow of chloride ions through the channel, restoring a key function that is lost in CF.[7]
The combined effect of this compound, Tezacaftor, and Ivacaftor results in both an increased quantity and enhanced function of the CFTR protein at the cell surface, leading to a substantial restoration of chloride transport.[10]
Part 2: Comparative Clinical Performance
The superiority of the triple-combination therapy has been rigorously demonstrated in pivotal Phase 3 clinical trials. The data clearly show that ELX/TEZ/IVA provides substantial benefits over placebo and dual-combination therapies like Tezacaftor/Ivacaftor.
Key Performance Metrics from Pivotal Trials
The following table summarizes key results from two landmark studies: one involving patients heterozygous for the F508del mutation with a minimal function mutation (F/MF) and another with patients homozygous for the F508del mutation (F/F).
| Endpoint | F/MF Population (24-Week Study vs. Placebo)[11][12] | F/F Population (4-Week Study vs. TEZ/IVA)[11][13] |
| Mean Change in ppFEV₁ | +14.3 percentage points | +10.0 percentage points |
| Mean Change in Sweat Chloride | -41.8 mmol/L | -45.1 mmol/L |
| Mean Change in CFQ-R Respiratory Domain Score | +20.2 points | +17.4 points |
| Pulmonary Exacerbations | 63% lower rate vs. placebo | Not a primary endpoint in this short-term study |
-
ppFEV₁ (Percent Predicted Forced Expiratory Volume in 1 second): A primary measure of lung function. The substantial increases demonstrate a significant improvement in respiratory capacity.[14]
-
Sweat Chloride Concentration: A direct biomarker of CFTR function. Reductions of this magnitude bring many patients' levels below the diagnostic threshold for CF.
-
CFQ-R (Cystic Fibrosis Questionnaire-Revised) Respiratory Domain: A patient-reported outcome measuring quality of life related to respiratory symptoms. The marked improvements reflect a significant reduction in the daily burden of the disease.[13][15]
These results, from studies published in The New England Journal of Medicine and The Lancet, established ELX/TEZ/IVA as a transformative therapy.[11] Long-term extension studies have further confirmed that these benefits are durable, with sustained improvements in lung function and nutritional status over 144 weeks.[16]
Part 3: Experimental Validation & Methodologies
The development and validation of CFTR modulators rely on a suite of sophisticated in vitro and ex vivo assays. These experimental systems are crucial for characterizing compound efficacy, understanding mechanisms, and predicting clinical response.
Workflow 1: Assessing CFTR Protein Correction via Western Blot
Western blot analysis is a fundamental technique used to quantify the effects of corrector compounds on CFTR protein processing and maturation.[17] The CFTR protein exists in two main forms detectable by this method: a core-glycosylated, immature form (Band B, ~150 kDa) resident in the endoplasmic reticulum, and a complex-glycosylated, mature form (Band C, ~170 kDa) that has trafficked to the cell surface.[17][18] In cells expressing F508del-CFTR, Band C is markedly reduced or absent.[17] Effective correctors like this compound and Tezacaftor increase the intensity of Band C, providing direct evidence of improved protein trafficking.
Detailed Protocol: Western Blot for CFTR Maturation
-
Cell Culture and Treatment: Plate human bronchial epithelial cells (or a suitable cell line like CFBE41o-) expressing F508del-CFTR. Treat cells with the vehicle control, TEZ alone, ELX alone, and the ELX/TEZ combination for 24-48 hours.
-
Lysis and Homogenization: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature 30-50 µg of protein from each sample and load onto a 6-8% Tris-Glycine SDS-PAGE gel. Run the gel until adequate separation of high molecular weight proteins is achieved.
-
Membrane Transfer: Transfer proteins to a PVDF membrane. Rationale: PVDF membranes offer good protein binding capacity and mechanical strength, which is ideal for large proteins like CFTR.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST). Rationale: Blocking prevents non-specific binding of antibodies to the membrane, reducing background noise.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to CFTR (e.g., clone M3A7 or 596).[19][20]
-
Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Use densitometry software to measure the intensity of Band B and Band C. An increase in the Band C / Band B ratio indicates successful correction of the F508del-CFTR trafficking defect.
Workflow 2: Assessing CFTR Function via Ussing Chamber Electrophysiology
The Ussing chamber is the gold-standard assay for measuring ion transport across an epithelial monolayer.[21][22] It is used to quantify the function of CFTR channels that have reached the cell surface. This technique allows researchers to measure the short-circuit current (Isc), a direct measure of net ion movement, in response to pharmacological activators and inhibitors of CFTR.
Detailed Protocol: Ussing Chamber Assay for CFTR Function
-
Cell Culture: Grow primary human nasal or bronchial epithelial cells from CF patients on permeable supports (e.g., Transwells®) until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat with correctors (ELX/TEZ) for at least 24 hours prior to the assay.
-
Chamber Setup: Mount the permeable support containing the cell monolayer into an Ussing chamber system, separating the apical and basolateral compartments.[23] Fill both compartments with pre-warmed and aerated Ringer's solution. Maintain temperature at 37°C.
-
Voltage Clamp: Clamp the transepithelial voltage to 0 mV. The current required to maintain this clamp is the short-circuit current (Isc).
-
Pharmacological Additions (Sequential):
-
Amiloride (Apical): Add to block the epithelial sodium channel (ENaC), which is often hyperactive in CF epithelia. This isolates the current to primarily anion transport.[23]
-
Forskolin/IBMX (Apical & Basolateral): Add this adenylyl cyclase activator/phosphodiesterase inhibitor cocktail to increase intracellular cAMP levels, which activates CFTR. A sharp increase in Isc indicates functional CFTR channels.[23]
-
Ivacaftor (Apical): Add the potentiator to maximally open the corrected CFTR channels. A further increase in Isc demonstrates the potentiator's effect.
-
CFTRinh-172 (Apical): Add a specific CFTR inhibitor to confirm that the observed current is indeed CFTR-mediated. The Isc should return to near baseline.
-
-
Data Analysis: Quantify the change in Isc (ΔIsc) in response to each compound. A significantly higher Forskolin- and Ivacaftor-stimulated ΔIsc in ELX/TEZ/IVA-treated cells compared to controls demonstrates a successful restoration of CFTR function.
Conclusion
The triple-combination of this compound, Tezacaftor, and Ivacaftor represents a paradigm shift in the management of Cystic Fibrosis for individuals with at least one F508del mutation. By employing a synergistic, multi-pronged approach—using two distinct correctors to maximize protein trafficking and a potentiator to ensure channel function—this therapy addresses the core molecular defect with unprecedented efficacy. The robust clinical trial data, showing dramatic and sustained improvements in lung function, CFTR function biomarkers, and quality of life, underscore its transformative impact. The experimental methodologies detailed herein, from Western blotting to Ussing chamber analysis, are the foundational tools that enabled the discovery, characterization, and validation of this life-changing therapeutic combination.
References
- Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). Vertex Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4TF7wh0lYeXpP13MKn45y94DfomilYocAtodbgiU-fpPmaxOD_RVn6l_xdbuEp1UhnVba_A16_zqZgxC9Hzaxtv8ut5sb0RtUIoA9zp2wlGDTMGg0hy80tOpqwXxsyT23kh27E975wYEK]
- This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzUb8-pKmybT25f4Ga1Wqw3GhQ0ZAoovNcMXHeNkegSRLMHwfZuWE84VYq0pj5S_IjikBbjEar0pKMxhGQdCdOSDr7XOIvqPdrmo6T2vdSRX95kS5qy-LRx9SDNlInXFMUBrpsyOmI2cKj1gk=]
- This compound/tezacaftor/ivacaftor. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd_BPtvcA6KwCND8Inqe5AC4HeVOOzKfx5-VKO3ktBGSIwHO7Dcv71Q9j0UPpcQOFq0dK4CuAkobPw-2MZfyCbKTcEBGEBM7-aoZmgmZZSRHlLkCSmO5NsgeSfNGBRP9XAsxIqBtsLhbHwy_I_m7X_kJhypXeOMXra]
- CFTR Assays. Cystic Fibrosis Foundation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJPe3cZUM8rpHPFyPMxNp3-OJ_qRjEOsi1bpeDQyv9tYQUgR0IvdO9t_0FcFaGrEuvMoSBCo1hlwLGtbup47iRAEkw12wFFzljwZizWkTpKnr5oetngw5_ExU=]
- Clinical Effectiveness of this compound/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial. American Journal of Respiratory and Critical Care Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm-vdNz3-euai-_3VmzZ8m7Fk47V7VlnQcl2dRHclNzaHMeR7naDSyQMMGU89gzbX7nUCaAoAstIGTwxWtI1BZsiUUHcjeY-00sdxq7CkwDkfBPVYxc6MBp1VGQfFpg1dP2jbb-rmRRNnvb--bTP5UiF7gFYU=]
- Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6u1tXMl-MPj5LSTIGGaDKVIRCVnOHQ2PyejRqBE0Mn760pRGiiGWXXaqmCUmxs0s1-2BcMqHB2I1NwiI9Iq6wsJzZsv4UBmgLI2cUqW_ap9fpWTxp5RG1Lo2V303a1Dhx4OMho4upwLHAekY=]
- Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELBe1qxUxuuQDz7yFee7XIQg5DVCuqy86ZEfoLnE77RCF40CXiL0Uw9beNQtq0krH8ra8T_zq5puSx2FfxqV5dTiCD9QxHWDozZvfmvF45FqqU3c4YjxdAB3mYt7SE3UjwFg==]
- Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvh3a7bB-t8dJi9tYjdYCrGOosPKzB0cuF7JzlHnK4ORAOV7e0jXJQQLEjSc64RtP5-F9IsQOOE0FcSAm1Mg-BSZ8QyFCR_YscKY1RRBu6i-X_nrBkHXMyfc-AYsBtwkhDbFR7R9axGhjM5is=]
- Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkeF7_vZ4iWiD5FfmSSEq6YfGzFENX_7jh2Yp424qd-CExRifBTNWekQ_jOFhuyyt9J5STLCXENGrqyqlhWU5Fv8z3IcT-bx0FhaFRUq5lQmeKwaMFlY8mWkdWYqXCTsUW]
- CFTR. Johns Hopkins Cystic Fibrosis Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWXk7ipfpujEafuAIORHGgEiPxMz3kbAcxnGDe2Q4p4SnrZbPLBDvXzO1qWGV0froXU_j4ve5pmLnQGblPqoHUDq2hfcqlXVSBFdU9OqOiUyh3oU5UFUDK3EG0CfxQ188=]
- Types of CFTR Mutations. Cystic Fibrosis Foundation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkNv3MH1o6Hibsa1xvOCNk0a42Fbme9fhP9Ee2HTFoaa3C8XY_5pdXkeYGybdJ22NwIAhFucwLL16j8OawnbM8XyKqecjhqlKf5Ki6TbZPkED0eGS6oZ2AVdnBJvLGwahg73zCt48ruoR3zivlLewOPTV8POLyA_GRu90c]
- Summary of F508del Mutation Testing - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi). NCBI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCSEJxlgEFMpsYnAFuFwIzylciySU6QZRHd7qR3EbrMa5dZUy0UFWwJp99lGL131UYebIfIzQownNSZeHm8cOOFSm_b2Vy9FSr-J2uCPuedp9poyysAHy2qP6FFBFn2E6fJ-CoJyQfPg==]
- Cystic fibrosis transmembrane conductance regulator. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiaZK7c1zVvMxlSYcULbv30QeAg31XEZV9FQ_95w86SSWBPsNKV59uGfuNZEh4nVnPCE0VjPf3mdToFAj7S_E7QVV0pS_TyhedgenqrpGFt6OhML3z73nVpU4TQLgcU2Bti1cUjz_AV_ODtIL0Q-bsFKBTx9Vxev8su0vMUKdSaqjUXPzrN5QtKYbhTg==]
- Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6LsNQpT92Bc6ORGdKJ0SmMe34mog2DNrGP7qWiyfIwDRSqcKcaeUJfG7wE18e0hK0uQr_L2V6jCr-eowfyaR6l_9EH_Xs6FM5HztP3dQ-tlphg_BoloptGu3-33RcOCovMlm4]
- Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjihq2DFd30lG-_soJIyAvtpfs6s_ajnbxo0Qx8JYVRsQLfzzF1ZY6pFqzqGI6Bp6pf-hXkTi9dpyEoqXgh12uvMeI2ehLJmt7ZreqX_t1-bsIfBBmAca3WTqqx-WIRal7RmCDxPEL_Doy22M=]
- Phase 3 Open-Label Clinical Trial of this compound/Tezacaftor/Ivacaftor in Children Aged 2-5 Years with Cystic Fibrosis and at Least One F508del Allele. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpLg56j1nM2VBYyMBw-DHJd-dVbB8cmqMMXro16DGP5YzxMTAOpmR9CMpQZYeDY5VocyJ1Nl4MdbmBNBkfoz6DBwViUNYDIxb54YTQrQAysRYM0CKNRUlCv8pjk5PadyBYRSUC]
- Impact of this compound/tezacaftor/ivacaftor triple combination therapy on health-related quality of life in people with cystic fibrosis heterozygous for F508del and a minimal function mutation (F/MF): results from a Phase 3 clinical study. Thorax. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-y2U64B0dTU-LPAMkGqhwmaG5zi_rwrY1aT-RJSoAwc48LYTOQp690RZX6kpnRQdtzVY4IXJXWWsclS3Oxljm2y82ylcwEN--VLo_3e2EKsv4tL047kH8Uz5vgsoqGcXPRWZcRd5jvN7E]
- Phase 3 Results from Two Studies of TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor) Triple Combination Treatment for Cystic Fibrosis Concurrently Published in The New England Journal of Medicine and The Lancet. Vertex Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBZs4bcWwcEWYDce2X8ZU-e45OpN5aNUeQWM0jpL2Xf3Hs7dNnmPNLp4EKNPJlXgru7fGMQzW4bfRIpCWgYgKROWqLeNKs5scK1UD5hcXkbXlBtKTPJt1DlB2wElXVfs0CGDSB702V_qzTua95iA8RwHisH9CkPffSDkb8iCneujBFy9-hQmuphzIVcNoOGCX8s2V6vQoO6CbFlar-]
- Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFopv1F9ryYGI978ut3q_-Ucf2inRbpgvEUctCHm0cUhdEnLrZoXHhPGdwBuv7yECBTmXPuru0AgK2r0H-gjOKO_BpCylkPrAWhD3hPLKU2iC4gNCvscjr_iuHYMR38ooOriYhn]
- This compound–tezacaftor–ivacaftor for cystic fibrosis with Phe508del mutation: Evidence from randomized controlled trials. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4OFEn4EmAnZFfuHCa9GL9gVZyXgnhswTEHwLgSa4aCTFiagydDsRiOjBBWYysQxZQkeNutMux_2ArMmBHCxi_KLkd6boRFzZBwgPaCiHPinrYy6m0cA0UEgF8u4xfnZ1R-53COheDVZcc-pUSQyZPZsvtO0l1R-bB7Jz5ZnMpj_CblV0uQSguuK0IqE_rwCaI4AA9W6Qo_OLQpshd-SX_pxh0n_7DaASnSF95SxVWcpspxhQaG7WGV5ZEAACwQD0WXptRuq7CM_-yik3uE4B-lPKr7l8pEa9UwzhqssxHx8Rr3S_L5A==]
- Trial 1 and Trial 2 | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). Vertex Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIdAhIJ0JWccnhJwEtHGLUTzJ1n2qznoe9DdA4ZIhuFYz242kGgFVGwhZPFkgdYrhahyn7GTh45MLclJho4V-z9c12xM2pQdEUYjQ-23VZIa7qRKgyyXsYXk6VSt257aQN]
- Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvktbZxgDJuY4Z4_owt7dvyyBlfnTCNn0jvJBmUw6F7skfZmbG3gfohAGE-rEU4iE-pAauRpTRS0x70PXXkvF2bvrQjdBgqPxyfFRIp7E1-47kt-0ROzYEERypVZ85QP]
- Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. Physiologic Instruments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLnbjmP9hJBCzTG28DIh1rIolx5XiOJncbhRaciicccy8Jj3ayYUT66KCuRO2KYjWxMfgZLKr_T9GyT2QPOmSkQcBlMfVr5DyllNoXG9cL0dKW2ssMm9pMdHgsX-8nBa-xBquQA-j6QcjxowurI-v5l_dY825QPTp0jIxgBWAJeXszTbh6nEaEk-IZoA==]
- Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation. PNAS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh3TwhR4YpA-W7uqsdYWTYqyBzvazyS0VuuuZXsRQsp_uWRAl0G6TIS-FJm99ehf-wRvzPLLysW29psKBS9WisVaBaOJ-TcGkVF9EJdfYrlSlrJTuRGDhj7ZHitEsns8wdCg1eRGrhXi_DdA==]
- This compound-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta). NCBI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ-Tli8lH0kft2eEfqDbfWfAguIDLJDQgDlHfKMtfoNg2_aJglA7NvOfy0OqYbXHuMai450peHL6KAEuf7UYLQjCAyJIQ8tyE1GGGxADclMSHzlc5OoKvFW8N5ouvc7H6w4mqwH2QKFg==]
- Application Notes: Western Blot Analysis of CFTR Expression Following Nesolicaftor Treatment. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-xgLsgtsw-vu7vwvt32r8DC0Q8tgfB0Mh8RcZ4NlOl-gjXyNUp2W1iQFJbXSBfdioErFYG21dkqSEEhxvu3au1RPEHsBX9MorhsFQ6_FU8htQljwtAoFN26ngNH4SbQhXcjK2BUCnnLcuIh_exYbQgVezhsNwFhRMi5-NfHsSkc-KVsWOH00XH2kciULkbIeC5a_J05EAYpCTsV8vlqTGwhSSuU-LlwvIsPcuFrm7M6yo6uCqMaZK]
- This compound-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta). NCBI - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlKBm83SdbZM2uZDvLDTaRLefe1074a8PkmsjBwftZDont8CuqsHP9AxBOhwRE2TZJj7ZmspKLWbwyULrOXyIOd4s6qSTibaTSpSVN0zlEMUJ4nFlnHq9rueTQM9nLOXuTcZL4NqCENA==]
- Characterization of CFTR protein expression. (A) Western blot of total.... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2o8RD63554qjE4q7VvXacTgCI72dfhFHyLxiYP63cpXBFhZbrGqb1dSpKpIO1BjzwwcFnMW5qJtfeoMKVjL3jkP2nrGdf_HOSqmXjAT0an2Q_7rbvs9Wl7d42AvSUTtDQCQDgwtv1PuD9Nm0DsdIdZaSI4fOZJqy_yaxBX0KrdfAjA2ZrenBOKvrr2R6ulhAjF_RmFArCLgLj8RC4e4-5ZcLREaas6E79Io6this1j8nbzLj-cFW6WXNF00h9oqcCrzzL]
- Studies and Results | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). Vertex Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSLldydgE2Y6PL1hmDpD3lWwlNRKHmLmeKUrGSFY76Nh5-2VS27hXS0VXc6lzi-8W3f-KONhQq48pTaQ7REFFtqSnZjXy-pLo-Y-33xiF5d2krUQmqHX3rumrBMNyK8vgKttWy7A==]
- CFTR antibody. BiCell Scientific®. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4rOVNvnW_8dGW731BZXUYL8rddsvfH3R4uS48qjE9e6ogs5VDQiIsWtQMdV5OJZkEdDWtF-JVwR8B1YGEKf5IFw_oimRqVVUlxFa5RrhEklJzMKrhahePNuXobPp4ytIxVHsv147osN2TMIulVw==]
- Detection of CFTR protein by immunoprecipitation and Western blot.... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG87aUsbwaNrX-ZFQ-GOBO3idH9Jfn7azRTEB4RiutRFWWuTiyXNLD99N_LQlorcHbkGof6xaa9_8twPI0ujWbgkw-4P_vFNjpRZXWjeoVrTTqvqnW1yNlxR-7J31enNoW33SEd_cWxOBRgsYs_Z25xvkywaSVNHAdz4WP9yzcLpD02I69yzA06Y8As2mxYYHQKMYOOdeQMGEeiGsUT8ZxZp9lmQTBy6drCRukMrZQz-2Xqtmk7yaUT4kFkiSZrtw62]
Sources
- 1. Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hopkinscf.org [hopkinscf.org]
- 3. mdpi.com [mdpi.com]
- 4. Summary of F508del Mutation Testing - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. This compound/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 10. trikaftahcp.com [trikaftahcp.com]
- 11. Phase 3 Results from Two Studies of TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor) Triple Combination Treatment for Cystic Fibrosis Concurrently Published in The New England Journal of Medicine and The Lancet | Vertex Pharmaceuticals [investors.vrtx.com]
- 12. trikaftahcp.com [trikaftahcp.com]
- 13. trikafta.com [trikafta.com]
- 14. researchgate.net [researchgate.net]
- 15. thorax.bmj.com [thorax.bmj.com]
- 16. Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cff.org [cff.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. bicellscientific.com [bicellscientific.com]
- 21. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. physiologicinstruments.com [physiologicinstruments.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Elexacaftor in a Laboratory Setting
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Elexacaftor within a research environment. As a potent CFTR modulator, the handling and disposal of this compound demand rigorous adherence to safety and environmental protocols. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that researchers, scientists, and drug development professionals can implement a self-validating system for chemical waste management that prioritizes both personal safety and environmental stewardship.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the intrinsic hazards of this compound is the critical first step in establishing a compliant disposal plan. The compound's classification dictates its entire waste lifecycle, from personal protective equipment (PPE) selection to the final disposal stream.
According to its Safety Data Sheet (SDS), this compound is classified with specific hazards that directly inform its handling and disposal.[1] The primary risks are twofold: acute oral toxicity and severe, long-lasting aquatic toxicity.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Precautionary Code |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | P301 + P312, P330 |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life | P273 |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391, P501 |
The designation H410 ("Very toxic to aquatic life with long lasting effects") is the most significant driver for its disposal protocol.[1] This classification underpins the regulatory mandate that this compound must never be disposed of via the sanitary sewer system (i.e., down the drain).[2][3] Introducing it to waterways can have severe ecological consequences. Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.
The Regulatory Landscape: Adherence to EPA Mandates
The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). The EPA's Final Rule for the Management of Hazardous Waste Pharmaceuticals specifically prohibits the sewering (flushing) of hazardous pharmaceutical waste.[2][4] This rule is central to our disposal strategy for this compound.
All this compound waste must be collected, properly containerized, and transferred to an approved waste disposal plant for incineration or other approved treatment methods.[1] This ensures the complete destruction of the active molecule, preventing its release into the environment.
Core Disposal Workflow and Principles
The fundamental principle for managing this compound waste is segregation . At no point should this compound waste be mixed with non-hazardous or general laboratory trash.[5] A clear, logical workflow ensures compliance and safety.
Caption: Decision workflow for segregating this compound waste streams.
Standard Operating Procedure (SOP) for this compound Disposal
This SOP provides step-by-step instructions for the safe handling and disposal of all this compound-related waste.
Part A: Required Personal Protective Equipment (PPE)
Before handling this compound in any form (powder, solution, or waste), the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).[1]
-
Body Protection: Impervious laboratory coat.[1]
-
Respiratory Protection: When handling the powder form or if aerosolization is possible, a suitable respirator must be used within a certified chemical fume hood.[6]
Part B: Disposal of Unused/Expired this compound (Pure Compound & Solutions)
-
Containerization: Place the material in its original container if possible, or in a new, compatible container that can be securely sealed.[5] The container must be in good condition, free of leaks or defects.[3]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or central waste storage area.[7] Ensure it is stored away from incompatible materials and within secondary containment.[5]
-
Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
Part C: Disposal of Contaminated Labware and Materials
This category includes items such as gloves, pipette tips, vials, and contaminated absorbent pads from spill cleanups.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.[5]
-
Sharps: Contaminated needles or broken glassware must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling: Clearly label the container or bag as "Hazardous Waste" with the contaminant "this compound."
-
Storage & Disposal: Once the container is full, seal it and manage it for disposal according to the procedure in Part B.
Part D: Managing "Empty" this compound Containers
An "empty" container that held a hazardous chemical must be properly managed to be disposed of as non-hazardous waste.
-
Triple-Rinsing: The container must be rinsed three times with a suitable solvent (e.g., ethanol, methanol).[5]
-
Collect First Rinseate: The first rinseate must be collected and disposed of as hazardous chemical waste.[5] Pour the rinseate into a designated hazardous waste container for flammable liquids.
-
Subsequent Rinses: The second and third rinseates can typically be disposed of down the sanitary sewer, but check with your local EHS guidelines.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[5]
-
Final Disposal: After rinsing and defacing the label, the container can be disposed of in the appropriate regular trash or glass disposal bin.[5]
Emergency Procedures: Spills and Accidental Releases
In the event of an this compound spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[6]
-
Don PPE: Wear all PPE as specified in SOP Part A.
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup:
-
Collection: Collect all contaminated absorbent material, gloves, and any other cleanup debris and place it in a sealed, labeled hazardous waste container.[1]
-
Decontamination: Scrub the spill surface and any contaminated equipment with alcohol.[1][6]
-
Reporting: Report the spill to your institution's EHS or Safety Officer.
Sources
- 1. This compound|2216712-66-0|MSDS [dcchemicals.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. securewaste.net [securewaste.net]
- 4. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
